molecular formula C12H22S B15489629 Dicyclohexyl sulphide CAS No. 7133-46-2

Dicyclohexyl sulphide

Cat. No.: B15489629
CAS No.: 7133-46-2
M. Wt: 198.37 g/mol
InChI Key: FTAORUVBXKFVDA-UHFFFAOYSA-N
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Description

Dicyclohexyl sulphide is a useful research compound. Its molecular formula is C12H22S and its molecular weight is 198.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7133-46-2

Molecular Formula

C12H22S

Molecular Weight

198.37 g/mol

IUPAC Name

cyclohexylsulfanylcyclohexane

InChI

InChI=1S/C12H22S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

FTAORUVBXKFVDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Dicyclohexyl Sulphide: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl sulphide, with the chemical formula (C₆H₁₁)₂S, is an organic thioether characterized by the presence of two cyclohexyl rings attached to a central sulfur atom.[1] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility also extends to applications as a solvent in organic reactions and as a stabilizer in the production of polyvinyl chloride (PVC).[1] Understanding the physicochemical properties of this compound is paramount for its effective application in research and industrial settings, ensuring process optimization, safety, and desired product outcomes. This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its physical and chemical characteristics.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₂S[1]
Molecular Weight 198.37 g/mol [2]
Appearance Colorless, oily liquid[1]
Melting Point 9.9 °C[1]
Boiling Point 295.71 °C (rough estimate)[1]
Density 0.9766 g/cm³ (rough estimate)[1]
Flash Point 123.1 °C[1]
Vapor Pressure 0.00297 mmHg at 25 °C[1]
Refractive Index 1.5142 (estimate)[1]
Solubility Insoluble in water.[1]
Table 2: Spectral Data
Spectroscopy TypeData Reference
¹³C NMR Spectra Available through John Wiley & Sons, Inc.
GC-MS NIST Mass Spectrometry Data Center

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of cyclohexanethiol with a cyclohexyl halide, such as chlorocyclohexane, in the presence of a base.

Materials:

  • Cyclohexanethiol

  • Chlorocyclohexane

  • Sodium hydroxide (NaOH)

  • Ethanol (solvent)

  • Distilled water

  • Anhydrous magnesium sulfate (drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and graduated cylinders

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a solution of sodium ethoxide.

  • To this solution, add cyclohexanethiol dropwise with stirring. This reaction forms the sodium salt of cyclohexanethiol.

  • Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Slowly add chlorocyclohexane to the refluxing mixture.

  • Continue to reflux the reaction mixture for several hours to ensure the completion of the reaction.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Combine the organic extracts and wash them with distilled water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following protocols describe the experimental procedures for determining the key physicochemical properties of this compound.

1. Melting Point Determination: The melting point of this compound can be determined using a capillary melting point apparatus.

  • Procedure: A small amount of the solidified sample is introduced into a capillary tube, which is then placed in the melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

2. Boiling Point Determination: The boiling point can be determined by simple distillation.

  • Procedure: A sample of this compound is placed in a distillation flask with a few boiling chips. The flask is heated, and the temperature of the vapor is monitored with a thermometer. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point.

3. Density Determination: The density of liquid this compound can be determined using a pycnometer.

  • Procedure: The mass of a clean, dry pycnometer is determined. It is then filled with distilled water, and its mass is measured again to determine the volume of the pycnometer. The pycnometer is then emptied, dried, and filled with this compound. The mass is measured once more, and the density is calculated by dividing the mass of the this compound by its volume.

4. Solubility Determination: A qualitative assessment of solubility can be performed in various solvents.

  • Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone, hexane). The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the visual presence of a single phase or multiple phases.

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the physicochemical characterization of an organic sulphide and the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp density Density Measurement purification->density solubility Solubility Assessment purification->solubility spectroscopy Spectroscopic Analysis (NMR, MS) purification->spectroscopy analysis Data Compilation & Analysis mp->analysis bp->analysis density->analysis solubility->analysis spectroscopy->analysis report Technical Report Generation analysis->report

Caption: Experimental Workflow for Physicochemical Characterization.

synthesis_pathway reactant1 Cyclohexanethiol product This compound reactant1->product reactant2 Chlorocyclohexane reactant2->product reagent Base (e.g., NaOH) in Ethanol reagent->product

References

Dicyclohexyl Sulfide: A Comprehensive Technical Guide to its Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Dicyclohexyl sulfide ((C₆H₁₁)₂S) is an organosulfur compound with applications in organic synthesis and as a ligand in catalysis. A thorough understanding of its three-dimensional structure and conformational behavior is crucial for elucidating its reactivity, designing novel catalysts, and predicting its interactions in biological systems. This technical guide provides a detailed overview of the molecular structure and conformational landscape of dicyclohexyl sulfide. Due to a lack of specific experimental data for this molecule in the existing literature, this guide combines theoretical principles with data from analogous compounds to present a comprehensive analysis. It also outlines standardized experimental and computational protocols for determining the precise structural parameters of dicyclohexyl sulfide and similar molecules.

Introduction

Dicyclohexyl sulfide is a thioether characterized by two cyclohexyl rings attached to a central sulfur atom. The conformational flexibility of the cyclohexane rings, coupled with the rotational freedom around the C-S bonds, gives rise to a complex potential energy surface with multiple possible conformers. The overall shape and polarity of the molecule are dictated by the preferred conformations of the cyclohexyl rings (chair, boat, or twist-boat) and the relative orientation of these rings.

This guide will delve into the anticipated molecular geometry, including bond lengths and angles, and explore the likely low-energy conformations of dicyclohexyl sulfide based on established principles of stereochemistry and conformational analysis.

Molecular Structure

While a definitive crystal structure of dicyclohexyl sulfide is not publicly available, its molecular parameters can be estimated based on data from related molecules and general principles of chemical bonding.

Bond Lengths and Angles

The key bond lengths and angles in dicyclohexyl sulfide are expected to be in the typical ranges for alkyl sulfides and cyclohexane derivatives. The following table summarizes these anticipated values.

ParameterExpected Value RangeAnalogous Compound Data (Example: Cyclohexyl Methyl Sulfide)
C-S Bond Length1.80 - 1.85 Å~1.82 Å
C-C Bond Length1.52 - 1.55 Å~1.54 Å
C-H Bond Length1.08 - 1.12 Å~1.10 Å
C-S-C Bond Angle95° - 105°Not directly applicable
C-C-C Bond Angle109° - 112°~111°
H-C-H Bond Angle107° - 110°~109.5°

Note: The values for analogous compounds are illustrative and may not represent the exact parameters for dicyclohexyl sulfide.

Conformational Analysis

The conformational isomerism of dicyclohexyl sulfide is primarily determined by:

  • The ring conformation of the two cyclohexyl groups.

  • The rotation around the two C-S bonds.

The chair conformation is the most stable for a cyclohexane ring, being significantly lower in energy than the boat or twist-boat forms. Therefore, it is highly probable that both cyclohexyl rings in dicyclohexyl sulfide predominantly adopt a chair conformation.

The orientation of the sulfur atom relative to each ring can be either axial or equatorial. This leads to three possible low-energy conformational isomers for the diequatorial substitution of the sulfur atom on the two chair-configured rings:

  • Diequatorial-Diequatorial (e,e): Both C-S bonds are in the equatorial position of their respective cyclohexane rings. This is expected to be the most stable conformer due to minimal steric hindrance.

  • Axial-Equatorial (a,e): One C-S bond is in an axial position, and the other is in an equatorial position.

  • Diaxial-Diaxial (a,a): Both C-S bonds are in the axial position. This conformer is likely to be the least stable due to significant 1,3-diaxial interactions.

Further rotational isomers (rotamers) exist due to rotation around the C-S bonds. The relative energies of these conformers can be determined through computational modeling.

Experimental Protocols

To definitively determine the molecular structure and conformation of dicyclohexyl sulfide, the following experimental techniques are recommended.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[1]

Methodology:

  • Sample Preparation: A sample of dicyclohexyl sulfide is purified and vaporized under high vacuum.

  • Data Acquisition: A high-energy beam of electrons is directed through the vaporized sample. The scattered electrons produce a diffraction pattern that is recorded on a detector.

  • Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve provides information about the internuclear distances in the molecule.

  • Structure Refinement: A molecular model is constructed, and its theoretical diffraction pattern is calculated. The structural parameters of the model (bond lengths, angles, and dihedral angles) are refined to achieve the best fit with the experimental data.

X-ray Crystallography

If a suitable single crystal of dicyclohexyl sulfide can be grown, X-ray crystallography can provide highly accurate and detailed information about its molecular structure in the solid state.[2]

Methodology:

  • Crystallization: Single crystals of dicyclohexyl sulfide are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined to minimize the difference between the observed and calculated structure factors.

Computational Protocols

In the absence of experimental data, computational chemistry provides a robust framework for predicting the molecular structure and conformational preferences of dicyclohexyl sulfide.

Conformational Search and Energy Minimization

Methodology:

  • Initial Structure Generation: A 3D model of dicyclohexyl sulfide is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94, UFF).

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Population Analysis: The relative populations of the conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for a computational investigation of dicyclohexyl sulfide's conformational landscape.

G A 1. Initial 3D Structure Generation (Dicyclohexyl Sulfide) B 2. Molecular Mechanics Conformational Search (e.g., MMFF94) A->B C 3. Identification of Unique Low-Energy Conformers (e,e), (a,e), (a,a) B->C D 4. Quantum Mechanical Geometry Optimization (e.g., DFT B3LYP/6-31G*) C->D E 5. Calculation of Relative Energies (ΔE, ΔH, ΔG) D->E F 6. Analysis of Structural Parameters (Bond Lengths, Angles, Dihedrals) D->F G 7. Prediction of Most Stable Conformer and Conformational Population E->G

Caption: Computational workflow for dicyclohexyl sulfide conformation.

Conclusion

This technical guide has provided a detailed, albeit largely theoretical, exploration of the molecular structure and conformation of dicyclohexyl sulfide. While specific experimental data remains elusive, the principles of conformational analysis and data from analogous molecules strongly suggest that the diequatorial-diequatorial chair-chair conformer is the most stable. The outlined experimental and computational protocols provide a clear roadmap for future research to definitively characterize the structural properties of this important molecule. Such studies will be invaluable for advancing its application in catalysis and chemical synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dicyclohexyl Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of dicyclohexyl sulfide. Due to the limited availability of specific, publicly accessible spectral data for this compound, this document outlines the expected spectral features based on the chemical structure and provides generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the analysis and characterization of dicyclohexyl sulfide and related thioether compounds.

Introduction

Dicyclohexyl sulfide, with the chemical formula C₁₂H₂₂S, is a thioether consisting of two cyclohexyl rings linked by a sulfur atom. As with many organic molecules, NMR spectroscopy is a primary tool for its structural elucidation and purity assessment. This guide details the theoretical ¹H and ¹³C NMR spectral data and provides practical experimental methodologies.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for Dicyclohexyl Sulfide

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H-1 (methine, α to S)2.5 - 3.0MultipletThe proton on the carbon directly attached to the sulfur atom is expected to be the most deshielded.
H-2, H-6 (axial & equatorial)1.2 - 2.2MultipletsThese protons are on the carbons adjacent to the C-S carbon.
H-3, H-5 (axial & equatorial)1.2 - 2.2Multiplets
H-4 (axial & equatorial)1.2 - 2.2Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for Dicyclohexyl Sulfide

CarbonPredicted Chemical Shift (ppm)Notes
C-1 (methine, α to S)45 - 55The carbon directly bonded to the sulfur atom will have the largest chemical shift.
C-2, C-630 - 40
C-3, C-525 - 35
C-420 - 30

Experimental Protocols

The following are generalized protocols for obtaining high-quality ¹H and ¹³C NMR spectra of dicyclohexyl sulfide.

Sample Preparation
  • Solvent Selection : Dicyclohexyl sulfide is expected to be soluble in common deuterated organic solvents such as chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or benzene-d₆ (C₆D₆). CDCl₃ is a common first choice.

  • Concentration : Dissolve approximately 5-10 mg of dicyclohexyl sulfide in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

¹H NMR Spectroscopy
  • Instrument : A standard 300-500 MHz NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay : 1-2 seconds.

    • Acquisition Time : 2-4 seconds.

    • Spectral Width : A spectral width of 10-12 ppm is generally adequate.

  • Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy
  • Instrument : A standard 75-125 MHz NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled single-pulse experiment.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds. A longer delay may be needed for quaternary carbons, although none are present in dicyclohexyl sulfide.

    • Spectral Width : A spectral width of 200-220 ppm is standard.

  • Processing : Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR analysis of an organic compound such as dicyclohexyl sulfide.

logical_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis a Weigh Compound b Select Deuterated Solvent a->b c Dissolve Sample b->c d Add Internal Standard (TMS) c->d e Transfer to NMR Tube d->e f 1H NMR Experiment e->f g 13C NMR Experiment e->g h Fourier Transform f->h g->h i Phase Correction h->i j Baseline Correction i->j k Reference to TMS j->k l Chemical Shift Analysis k->l m Integration (1H) l->m n Multiplicity Analysis (1H) m->n o Structure Confirmation n->o

Caption: Logical workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral properties of dicyclohexyl sulfide and the experimental procedures for their determination. While experimental data is not widely published, the principles of NMR spectroscopy allow for reliable prediction of the spectral features. The provided protocols and workflow are intended to serve as a practical resource for researchers working with this and structurally similar compounds, facilitating their identification and characterization.

"mass spectrometry analysis of Dicyclohexyl sulphide"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Dicyclohexyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of dicyclohexyl sulfide (C₁₂H₂₂S). It details a standard gas chromatography-mass spectrometry (GC-MS) protocol, presents the known mass spectral data, and illustrates the analytical workflow. This document is intended to serve as a practical resource for researchers and professionals in analytical chemistry, environmental science, and drug development who are working with or characterizing this compound.

Physicochemical Properties

Dicyclohexyl sulfide is a sulfur-containing organic compound with the following key properties:

PropertyValueReference
Molecular FormulaC₁₂H₂₂S[1]
Molecular Weight198.37 g/mol [1]
CAS Number7133-46-2[1]
IUPAC Namecyclohexylsulfanylcyclohexane[1]

Mass Spectrometry Data

The mass spectrum of dicyclohexyl sulfide is characterized by a distinct fragmentation pattern under electron ionization (EI). While the full spectrum from the NIST Mass Spectrometry Data Center contains 47 peaks, the most abundant ions are summarized below.

m/zProposed FragmentRelative Abundance
55C₄H₇⁺ (Cyclobutenyl or similar isomer)Most Abundant
83C₆H₁₁⁺ (Cyclohexyl cation)2nd Highest
82C₆H₁₀⁺ (Cyclohexene radical cation)3rd Highest
198C₁₂H₂₂S⁺ (Molecular Ion)Low Abundance

Note: The relative abundances are based on the designations from the PubChem entry, which sources data from the NIST Mass Spectrometry Data Center[1]. A full list of all 47 peaks and their precise relative intensities would require direct access to the spectral database.

The fragmentation of dicyclohexyl sulfide is initiated by the ionization of the sulfur atom. The primary fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of a cyclohexyl cation (m/z 83). Further fragmentation of the cyclohexyl ring produces smaller, stable carbocations, such as the highly abundant m/z 55 ion. The presence of an m/z 82 peak suggests the loss of a hydrogen atom from the cyclohexyl fragment, forming a cyclohexene radical cation. The molecular ion peak at m/z 198 is typically of low abundance due to the facile fragmentation of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of dicyclohexyl sulfide. This protocol is based on standard methods for the analysis of semi-volatile sulfur compounds.

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of dicyclohexyl sulfide in a volatile, non-polar solvent such as hexane or dichloromethane.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to the desired concentration range.

  • Sample Matrix: For the analysis of dicyclohexyl sulfide in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

3.2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector (MSD) or a time-of-flight (TOF) mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

3.3. GC-MS Parameters

ParameterSetting
Injector
Injection ModeSplitless (for trace analysis) or Split
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan Rate2 scans/second
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental and Data Analysis Workflow

The following diagrams illustrate the logical workflow for the GC-MS analysis of dicyclohexyl sulfide and the data processing steps.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Vial Transfer to GC Vial Extraction->Vial Injector Injection Vial->Injector GC_Column GC Separation Injector->GC_Column Ionization EI Ionization GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Peak_Integration Peak Integration TIC->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Quantification Quantification Peak_Integration->Quantification Library_Search NIST Library Search Mass_Spectrum->Library_Search

References

An In-depth Technical Guide to the Infrared Spectroscopy of Dicyclohexyl Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dicyclohexyl sulfide. It details the expected vibrational modes, offers a standardized experimental protocol for spectral acquisition, and illustrates the underlying principles and workflows through clear visualizations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize vibrational spectroscopy for molecular characterization.

Introduction to the Infrared Spectroscopy of Dicyclohexyl Sulfide

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions are recorded as a spectrum, which serves as a unique molecular "fingerprint." For dicyclohexyl sulfide, the IR spectrum provides critical information about its structural integrity, the presence of specific functional groups, and can be used for identification and quality control.

The dicyclohexyl sulfide molecule (C₁₂H₂₂S) consists of two cyclohexyl rings attached to a central sulfur atom. Its infrared spectrum is therefore dominated by the vibrational modes of the cyclohexyl rings, with characteristic contributions from the carbon-sulfur bonds.

Expected Infrared Vibrational Modes of Dicyclohexyl Sulfide

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment
C-H Asymmetric Stretching2920 - 2940Asymmetric stretching of CH₂ groups in the cyclohexyl rings.
C-H Symmetric Stretching2850 - 2860Symmetric stretching of CH₂ groups in the cyclohexyl rings.
CH₂ Scissoring (Bending)1445 - 1465In-plane bending of the CH₂ groups.
CH₂ Wagging/Twisting (Bending)1260 - 1350Out-of-plane bending of the CH₂ groups.
C-C Stretching800 - 1200Skeletal vibrations of the cyclohexyl carbon framework.
C-S Stretching600 - 800Stretching of the carbon-sulfur bond. This can be a weak absorption.

Note: The exact positions of these peaks can be influenced by the molecule's conformation and the sample's physical state.

Experimental Protocol for Acquiring the Infrared Spectrum

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as dicyclohexyl sulfide.

3.1. Instrumentation

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, demountable liquid cells with potassium bromide (KBr) or sodium chloride (NaCl) windows.

3.2. Sample Preparation

Dicyclohexyl sulfide is a liquid at room temperature, making sample preparation relatively straightforward.

  • Using an ATR Accessory (Recommended for ease of use):

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

    • Place a small drop of dicyclohexyl sulfide directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Using a Liquid Transmission Cell:

    • Select a pair of clean, dry, and unscratched KBr or NaCl salt plates.

    • Place one to two drops of dicyclohexyl sulfide onto the center of one plate.

    • Carefully place the second plate on top, gently pressing to form a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

    • Mount the sandwiched plates in the spectrometer's sample holder.

3.3. Data Acquisition

  • Place the prepared sample (either on the ATR crystal or in the transmission cell) into the spectrometer's sample compartment.

  • Configure the data acquisition parameters:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most identification purposes)

    • Number of Scans: 16 to 32 scans (to improve the signal-to-noise ratio)

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

3.4. Data Processing and Analysis

  • The resulting spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat baseline.

  • Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

  • Compare the observed peak positions with the expected vibrational frequencies (as detailed in the table above) to assign the spectral features.

Visualizing the Experimental Workflow and Molecular Structure-Spectrum Relationship

The following diagrams, created using the DOT language, illustrate the key processes and relationships in the infrared spectroscopy of dicyclohexyl sulfide.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample_prep Prepare Dicyclohexyl Sulfide Sample (ATR or Liquid Cell) start->sample_prep background Collect Background Spectrum sample_prep->background sample_spec Collect Sample Spectrum background->sample_spec processing Process Spectrum (Baseline Correction) sample_spec->processing peak_picking Peak Picking & Assignment processing->peak_picking interpretation Structural Interpretation peak_picking->interpretation end End interpretation->end Final Report

Figure 1: General experimental workflow for the FTIR analysis of dicyclohexyl sulfide.

Structure_Spectrum_Relationship cluster_structure Molecular Structure of Dicyclohexyl Sulfide cluster_spectrum Infrared Spectrum molecule C₁₂H₂₂S cyclohexyl Cyclohexyl Rings (C-H, C-C bonds) molecule->cyclohexyl sulfide Sulfide Linkage (C-S bond) molecule->sulfide ch_stretching C-H Stretching Region (2850-2940 cm⁻¹) cyclohexyl->ch_stretching Vibrational Modes ch_bending C-H Bending Region (1260-1465 cm⁻¹) cyclohexyl->ch_bending Vibrational Modes fingerprint Fingerprint Region (< 1500 cm⁻¹) cyclohexyl->fingerprint Skeletal Vibrations cs_stretching C-S Stretching (600-800 cm⁻¹) sulfide->cs_stretching Vibrational Mode

Figure 2: Relationship between the molecular structure of dicyclohexyl sulfide and its characteristic infrared absorption regions.

In-Depth Technical Guide to Dicyclohexyl Sulfide (CAS Number: 7133-46-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl sulfide, identified by the CAS number 7133-46-2, is a saturated organosulfur compound with the chemical formula C₁₂H₂₂S. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and available spectral data. While direct biological activity and involvement in signaling pathways are not extensively documented in current literature, its role as a synthetic intermediate in the pharmaceutical and agrochemical industries underscores its importance in drug development. This document aims to consolidate the available technical information on dicyclohexyl sulfide, presenting it in a structured format to support research and development activities.

Chemical and Physical Properties

Dicyclohexyl sulfide is a colorless to pale yellow, oily liquid with a characteristic sulfurous odor. It is insoluble in water but soluble in many organic solvents.[1][2] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂S[2][3]
Molecular Weight 198.37 g/mol [2][3]
CAS Number 7133-46-2[2][3]
Appearance Colorless, oily liquid[1]
Melting Point 9.9 °C[2]
Boiling Point 293.8 °C at 760 mmHg[2]
Density 0.96 g/cm³[2]
Flash Point 123.1 °C[2]
Refractive Index 1.5142 (estimate)[2]
Vapor Pressure 0.00297 mmHg at 25°C[2]
LogP 4.385[2]
EINECS Number 230-432-7[2]

Synthesis and Manufacturing

The synthesis of dicyclohexyl sulfide can be achieved through several routes, primarily involving the reaction of cyclohexyl-containing precursors with a sulfur source. While detailed industrial-scale protocols are proprietary, the following sections outline the key laboratory-scale synthesis methodologies reported in the literature.

Synthesis from Cyclohexanethiol

Experimental Workflow:

reagent1 Cyclohexanethiol reaction Nucleophilic Substitution (SN2) reagent1->reaction reagent2 Base (e.g., NaH) reagent2->reaction reagent3 Cyclohexyl Halide (e.g., Cyclohexyl Bromide) reagent3->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product Dicyclohexyl Sulfide purification->product

Caption: General workflow for the synthesis of dicyclohexyl sulfide from cyclohexanethiol.

Synthesis from Cyclohexene and Hydrogen Sulfide

Another reported method involves the direct thiolation of cyclohexene using hydrogen sulfide.[4] This reaction is typically carried out under conditions that facilitate the redox activation of hydrogen sulfide.

Experimental Workflow:

reagent1 Cyclohexene reaction Thiolation Reaction reagent1->reaction reagent2 Hydrogen Sulfide (H₂S) reagent2->reaction catalyst Redox Activation System catalyst->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction separation Product Separation reaction->separation purification Purification separation->purification product Dicyclohexyl Sulfide purification->product

Caption: Synthesis of dicyclohexyl sulfide via thiolation of cyclohexene.

Applications

Dicyclohexyl sulfide serves as a versatile compound with applications in several industrial and research areas.

Intermediate in Pharmaceutical and Agrochemical Synthesis

One of the primary applications of dicyclohexyl sulfide is its use as a synthetic intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature, with two cyclohexyl groups attached to a sulfur atom, allows for a range of chemical transformations to build more complex molecules.

Ligand in Asymmetric Catalysis

In the field of organic chemistry, dicyclohexyl sulfide is recognized for its role as a chiral ligand in asymmetric catalysis.[1][4] The formation of metal complexes with dicyclohexyl sulfide can create a chiral environment that enables the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.[1]

PVC Stabilizer

Dicyclohexyl sulfide is also utilized as a stabilizer in the production of polyvinyl chloride (PVC).[1][4] Its incorporation into PVC formulations helps to prevent the thermal degradation of the polymer, thereby enhancing its stability and durability.[1]

Solvent

Due to its physical properties, dicyclohexyl sulfide can be employed as a solvent in various organic and pharmaceutical applications.[1]

Spectral Data

The structural elucidation of dicyclohexyl sulfide is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of dicyclohexyl sulfide is available in the NIST WebBook.[5] The fragmentation pattern is consistent with the structure of the molecule, with key fragments arising from the loss of cyclohexyl and smaller alkyl fragments.

Logical Relationship of Mass Spec Fragmentation:

parent Dicyclohexyl Sulfide (M+•, m/z 198) frag1 Loss of Cyclohexyl Radical (m/z 115) parent->frag1 - C₆H₁₁• frag2 Loss of Cyclohexene (m/z 116) parent->frag2 - C₆H₁₀ frag3 Cyclohexyl Cation (m/z 83) frag1->frag3 - S

Caption: Predicted major fragmentation pathways for dicyclohexyl sulfide in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for dicyclohexyl sulfide is referenced in PubChem.[6] The spectrum is expected to show signals corresponding to the different carbon environments within the cyclohexyl rings.

Infrared (IR) Spectroscopy

Biological Activity and Toxicology

Currently, there is a lack of publicly available data specifically detailing the biological activity of dicyclohexyl sulfide or its involvement in signaling pathways relevant to drug development. Research on the biological effects of organosulfur compounds has often focused on naturally occurring sulfides, such as those found in garlic (e.g., diallyl sulfide).[2][3] These studies have highlighted a range of activities including anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][7][8][9] However, it is crucial to note that these findings cannot be directly extrapolated to dicyclohexyl sulfide due to significant structural differences.

Toxicological data for dicyclohexyl sulfide is not extensively reported. For the related compound, dicyclohexyl disulfide, some acute toxicity data is available, and it is noted to be an irritant to the eyes, respiratory system, and skin.[1][10][11][12] Given the structural similarity, a cautious approach to handling dicyclohexyl sulfide is warranted, and appropriate personal protective equipment should be used.

Conclusion

Dicyclohexyl sulfide is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals, as a ligand in catalysis, and as a PVC stabilizer. This guide has summarized the key technical data currently available for this compound. Further research into its potential biological activities and the quantification of its performance in various applications would be beneficial for expanding its utility in research and drug development. The provided data and workflows are intended to serve as a foundational resource for scientists and researchers working with this compound.

References

The Solubility of Dicyclohexyl Sulfide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of dicyclohexyl sulfide in organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document synthesizes available qualitative information, discusses theoretical solubility considerations based on molecular structure, and presents a general experimental protocol for determining the solubility of liquid compounds in organic solvents. This guide aims to be a valuable resource for scientists and researchers working with dicyclohexyl sulfide, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction to Dicyclohexyl Sulfide

Dicyclohexyl sulfide, with the chemical formula (C₆H₁₁)₂S, is an organic sulfide characterized by the presence of two cyclohexyl rings attached to a sulfur atom. Its nonpolar nature, owing to the large hydrocarbon content, is a primary determinant of its solubility characteristics. Understanding its solubility is crucial for a variety of applications, including its use as a solvent in organic and pharmaceutical processes and as a synthetic intermediate in the manufacturing of pharmaceuticals and agrochemicals[1].

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of dicyclohexyl sulfide in common organic solvents. Many chemical property databases explicitly list the solubility of dicyclohexyl sulfide as "N/A"[1]. This indicates that detailed solubility studies for this specific compound have either not been extensively performed or are not widely published.

In contrast, some qualitative and limited quantitative data are available for the closely related compound, dicyclohexyl disulfide ((C₆H₁₁S)₂). It is crucial to distinguish between the sulfide and the disulfide, as their chemical and physical properties, including solubility, will differ.

Table 1: Summary of Available Solubility Data for Dicyclohexyl Sulfide and Related Compounds

CompoundSolventTemperature (°C)SolubilityData TypeSource
Dicyclohexyl sulfideWaterNot specifiedInsolubleQualitative[1]
Dicyclohexyl disulfideWater250.1011 mg/LEstimated Quantitative[2]
Dicyclohexyl disulfideWaterNot specifiedInsolubleQualitative[3][4][5]
Dicyclohexyl disulfideAlcoholNot specifiedSlightly solubleQualitative[3][4][5]
Dicyclohexyl disulfideFat/OilNot specifiedSolubleQualitative[3][4][5]

Theoretical Solubility Profile

In the absence of extensive experimental data, the principle of "like dissolves like" provides a strong theoretical basis for predicting the solubility of dicyclohexyl sulfide.

  • Nonpolar Solvents: Dicyclohexyl sulfide is a predominantly nonpolar molecule due to its two large cyclohexyl groups. Therefore, it is expected to be highly soluble in nonpolar organic solvents such as hexane, cyclohexane, toluene, and diethyl ether. The van der Waals forces between the dicyclohexyl sulfide molecules and the molecules of these nonpolar solvents are likely to be similar in strength, facilitating dissolution.

  • Polar Aprotic Solvents: In polar aprotic solvents like acetone or dichloromethane, dicyclohexyl sulfide is expected to have moderate to good solubility. While these solvents have dipole moments, they can also engage in van der Waals interactions with the nonpolar portion of the dicyclohexyl sulfide molecule.

  • Polar Protic Solvents: The solubility of dicyclohexyl sulfide is expected to be low in polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding network present in these solvents would be disrupted by the nonpolar dicyclohexyl sulfide molecules, making solvation energetically unfavorable. The limited qualitative data for the related dicyclohexyl disulfide, which is "slightly soluble in alcohol," supports this prediction[3][4][5].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following is a general protocol for determining the solubility of a liquid solute, such as dicyclohexyl sulfide, in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Apparatus

  • Dicyclohexyl sulfide (solute) of known purity

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or SCD) or a high-performance liquid chromatograph (HPLC) with a UV or RI detector.

  • Syringe filters (chemically compatible with the solvent)

  • Vials for sample collection

4.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of dicyclohexyl sulfide to a known volume of the organic solvent in a sealed vial or flask. The presence of a distinct second phase (undissolved liquid) is necessary to ensure supersaturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled bath for several hours (e.g., 12-24 hours) to allow for the separation of the two phases. For mixtures where separation is slow, centrifugation at the same temperature can be employed.

  • Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a pipette or syringe. To avoid contamination from the undissolved solute phase, it is crucial to sample from the middle of the solvent layer. The sample should be immediately filtered through a chemically compatible syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of dicyclohexyl sulfide.

  • Calculation: Calculate the solubility of dicyclohexyl sulfide in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

4.3. Calibration

Prepare a series of standard solutions of dicyclohexyl sulfide in the solvent of interest at known concentrations. Analyze these standards using the same analytical method to generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dicyclohexyl sulfide.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess Dicyclohexyl Sulfide in Solvent) B Equilibration (Thermostatic Shaker Bath) A->B C Phase Separation (Settling or Centrifugation) B->C D Sampling of Saturated Solvent Phase C->D E Filtration D->E F Dilution of Sample E->F G Analytical Measurement (e.g., GC or HPLC) F->G H Calculation of Solubility G->H I Calibration Curve Preparation I->G Calibration Data

Caption: Workflow for solubility determination.

Conclusion

References

Dicyclohexyl Sulfide: A Comprehensive Technical Guide to its Chemical Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl sulfide, a symmetrical thioether, is a versatile building block in organic synthesis and finds applications in diverse fields, including as a chiral ligand in asymmetric catalysis and as a stabilizer for polymers like PVC.[1] A thorough understanding of its chemical reactivity and stability is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the chemical behavior of dicyclohexyl sulfide, supported by experimental data and methodologies.

Core Chemical Properties

Dicyclohexyl sulfide is a colorless to pale yellow liquid with the chemical formula (C₆H₁₁)₂S.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂S[2]
Molecular Weight 198.37 g/mol [2]
CAS Number 7133-46-2[3]
Melting Point 9.9 °C[3]
Boiling Point 295.71 °C (estimated)[3]
Density 0.9766 g/cm³ (estimated)[3]
Flash Point 123.1 °C[1]
Solubility Insoluble in water[1]

Chemical Reactivity

The reactivity of dicyclohexyl sulfide is primarily centered around the sulfur atom, which possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation Reactions

The sulfur atom in dicyclohexyl sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common and important transformation for thioethers.

Oxidation to Dicyclohexyl Sulfoxide and Dicyclohexyl Sulfone:

The oxidation can be achieved using a variety of oxidizing agents. The extent of oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the choice of reagent and reaction conditions.[4][5]

  • Hydrogen Peroxide (H₂O₂): A common and environmentally friendly oxidizing agent. The selectivity for sulfoxide versus sulfone can be influenced by the reaction conditions.[4][5][6]

  • Peracids (e.g., m-CPBA): Powerful oxidizing agents that can effectively convert sulfides to sulfones.

  • Other Oxidants: Other reagents like sodium periodate, potassium permanganate, and nitric acid have also been employed for the oxidation of sulfides.

A general reaction scheme for the oxidation of sulfides is presented below.

Oxidation Sulfide Dicyclohexyl Sulfide Sulfoxide Dicyclohexyl Sulfoxide Sulfide->Sulfoxide [O] Sulfone Dicyclohexyl Sulfone Sulfoxide->Sulfone [O]

Figure 1: General oxidation pathway of dicyclohexyl sulfide.

Experimental Protocol for Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide:

The following is a general procedure for the selective oxidation of a sulfide to a sulfoxide, adapted from a method for methyl phenyl sulfide which can be applied to dicyclohexyl sulfide with appropriate modifications.[6][7]

Materials:

  • Sulfide (e.g., dicyclohexyl sulfide)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) to the solution while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude sulfoxide.

  • Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data for Sulfide Oxidation:

SulfideProductYield (%)
Methyl phenyl sulfideMethyl phenyl sulfoxide98
Ethyl phenyl sulfideEthyl phenyl sulfoxide95
Di-n-butyl sulfideDi-n-butyl sulfoxide92
Reactions with Electrophiles

The sulfur atom in dicyclohexyl sulfide can act as a nucleophile and react with electrophiles. For instance, it can react with alkyl halides in Sₙ2 reactions to form sulfonium salts.

SN2_Reaction Dicyclohexyl Sulfide Dicyclohexyl Sulfide Sulfonium Salt Sulfonium Salt Dicyclohexyl Sulfide->Sulfonium Salt + R-X

Figure 2: Reaction of dicyclohexyl sulfide with an electrophile (R-X).

Chemical Stability

The stability of dicyclohexyl sulfide is a critical factor in its storage, handling, and application.

Thermal Stability

Dicyclohexyl sulfide is a relatively high-boiling liquid, suggesting good thermal stability under normal conditions.[1] However, like many organic compounds, it will decompose at elevated temperatures. The decomposition products would likely include cyclohexene, cyclohexanethiol, and hydrogen sulfide. Specific data on the decomposition temperature and products for dicyclohexyl sulfide are not extensively reported.

Photochemical Stability

While specific studies on the photolysis of dicyclohexyl sulfide are limited, information on the closely related dicyclohexyl disulfide provides valuable insights. Disulfides are known to undergo photolysis upon UV irradiation, leading to the homolytic cleavage of the S-S bond to form thiyl radicals.[8] A similar process could be initiated for dicyclohexyl sulfide, potentially leading to the formation of cyclohexylthiyl radicals and cyclohexyl radicals, which could then undergo various secondary reactions. The rate constant for the vapor-phase reaction of dicyclohexyl disulfide with photochemically-produced hydroxyl radicals has been estimated, suggesting a relatively short atmospheric half-life.[9][10]

Stability in Acidic and Basic Media

Dicyclohexyl sulfide is generally stable in both acidic and basic conditions. However, strong oxidizing acids can lead to oxidation of the sulfur atom. In the synthesis of dicyclohexyl disulfide, a related compound, the process involves acidification followed by neutralization, indicating the stability of the core structure under these conditions.

Incompatible Materials

Based on the reactivity of the sulfide functional group, dicyclohexyl sulfide is expected to be incompatible with the following classes of compounds:

  • Strong Oxidizing Agents: Such as permanganates, dichromates, and nitric acid, which can cause vigorous and potentially explosive reactions leading to oxidation of the sulfide.

  • Strong Acids: While generally stable, highly concentrated and hot strong acids could lead to decomposition or other reactions.

  • Halogens: Can react with sulfides to form halosulfonium salts.

Incompatibility DCS Dicyclohexyl Sulfide Oxidizers Strong Oxidizing Agents DCS->Oxidizers Incompatible with Acids Strong Acids DCS->Acids Potentially Incompatible with Halogens Halogens DCS->Halogens Incompatible with

Figure 3: Major incompatibilities of dicyclohexyl sulfide.

Conclusion

Dicyclohexyl sulfide exhibits a reactivity profile characteristic of a dialkyl sulfide, with the sulfur atom being the primary site of chemical transformations. Its oxidation to sulfoxides and sulfones is a key reaction, offering pathways to a range of other functionalized molecules. The compound demonstrates good thermal stability and is relatively stable in acidic and basic media, though it is incompatible with strong oxidizing agents. This comprehensive overview of its chemical reactivity and stability provides a foundational understanding for its safe and effective use in various research and industrial applications. Further research to quantify the kinetics of its reactions and to fully elucidate its decomposition pathways would be beneficial for optimizing its use in synthetic chemistry and materials science.

References

A Technical Guide to the Synthesis of Dicyclohexyl Sulfide from Dicyclohexyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of dicyclohexyl sulfide via the reduction of dicyclohexyl sulfoxide. The primary focus of this document is a robust and scalable deoxygenation protocol utilizing oxalyl chloride and a sacrificial alcohol, a method analogous to the Swern oxidation. This approach offers a mild and efficient pathway to the desired sulfide, avoiding the use of harsh reducing agents.

Introduction

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis. Dicyclohexyl sulfide, in particular, finds applications as a ligand in catalysis and as a building block in the synthesis of more complex molecules. The selection of an appropriate reduction method is crucial to ensure high yield, purity, and compatibility with other functional groups. This guide details a reliable method for this conversion, presents the necessary experimental protocols, and summarizes the quantitative data for easy reference.

Core Reduction Methodology: Activated Sulfoxide Deoxygenation

The featured methodology centers on the activation of the sulfoxide with an electrophilic reagent, such as oxalyl chloride, followed by an intramolecular elimination facilitated by a sacrificial alcohol and a non-nucleophilic base. This process is mechanistically related to the Swern oxidation, where an alkoxysulfonium salt is a key intermediate.

Reaction Principle

The reaction proceeds through the following key steps:

  • Activation of the Sulfoxide: Dicyclohexyl sulfoxide reacts with oxalyl chloride to form a highly electrophilic chlorodicyclohexylsulfonium intermediate.

  • Formation of an Alkoxysulfonium Salt: A sacrificial alcohol, such as isopropanol, displaces the chloride to form an alkoxysulfonium salt.

  • Ylide Formation and Elimination: A hindered, non-nucleophilic base, such as triethylamine, deprotonates the α-carbon of the sulfoxide moiety (if available) or facilitates an alternative elimination pathway to yield dicyclohexyl sulfide, the oxidized form of the sacrificial alcohol (e.g., acetone from isopropanol), and triethylammonium chloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of dicyclohexyl sulfide from dicyclohexyl sulfoxide based on a generalized protocol. It is important to note that optimization for specific laboratory conditions may be required to achieve maximum yield.

ParameterValueNotes
Reactant Dicyclohexyl Sulfoxide1.0 equivalent
Activating Agent Oxalyl Chloride1.2 equivalents
Sacrificial Alcohol Isopropanol2.0 equivalents
Base Triethylamine2.5 equivalents
Solvent Dichloromethane (CH₂Cl₂)Anhydrous
Reaction Temperature -78 °C to Room TemperatureInitial cooling is critical
Reaction Time 1 - 3 hoursMonitored by TLC
Typical Yield >90%Based on analogous reactions

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the reduction of dicyclohexyl sulfoxide.

Materials:

  • Dicyclohexyl sulfoxide

  • Oxalyl chloride

  • Isopropanol (anhydrous)

  • Triethylamine (freshly distilled)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere is charged with a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane.

  • Initial Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Sulfoxide Addition: A solution of dicyclohexyl sulfoxide (1.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred solution of oxalyl chloride, maintaining the temperature below -70 °C.

  • Formation of Alkoxysulfonium Salt: After the addition is complete, the reaction mixture is stirred for 30 minutes at -78 °C. Subsequently, isopropanol (2.0 eq.) is added dropwise.

  • Base Addition: Triethylamine (2.5 eq.) is added slowly to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude dicyclohexyl sulfide can be further purified by column chromatography on silica gel if necessary.

Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Dicyclohexyl Sulfide Synthesis setup Reaction Setup: - Flask with Oxalyl Chloride in CH2Cl2 - Inert Atmosphere cooling Cooling to -78 °C setup->cooling sulfoxide_add Dropwise Addition of Dicyclohexyl Sulfoxide cooling->sulfoxide_add stir1 Stir for 30 min at -78 °C sulfoxide_add->stir1 alcohol_add Dropwise Addition of Isopropanol stir1->alcohol_add base_add Slow Addition of Triethylamine alcohol_add->base_add warm_stir Warm to Room Temperature and Stir for 1-2h base_add->warm_stir quench Quench with Saturated NaHCO3 Solution warm_stir->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate purify Purification (Column Chromatography) evaporate->purify product Dicyclohexyl Sulfide purify->product

Caption: A flowchart illustrating the key steps in the synthesis of dicyclohexyl sulfide.

reaction_pathway Simplified Reaction Pathway sulfoxide Dicyclohexyl Sulfoxide intermediate1 Chlorodicyclohexyl- sulfonium Intermediate sulfoxide->intermediate1 + oxalyl Oxalyl Chloride intermediate2 Alkoxysulfonium Salt intermediate1->intermediate2 + isopropanol Isopropanol product Dicyclohexyl Sulfide intermediate2->product + tea Triethylamine byproducts Acetone + Et3N.HCl

Caption: A simplified diagram showing the key intermediates in the reduction pathway.

An In-depth Technical Guide to the Chemical Formula C12H22S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C12H22S represents a diverse group of isomeric compounds, each possessing unique structural features that give rise to distinct chemical and biological properties. This technical guide provides a comprehensive overview of representative isomers of C12H22S, with a primary focus on the well-characterized saturated thioether, Dicyclohexyl sulfide. Additionally, this guide explores the class of unsaturated thiols, represented by Dodecenethiol isomers, to provide a broader understanding of the chemical space occupied by this molecular formula. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed information on chemical properties, experimental protocols for synthesis and analysis, and insights into the biological activities and potential signaling pathways associated with these sulfur-containing compounds.

Introduction to C12H22S Isomers

Isomers with the molecular formula C12H22S possess a degree of unsaturation of two, indicating the presence of two rings, one ring and one double bond, two double bonds, or one triple bond in their structures. This structural diversity leads to a wide array of potential compounds, including cyclic and acyclic thioethers, as well as unsaturated thiols. The presence of a sulfur atom, whether in a thiol (-SH) or a thioether (R-S-R') functional group, imparts specific physicochemical properties and potential for biological activity.

This guide will focus on two representative classes of C12H22S isomers:

  • Saturated Cyclic Thioethers: Exemplified by Dicyclohexyl sulfide.

  • Unsaturated Acyclic Thiols: Represented by isomers of Dodecenethiol.

Dicyclohexyl sulfide: A Saturated Cyclic Thioether

Dicyclohexyl sulfide, also known as cyclohexylsulfanylcyclohexane, is a prominent and commercially available isomer of C12H22S.[1] Its structure consists of two cyclohexane rings linked by a sulfur atom.

Chemical and Physical Properties

Dicyclohexyl sulfide is a colorless to pale yellow oily liquid with a mild odor.[2][3] Key quantitative properties are summarized in the table below.

PropertyValueReference
IUPAC Name cyclohexylsulfanylcyclohexane[1]
CAS Number 7133-46-2[1]
Molecular Weight 198.37 g/mol [1]
Melting Point 9.9 °C[2][3]
Boiling Point 295.71 °C (estimated)[2][3]
Density 0.9766 g/mL (estimated)[2][3]
Refractive Index 1.5142 (estimated)[2][3]
Flash Point 123.1 °C[2]
Vapor Pressure 0.00297 mmHg at 25°C[2]
Experimental Protocols

A common method for the synthesis of thioethers like Dicyclohexyl sulfide is via the Williamson ether synthesis, adapted for sulfur nucleophiles.

Protocol: Williamson Thioether Synthesis

  • Materials: Cyclohexanethiol, Sodium hydroxide (NaOH), Cyclohexyl bromide, Ethanol (or other suitable solvent), Distilled water, Diethyl ether (or other extraction solvent), Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanethiol in ethanol.

    • Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium cyclohexylthiolate salt. The reaction is typically exothermic.

    • Once the thiolate is formed, add a stoichiometric equivalent of cyclohexyl bromide to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude Dicyclohexyl sulfide.

    • Purify the crude product by vacuum distillation or column chromatography.

Logical Workflow for Dicyclohexyl sulfide Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanethiol Cyclohexanethiol Deprotonation Deprotonation (Formation of Thiolate) Cyclohexanethiol->Deprotonation NaOH Sodium Hydroxide NaOH->Deprotonation Cyclohexyl_bromide Cyclohexyl Bromide SN2_Reaction SN2 Reaction (Thioether Formation) Cyclohexyl_bromide->SN2_Reaction Deprotonation->SN2_Reaction Sodium Cyclohexylthiolate Workup Aqueous Workup & Extraction SN2_Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification DCS Dicyclohexyl sulfide Purification->DCS

Caption: Workflow for the synthesis of Dicyclohexyl sulfide via Williamson thioether synthesis.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of volatile and semi-volatile organic compounds like Dicyclohexyl sulfide.

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet.

  • GC Oven Program: A temperature gradient program is used to separate the components of the sample. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of known concentrations of pure Dicyclohexyl sulfide. The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.

Logical Workflow for GC-MS Analysis

G Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Temperature Program) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection MS Detection & Data Acquisition MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for the quantitative analysis of Dicyclohexyl sulfide by GC-MS.

Biological Activity and Signaling Pathways

While specific, in-depth studies on the biological activity and signaling pathways of Dicyclohexyl sulfide are limited in publicly available literature, general knowledge of thioethers suggests potential roles. Thioethers are known to be relatively stable and can be involved in metabolic processes. Some sulfur-containing compounds have been investigated for their antioxidant properties and their ability to interact with various biological pathways.

Dicyclohexyl sulfide is utilized as a synthetic intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[4] It is also employed as a chiral ligand in asymmetric catalysis, which is crucial for the selective formation of desired enantiomers in chemical reactions with specific biological activities.[4]

Further research is required to elucidate the specific biological effects and mechanisms of action of Dicyclohexyl sulfide.

Dodecenethiol Isomers: Unsaturated Acyclic Thiols

The molecular formula C12H22S also encompasses a variety of unsaturated thiols, where the "dodecene" backbone contains a carbon-carbon double bond. The position of the double bond and the thiol group can vary, leading to numerous structural and stereoisomers.

General Properties and Synthesis

Dodecenethiols are expected to be liquids with characteristic thiol odors. The presence of the double bond allows for potential cis/trans isomerism.

General Synthesis of Unsaturated Thiols

A common route to unsaturated thiols involves the reaction of a corresponding unsaturated halide with a sulfur nucleophile, followed by reduction.

Protocol: Synthesis from an Unsaturated Halide

  • Materials: A dodecenyl halide (e.g., 1-bromo-2-dodecene), thiourea, sodium hydroxide, ethanol, hydrochloric acid.

  • Procedure:

    • React the dodecenyl halide with thiourea in an alcoholic solvent to form the S-dodecenylisothiouronium salt.

    • Hydrolyze the isothiouronium salt with a base, such as sodium hydroxide, to liberate the dodecenethiol.

    • Acidify the reaction mixture with hydrochloric acid to protonate the thiolate.

    • Extract the dodecenethiol with an organic solvent.

    • Dry the organic extract and purify the product, typically by distillation under reduced pressure.

Logical Relationship in Unsaturated Thiol Synthesis

G Start Dodecenyl Halide Salt S-Dodecenylisothiouronium Salt Start->Salt Thiourea Thiourea Thiourea->Salt Hydrolysis Basic Hydrolysis Salt->Hydrolysis Thiolate Dodecenethiolate Hydrolysis->Thiolate Acidification Acidification Thiolate->Acidification Product Dodecenethiol Acidification->Product

Caption: Key steps in the synthesis of a dodecenethiol from a dodecenyl halide.

Potential Biological Activity

Unsaturated thiols possess two reactive functional groups: the thiol and the double bond. This dual reactivity makes them interesting candidates for biological investigation.

  • Antioxidant Properties: The thiol group can act as a reducing agent and participate in redox reactions, potentially conferring antioxidant effects.

  • Michael Addition: The α,β-unsaturated thiols can act as Michael acceptors, allowing them to covalently interact with biological nucleophiles, such as cysteine residues in proteins. This mechanism is a common feature of many biologically active compounds.

  • Signaling Pathways: Sulfur-containing compounds are known to play roles in various signaling pathways. For instance, hydrogen sulfide (H2S), a simple thiol, is a recognized gasotransmitter involved in vasodilation and other physiological processes. While it is speculative to directly attribute these roles to dodecenethiols, the presence of the thiol group suggests a potential for interaction with redox-sensitive signaling pathways.

Further research is needed to explore the specific biological activities and mechanisms of action of the various dodecenethiol isomers.

Conclusion

The chemical formula C12H22S encompasses a wide range of structurally diverse isomers, including saturated cyclic thioethers like Dicyclohexyl sulfide and unsaturated acyclic thiols such as dodecenethiols. This guide has provided a detailed overview of these representative classes, including their chemical properties, experimental protocols for their synthesis and analysis, and a discussion of their potential biological activities. While Dicyclohexyl sulfide is a well-characterized compound with industrial applications, the biological roles of many C12H22S isomers remain largely unexplored. The structural and functional diversity of this class of compounds presents a promising area for future research in medicinal chemistry and drug development. The detailed protocols and structured data presented herein aim to serve as a valuable resource for scientists working in these fields.

References

Methodological & Application

Dicyclohexyl Sulfide in Asymmetric Catalysis: An Application Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl sulfide, a simple and readily accessible thioether, has been explored as a potential ligand in the field of asymmetric catalysis. The presence of the sulfur atom with its lone pair of electrons allows for coordination to a variety of transition metals, which are the cornerstone of many catalytic processes. The bulky cyclohexyl groups can, in principle, create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. However, a comprehensive review of the scientific literature and patent databases reveals that while the concept is plausible, the practical application and detailed reporting on dicyclohexyl sulfide as a primary chiral ligand in asymmetric catalysis are notably scarce.

This document aims to provide a summary of the available information and a general framework for how such a ligand could be employed, while highlighting the current limitations due to the lack of specific experimental data.

Potential Applications and Rationale

The primary motivation for investigating ligands like dicyclohexyl sulfide in asymmetric catalysis lies in their potential for cost-effectiveness and ease of synthesis compared to more complex phosphine or N-heterocyclic carbene (NHC) ligands. Thioether ligands are known to coordinate to a range of late transition metals such as palladium, rhodium, and copper, which are active in a multitude of asymmetric transformations.

Potential, though not extensively documented, applications could include:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The formation of a chiral palladium-allyl intermediate could be influenced by the stereoelectronics of a dicyclohexyl sulfide ligand.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: The coordination of dicyclohexyl sulfide to a rhodium center might create a chiral environment for the enantioselective reduction of prochiral olefins.

  • Copper-Catalyzed Asymmetric Conjugate Addition: The formation of chiral carbon-carbon bonds via 1,4-addition to Michael acceptors is another area where a copper-dicyclohexyl sulfide complex could theoretically induce enantioselectivity.

Experimental Protocols: A Generalized Approach

In the absence of specific literature protocols for dicyclohexyl sulfide, a general methodology for its use as a ligand in a hypothetical asymmetric reaction is presented below. This protocol is based on standard practices in the field and should be considered a starting point for investigation, requiring significant optimization.

General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation

1. Catalyst Pre-formation (in situ):

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%).
  • Add dicyclohexyl sulfide (2.2 mol%) as a solution in a dry, degassed solvent (e.g., THF, DCM, or Toluene).
  • Stir the mixture at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst complex.

2. Asymmetric Reaction:

  • In a separate flame-dried Schlenk flask, dissolve the prochiral substrate (1.0 equiv) and the nucleophile (1.2-1.5 equiv) in the chosen dry, degassed solvent.
  • Add the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.
  • If required, add a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), sodium hydride) to the reaction mixture.
  • Stir the reaction at the desired temperature (ranging from -78 °C to reflux) and monitor its progress by TLC or GC/LC-MS.

3. Work-up and Purification:

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

4. Determination of Yield and Enantiomeric Excess:

  • Determine the isolated yield of the product.
  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Quantitative Data: A Critical Gap

A thorough search of the scientific literature did not yield specific quantitative data (e.g., yield, enantiomeric excess, turnover number, turnover frequency) for asymmetric reactions catalyzed by complexes of dicyclohexyl sulfide. This significant gap in the literature prevents the creation of a comparative data table. Researchers interested in this ligand would need to perform initial screening experiments to generate this data.

Visualization of a Hypothetical Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed asymmetric allylic alkylation, which could be a potential application for a dicyclohexyl sulfide ligand (L* = Dicyclohexyl Sulfide).

Asymmetric_Allylic_Alkylation_Cycle Pd(0)Ln Pd(0)Ln pi-allyl_Pd(II)Ln pi-allyl_Pd(II)Ln Pd(0)Ln->pi-allyl_Pd(II)Ln Oxidative Addition Product_Release Product_Release pi-allyl_Pd(II)Ln->Product_Release Nucleophilic Attack Product_Release->Pd(0)Ln Reductive Elimination Product Product Product_Release->Product Substrate Substrate Substrate->Pd(0)Ln Nucleophile Nucleophile Nucleophile->pi-allyl_Pd(II)Ln Leaving_Group Leaving_Group pi-allyl_Pd(II)L*n pi-allyl_Pd(II)L*n pi-allyl_Pd(II)L*n->Leaving_Group

Caption: Generalized catalytic cycle for a Pd-catalyzed asymmetric allylic alkylation.

Conclusion and Future Outlook

While dicyclohexyl sulfide presents an intriguing and simple structural motif for a chiral ligand, its application in asymmetric catalysis is not well-established in the current body of scientific literature. The lack of detailed experimental protocols and quantitative performance data suggests that it may not have demonstrated significant efficacy in the reactions where it has been tested, or that such results have not been publicly disclosed.

For researchers in the field, this represents a potential, albeit high-risk, area of investigation. Systematic screening of dicyclohexyl sulfide in a variety of metal-catalyzed asymmetric reactions, coupled with ligand modification to introduce additional stereodirecting elements, could yet uncover a niche application for this simple thioether. However, based on the currently available information, its utility as a general and effective ligand in asymmetric catalysis remains to be demonstrated.

Application Notes and Protocols: Dicyclohexyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl sulfide is a dialkyl sulfide that serves as a valuable reagent in modern organic synthesis. Its primary application lies in the oxidation of alcohols to aldehydes and ketones, offering a less odorous alternative to the commonly used dimethyl sulfide (DMS) in reactions such as the Corey-Kim oxidation.[1][2] This protocol is advantageous due to its mild reaction conditions and tolerance of a wide array of functional groups.[3][4][5] Additionally, thioethers like dicyclohexyl sulfide can function as ligands for transition metals in various catalytic processes, although this application is less commonly documented than its role in oxidation.[6]

I. Oxidation of Alcohols via the Corey-Kim Protocol

The Corey-Kim oxidation provides an effective method for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][4] The reaction proceeds through the formation of an electrophilic sulfur species from the reaction of dicyclohexyl sulfide with N-chlorosuccinimide (NCS). This intermediate activates the alcohol, facilitating its oxidation upon the addition of a mild base, such as triethylamine.[1][3] A significant advantage of this method is that it can be conducted at temperatures higher than the related Swern oxidation, typically at or above -25°C.[1]

Reaction Mechanism and Workflow

The general workflow for the Corey-Kim oxidation using dicyclohexyl sulfide involves three main stages: activation of the sulfide, activation of the alcohol, and elimination to form the carbonyl compound.

Corey_Kim_Workflow cluster_activation Sulfide Activation cluster_alcohol_activation Alcohol Activation cluster_elimination Elimination Sulfide Dicyclohexyl Sulfide ActiveSpecies Electrophilic Sulfonium Salt Sulfide->ActiveSpecies 0°C to -25°C NCS NCS NCS->ActiveSpecies Alcohol Primary or Secondary Alcohol ActiveSpecies->Alcohol AlkoxySulfonium Alkoxysulfonium Salt Alcohol->AlkoxySulfonium Addition of Alcohol Base Triethylamine AlkoxySulfonium->Base Product Aldehyde or Ketone Base->Product Deprotonation

Caption: General workflow of the Corey-Kim oxidation.

Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol describes the oxidation of a generic secondary alcohol to a ketone using dicyclohexyl sulfide.

Materials:

  • Dicyclohexyl sulfide

  • N-chlorosuccinimide (NCS), freshly recrystallized

  • Secondary alcohol

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous toluene

  • Diethyl ether

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of freshly recrystallized N-chlorosuccinimide (1.2 equivalents) in anhydrous toluene at 0°C under an inert atmosphere (e.g., nitrogen or argon), add dicyclohexyl sulfide (1.2 equivalents).

  • Cool the resulting mixture to -25°C and stir for 30 minutes to form the electrophilic sulfonium salt.

  • Add a solution of the secondary alcohol (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.

  • Stir the reaction mixture at -25°C for 2 hours.

  • Add freshly distilled triethylamine (2.5 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent in vacuo to yield the crude ketone.

  • Purify the crude product by flash column chromatography.

Substrate Scope and Expected Yields

The Corey-Kim oxidation using dicyclohexyl sulfide is effective for a range of primary and secondary alcohols. The following table provides an illustrative summary of expected yields for different substrate types. Note that benzylic and allylic alcohols may sometimes lead to the formation of corresponding chlorides as a side product.[1]

Substrate (Alcohol)Product (Carbonyl)Typical Yield (%)
1-OctanolOctanal85-95
CyclohexanolCyclohexanone90-98
Benzyl alcoholBenzaldehyde75-90
Cinnamyl alcoholCinnamaldehyde70-85
2-Adamantanol2-Adamantanone92-99

II. Dicyclohexyl Sulfide as a Ligand in Transition Metal Catalysis

Thioethers, including dicyclohexyl sulfide, can act as ligands in transition metal-catalyzed reactions.[6] The sulfur atom possesses lone pairs of electrons that can coordinate to a metal center, thereby influencing its catalytic activity, selectivity, and stability. While phosphine and N-heterocyclic carbene (NHC) ligands are more prevalent in widely-used cross-coupling reactions, dialkyl sulfides represent a class of ligands that can be effective in specific catalytic transformations.[6]

The general role of a ligand in a catalytic cycle, such as a generic cross-coupling reaction, is to modulate the electronic and steric properties of the metal center to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Simplified catalytic cycle showing the role of a ligand (L). M0 M(0)L (Active Catalyst) M2_RX R-M(II)L-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)L-R' M2_RX->M2_R_R1 Transmetalation (R'-M') M2_R_R1->M0 Reductive Elimination (R-R')

References

"Dicyclohexyl sulphide as an intermediate for agrochemical synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl sulfide, a versatile organosulfur compound, serves as a crucial intermediate in the synthesis of various agrochemicals. Its unique chemical properties make it a valuable building block for creating molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the utilization of dicyclohexyl sulfide and its derivatives in the synthesis of agrochemical compounds, with a focus on N-(cyclohexylthio)phthalimide.

Overview of Dicyclohexyl Sulfide in Agrochemical Synthesis

Dicyclohexyl sulfide [(C₆H₁₁)₂S] and its oxidized form, dicyclohexyl disulfide [(C₆H₁₁)₂S₂], are primarily utilized as precursors for the synthesis of sulfenamide derivatives. These derivatives have found applications in the rubber industry as vulcanization inhibitors, which are essential for the production of durable rubber components used in agricultural machinery and equipment. While not a pesticide in the traditional sense of acting on a biological pathway of a pest organism, the synthesis of compounds like N-(cyclohexylthio)phthalimide from dicyclohexyl disulfide is a key process in producing materials vital for the agricultural sector.

The general synthetic pathway involves the conversion of dicyclohexyl sulfide to dicyclohexyl disulfide, which is then reacted to form a cyclohexylsulfenyl halide. This reactive intermediate is subsequently coupled with a suitable amine-containing molecule, such as phthalimide, to yield the final product.

Synthesis of N-(cyclohexylthio)phthalimide: An Exemplary Agrochemical Intermediate

N-(cyclohexylthio)phthalimide is a well-established vulcanization retarder used in the rubber industry. Its synthesis from dicyclohexyl disulfide highlights the utility of dicyclohexyl sulfide-derived intermediates.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for N-(cyclohexylthio)phthalimide starting from dicyclohexyl disulfide.

MethodStarting MaterialsSolventCatalyst/ReagentTemperature (°C)Reaction Time (hours)Yield (%)Reference
ElectrolysisDicyclohexyl disulfide, Phthalimide, Sodium bromide, Tetraethylammonium perchlorateAcetonitrile-201899[1]
Chlorination with BaseDicyclohexyl disulfide, Phthalimide, ChlorineToluene/Hexane/CyclohexaneTertiary amine or Alkali/Alkaline earth metal hydroxide0 - 20--[2]
Reaction with N-bromophthalimideDicyclohexyl disulfide, N-bromophthalimideAcetonitrile-100 (Microwave)0.17 (10 mins)-[3]
Experimental Protocols

Materials:

  • Dicyclohexyl disulfide (468 mg, 2.03 mmol)

  • Phthalimide (650 mg, 4.42 mmol)

  • Sodium bromide (11 mg, 0.11 mmol)

  • Tetraethylammonium perchlorate (200 mg)

  • Acetonitrile (20 ml)

  • Benzene

  • Silica gel

Equipment:

  • 50-ml test tube with a side arm

  • Magnetic stirrer

  • Thermometer

  • Platinum electrodes (2 cm x 33 cm, 7 mm spacing)

  • Power supply for electrolysis

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 50-ml test tube equipped with a magnetic stirrer, thermometer, and platinum electrodes, add dicyclohexyl disulfide, phthalimide, sodium bromide, and tetraethylammonium perchlorate.

  • Add acetonitrile as the solvent and stir the mixture to dissolve the components.

  • Subject the mixture to electrolysis at a terminal voltage of 3 volts and a current density of 1.7 to 0.3 mA/cm² for 18 hours, maintaining the reaction temperature at 20°C.

  • After passing 2.37 F/mol (based on disulfide) of electricity through the mixture, distill off the solvent under reduced pressure.

  • Add benzene to the residue to precipitate insoluble substances and filter them off.

  • Concentrate the filtrate and purify the product by column chromatography on silica gel using benzene as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain N-(cyclohexylthio)phthalimide.

Expected Yield: Approximately 1,050 mg (99%).

Diagrams

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-(cyclohexylthio)phthalimide from dicyclohexyl sulfide.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product DCS Dicyclohexyl Sulfide Ox Oxidation DCS->Ox DCDS Dicyclohexyl Disulfide Cl2 Cl₂ DCDS->Cl2 CS Cyclohexylsulfenyl Chloride Phth Phthalimide CS->Phth Base Base CS->Base Ox->DCDS Cl2->CS NCTP N-(cyclohexylthio)phthalimide Phth->NCTP Base->NCTP

Caption: Synthetic pathway from dicyclohexyl sulfide to N-(cyclohexylthio)phthalimide.

Logical Relationship of Synthesis

This diagram outlines the logical progression of the key chemical transformations.

G A Dicyclohexyl Sulfide (Starting Material) B Dicyclohexyl Disulfide (Intermediate) A->B Oxidation C Cyclohexylsulfenyl Chloride (Reactive Intermediate) B->C Chlorination D N-(cyclohexylthio)phthalimide (Final Product) C->D Nucleophilic Substitution (with Phthalimide)

Caption: Key chemical transformations in the synthesis of N-(cyclohexylthio)phthalimide.

References

Dicyclohexyl Sulfide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl sulfide (CAS No. 7133-46-2) is a sulfur-containing organic compound with the molecular formula C₁₂H₂₂S. It exists as a colorless, oily liquid and is noted for its insolubility in water.[1] While its primary applications lie in its use as a synthetic intermediate in the manufacturing of pharmaceuticals and agrochemicals, as a chiral ligand in asymmetric catalysis, and as a stabilizer in the production of polyvinyl chloride (PVC), it has also been mentioned as a solvent for a range of organic and pharmaceutical applications.[1] This document provides a summary of its known properties and general protocols for its potential use as a solvent, based on available data.

Physicochemical Properties

A compilation of the known physical and chemical properties of dicyclohexyl sulfide is presented in Table 1. These properties are essential for its evaluation as a potential solvent in various experimental setups.

Table 1: Physicochemical Properties of Dicyclohexyl Sulfide

PropertyValueReference
CAS Number 7133-46-2[1]
Molecular Formula C₁₂H₂₂S[1]
Molecular Weight 198.37 g/mol
Appearance Colorless, oily liquid[1]
Melting Point 9.9 °C[1]
Boiling Point 293.8 - 295.71 °C (at 760 mmHg)[1]
Density ~0.97 g/cm³
Flash Point 123.1 °C[1]
Refractive Index ~1.5142[1]
Water Solubility Insoluble[1]

Application as a Solvent: Current Understanding

The use of dicyclohexyl sulfide as a solvent is not extensively documented in scientific literature. Its high boiling point suggests potential utility in high-temperature reactions. However, the lack of specific examples and detailed experimental protocols in published research indicates that it is not a commonly employed solvent in organic synthesis. Its insolubility in water and likely solubility in organic solutes could make it a candidate for specific reaction systems where a non-polar, high-boiling medium is required.

Researchers considering dicyclohexyl sulfide as a solvent should perform initial solubility and reactivity tests for their specific substrates and reagents.

General Experimental Protocol for Use as a Solvent

The following is a general protocol for the use of dicyclohexyl sulfide as a high-boiling, inert solvent. This protocol is not based on a specific literature precedent for this solvent but rather on general laboratory practice for handling similar compounds. It is crucial to adapt this protocol to the specific requirements of the intended reaction and to conduct a thorough risk assessment before proceeding.

Objective: To use dicyclohexyl sulfide as a solvent for a chemical reaction.

Materials:

  • Dicyclohexyl sulfide (ensure purity appropriate for the reaction)

  • Reactants and reagents for the specific chemical transformation

  • Appropriate reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer or overhead stirrer

  • Condenser

  • Inert gas supply (e.g., nitrogen or argon) and Schlenk line, if the reaction is air or moisture sensitive

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Workflow for Solvent Use:

G prep Preparation of Reaction Setup add_solvent Addition of Dicyclohexyl Sulfide prep->add_solvent add_reactants Addition of Reactants add_solvent->add_reactants reaction Reaction under Controlled Conditions add_reactants->reaction workup Reaction Workup reaction->workup purification Product Purification workup->purification analysis Analysis of Product purification->analysis

Figure 1. General workflow for utilizing dicyclohexyl sulfide as a solvent in a chemical reaction.

Procedure:

  • Reaction Setup:

    • Assemble the reaction glassware, ensuring it is clean and dry. For air/moisture-sensitive reactions, the glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.

    • Equip the reaction flask with a stirrer and a condenser.

    • Connect the setup to an inert gas line if necessary.

  • Solvent Addition:

    • Under the appropriate atmosphere (air or inert gas), add the required volume of dicyclohexyl sulfide to the reaction flask via a syringe or cannula.

  • Reactant Addition:

    • Add the reactants to the flask. Solid reactants can be added directly, while liquid reactants can be added via syringe. If the reaction is exothermic, consider adding the reactants portion-wise or at a reduced temperature.

  • Reaction Conditions:

    • Commence stirring to ensure a homogeneous mixture.

    • If heating is required, raise the temperature to the desired setpoint using a heating mantle or oil bath. The high boiling point of dicyclohexyl sulfide allows for a wide range of reaction temperatures.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • The workup procedure will be highly dependent on the nature of the reaction products. Due to the high boiling point and non-polar nature of dicyclohexyl sulfide, its removal may require vacuum distillation or chromatographic separation. A standard aqueous workup may be challenging due to its insolubility in water.

  • Purification:

    • Purify the crude product using standard laboratory techniques such as column chromatography, crystallization, or distillation.

Safety and Handling

Dicyclohexyl sulfide is a chemical that requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors, especially when heated.

  • In case of contact:

    • Skin: May cause skin irritation. In case of contact, wash with plenty of soap and water.

    • Eyes: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste dicyclohexyl sulfide and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While dicyclohexyl sulfide possesses physical properties that might suggest its use as a high-boiling, non-polar solvent, its application in this context is not well-established in the scientific literature. The information provided here serves as a starting point for researchers who may wish to explore its potential as a solvent for specific applications. It is imperative that any such investigation be preceded by a thorough safety review and small-scale feasibility studies. The lack of documented protocols underscores the need for caution and careful experimental design when venturing into its use as a solvent.

References

The Role of Dicyclohexyl Sulphide in the Synthesis of Advanced Metal Complexes: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: November 2025

Dicyclohexyl sulphide, a thioether ligand, holds potential in the development of novel metal complexes for various applications, particularly in the field of asymmetric catalysis. While detailed experimental protocols for the synthesis of a wide range of this compound-metal complexes are not extensively documented in publicly available literature, its structural analogues and related chiral sulphur ligands have demonstrated significant utility in creating stereoselective catalysts. This document aims to provide an overview of the anticipated applications and general synthetic considerations for incorporating this compound into metal complexes, based on the broader context of thioether and chiral sulphur ligand coordination chemistry.

Application in Asymmetric Catalysis

The primary application envisioned for this compound in metal complex preparation is as a chiral ligand in asymmetric catalysis. Chiral metal complexes are instrumental in the stereoselective synthesis of pharmaceuticals and fine chemicals, where the three-dimensional arrangement of atoms is crucial for biological activity and material properties. The bulky and conformationally restricted cyclohexyl groups of this compound can create a chiral pocket around a metal center, influencing the stereochemical outcome of a catalytic reaction.

Logical Relationship: From Ligand to Enantioselective Product

The following diagram illustrates the general principle of how a chiral ligand like this compound, when coordinated to a metal center, can influence the synthesis of a specific enantiomer from a prochiral substrate.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Metal Metal Precursor Catalyst Chiral Metal Complex Metal->Catalyst DCS This compound (Chiral Ligand) DCS->Catalyst Intermediate Substrate-Catalyst Intermediate Catalyst->Intermediate binds Substrate Prochiral Substrate Substrate->Intermediate Product_R R-Enantiomer Intermediate->Product_R favored pathway Product_S S-Enantiomer Intermediate->Product_S disfavored pathway Product_R->Catalyst regenerates

Caption: General workflow for asymmetric catalysis using a chiral metal complex.

General Experimental Protocol for Metal Complex Synthesis with Thioether Ligands

While a specific, validated protocol for the synthesis of this compound metal complexes is not available, a general methodology can be extrapolated from the synthesis of other metal-thioether complexes. The following represents a generalized procedure that would require optimization for the specific metal and desired complex.

Materials:

  • Metal precursor (e.g., palladium(II) chloride, rhodium(III) chloride hydrate, platinum(II) chloride, gold(I) chloride-dimethylsulfide complex)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, toluene)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the chosen anhydrous solvent.

  • Add a stoichiometric amount of this compound (typically 1 to 2 equivalents per metal center) to the solution. The ligand may be added neat or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting solid is then purified. Purification methods may include recrystallization from a suitable solvent system, or column chromatography on silica gel or alumina.

  • The final product should be characterized by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction provides definitive structural information.

Experimental Workflow

The following diagram outlines the typical steps involved in the synthesis and characterization of a metal complex with a thioether ligand.

G Start Start Reaction Reaction of Metal Precursor and this compound Start->Reaction Monitoring Reaction Monitoring (TLC, NMR) Reaction->Monitoring Workup Reaction Work-up (Solvent Removal) Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, X-ray) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis and characterization.

Anticipated Quantitative Data

Due to the lack of specific experimental data in the literature for this compound metal complexes, a table of quantitative data cannot be provided. However, for a hypothetical complex, the following types of data would be crucial for its characterization and comparison with other complexes.

Table 1: Hypothetical Characterization Data for a this compound Metal Complex

ParameterExpected Range/ValueTechnique
Yield (%) Dependent on reaction conditionsGravimetric
¹H NMR (ppm) Shifts in cyclohexyl protons upon coordinationNMR Spectroscopy
¹³C NMR (ppm) Shifts in cyclohexyl carbons upon coordinationNMR Spectroscopy
IR (cm⁻¹) C-S stretching frequency changesIR Spectroscopy
Metal-S Bond Length (Å) Varies with metal (e.g., 2.2-2.4 Å for Pd, Pt)X-ray Crystallography
Coordination Geometry e.g., Square planar, Tetrahedral, OctahedralX-ray Crystallography

Conclusion

This compound presents an intriguing, yet underexplored, ligand for the synthesis of metal complexes. Based on the established chemistry of related thioether and chiral sulphur-containing ligands, its primary potential lies in the development of novel chiral catalysts. The successful synthesis and characterization of such complexes would require systematic investigation and optimization of reaction conditions. The general protocols and workflows provided here offer a starting point for researchers interested in exploring the coordination chemistry and catalytic applications of this compound. Further research is needed to isolate and characterize specific this compound-metal complexes to fully unlock their potential in synthetic chemistry.

"synthetic routes utilizing Dicyclohexyl sulphide for thioether formation"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Thioether Formation

Topic: Synthetic Routes for Thioether Formation, with a Note on the Role of Dicyclohexyl Sulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents. The thioether linkage is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and materials. Consequently, the development of efficient and reliable synthetic methods for their preparation is of significant interest to the chemical and pharmaceutical industries.

This document provides an overview of the most common and robust methods for thioether synthesis. It also addresses the potential role of dicyclohexyl sulfide in this context. Based on a comprehensive review of the scientific literature, synthetic routes that utilize dicyclohexyl sulfide as a starting material to form other, structurally different thioethers are not a common or established strategy in organic synthesis. The carbon-sulfur bonds in a simple dialkyl sulfide like dicyclohexyl sulfide are generally stable and not readily cleaved or derivatized to exchange the alkyl groups.

The primary and most widely employed methods for thioether formation involve the reaction of a thiol with an electrophile, such as an alkyl halide. These methods are reliable, versatile, and allow for the synthesis of a wide range of symmetrical and unsymmetrical thioethers.

Established Protocols for Thioether Synthesis

The most prevalent method for the synthesis of thioethers is the Williamson ether synthesis analogue, which involves the reaction of a thiolate anion with an alkyl halide or other suitable electrophile.

Symmetrical and Unsymmetrical Thioether Synthesis via Alkylation of Thiols

This method is based on the SN2 reaction between a thiolate salt and a primary or secondary alkyl halide.[1][2] Thiols are generally more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[3]

Reaction Scheme:

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Thioether

This protocol describes the synthesis of an unsymmetrical thioether from cyclohexanethiol and iodobenzene.

Materials:

  • Cyclohexanethiol

  • Iodobenzene

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclohexanethiol (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

  • Add iodobenzene (1.1 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclohexyl phenyl thioether.

Quantitative Data for Thioether Synthesis via Alkylation of Thiols

The following table summarizes typical reaction conditions and yields for the synthesis of various thioethers using the alkylation of thiols method.

ThiolAlkyl Halide/ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolBenzyl bromideK₂CO₃Acetonitrile80295
Ethanethiol1-BromobutaneNaHTHF60392
CyclohexanethiolMethyl iodideNaOEtEthanol25198
Propanethiol2-BromopropaneCs₂CO₃DMF50585
Thiophenol1-IodooctaneNaOHMethanol65490

The Role of Dicyclohexyl Disulfide

While dicyclohexyl sulfide is not a common precursor for other thioethers, dicyclohexyl disulfide can serve as a stable source for cyclohexanethiol. The disulfide bond can be readily cleaved through reduction to yield two equivalents of the corresponding thiol. This thiol can then be used in the synthesis of various cyclohexyl-containing thioethers as described in the protocol above.

Reduction of Dicyclohexyl Disulfide to Cyclohexanethiol

Reaction Scheme:

Common Reducing Agents:

  • Zinc dust in acetic acid

  • Sodium borohydride (NaBH₄)

  • Lithium aluminum hydride (LiAlH₄)

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes for thioether formation.

Thioether_Synthesis_Workflow cluster_disulfide_reduction Optional Precursor Preparation cluster_main_synthesis General Thioether Synthesis Dicyclohexyl Disulfide Dicyclohexyl Disulfide Cyclohexanethiol_precursor Cyclohexanethiol Dicyclohexyl Disulfide->Cyclohexanethiol_precursor Reduction (e.g., Zn/AcOH) Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base Base->Thiolate Thioether Thioether (R-S-R') Thiolate->Thioether SN2 Reaction Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Thioether

Caption: Workflow for Thioether Synthesis.

Experimental_Workflow_Diagram start Start: Mix Thiol and Solvent add_base Add Base at 0 °C start->add_base form_thiolate Stir to Form Thiolate add_base->form_thiolate add_halide Add Alkyl Halide form_thiolate->add_halide heat Heat and Stir add_halide->heat quench Quench Reaction heat->quench extract Extract with Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End: Isolated Thioether purify->end

Caption: Experimental Protocol Flowchart.

Conclusion

The synthesis of thioethers is a fundamental transformation in organic chemistry with significant applications in drug discovery and development. The most reliable and versatile methods rely on the nucleophilic substitution of alkyl halides or related electrophiles with thiolates. While dicyclohexyl sulfide is not a practical starting material for the synthesis of other thioethers, its corresponding disulfide can be a useful precursor for generating cyclohexanethiol, a key building block for various cyclohexyl-containing thioethers. The protocols and data presented herein provide a solid foundation for researchers to effectively synthesize a broad range of thioether compounds.

References

Coordination Chemistry of Dicyclohexyl Sulphide with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of dicyclohexyl sulphide with transition metals, focusing on the synthesis, characterization, and potential applications of the resulting complexes. The information is intended for researchers in academia and industry, including those involved in catalysis and drug development.

Introduction

This compound [(C₆H₁₁)₂S], a sterically bulky thioether, serves as a versatile ligand in transition metal chemistry. Its coordination to metal centers can influence the electronic and steric environment of the metal, thereby tuning the reactivity and catalytic activity of the resulting complexes. The bulky cyclohexyl groups can provide steric protection to the metal center, potentially leading to enhanced stability and unique selectivity in catalytic transformations. While the coordination chemistry of thioethers, in general, is well-established, specific studies on this compound complexes are less common. This document aims to consolidate the available information and provide practical protocols for the synthesis and characterization of these compounds.

Synthesis of this compound-Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) is crucial for the successful isolation of the desired complex.

Experimental Protocol: Synthesis of cis-Dichlorobis(this compound)platinum(II)

This protocol describes a general method for the synthesis of a platinum(II) complex with this compound.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound [(C₆H₁₁)₂S]

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in a minimal amount of water.

  • In a separate flask, dissolve this compound (2 molar equivalents based on the platinum precursor) in ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous solution of potassium tetrachloroplatinate(II) with vigorous stirring.

  • A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration and wash it sequentially with water, ethanol, and diethyl ether.

  • Dry the resulting solid under vacuum to obtain the cis-[PtCl₂(S(C₆H₁₁)₂)₂] complex.

Diagram: Synthetic Workflow for cis-[PtCl₂(S(C₆H₁₁)₂)₂]

SynthesisWorkflow K2PtCl4 K₂[PtCl₄] in Water Reaction Reaction Mixture (Stirring) K2PtCl4->Reaction DCS This compound in Ethanol DCS->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing (Water, Ethanol, Ether) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product cis-[PtCl₂(S(C₆H₁₁)₂)₂] Drying->Product

Caption: Synthetic workflow for cis-[PtCl₂(S(C₆H₁₁)₂)₂].

Characterization of this compound-Transition Metal Complexes

The synthesized complexes should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The coordination of this compound to a metal center can be observed by changes in the vibrational frequencies of the C-S bond. The ν(C-S) stretching frequency in the free ligand typically appears in the region of 600-800 cm⁻¹. Upon coordination, this band may shift, although the changes can be subtle. The far-IR region (below 400 cm⁻¹) is particularly useful for observing the metal-sulfur (ν(M-S)) and metal-halide (ν(M-X)) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for characterizing the organic ligand framework. The coordination of the sulfur atom to a metal center leads to a downfield shift of the signals corresponding to the protons and carbons of the cyclohexyl groups, particularly those alpha to the sulfur atom. For certain metals like ¹⁹⁵Pt, NMR spectroscopy can provide direct evidence of coordination through the observation of coupling between the platinum nucleus and the protons or carbons of the ligand.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This technique is invaluable for determining the precise arrangement of the this compound ligands around the transition metal.

Table 1: Representative Spectroscopic Data for this compound and its Potential Complexes

Compound/ComplexKey IR Bands (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundν(C-S): ~740~1.2-2.0 (m, cyclohexyl-H)~26, 33, 44 (cyclohexyl-C)
cis-[PtCl₂(S(C₆H₁₁)₂)₂] (Predicted)ν(Pt-S): ~300-350, ν(Pt-Cl): ~300-340Downfield shift of α-protonsDownfield shift of α-carbons
trans-[PdCl₂(S(C₆H₁₁)₂)₂] (Predicted)ν(Pd-S): ~300-350, ν(Pd-Cl): ~350-380Downfield shift of α-protonsDownfield shift of α-carbons

Note: The data for the complexes are predicted based on trends observed for similar thioether complexes, as specific experimental data for this compound complexes is limited in the literature.

Applications in Catalysis

Transition metal complexes containing thioether ligands have been explored as catalysts in a variety of organic transformations. The steric bulk of the this compound ligand can be advantageous in controlling the selectivity of catalytic reactions.

Potential Catalytic Applications
  • Cross-Coupling Reactions: Palladium complexes with bulky phosphine and N-heterocyclic carbene ligands are widely used in cross-coupling reactions. Palladium-dicyclohexyl sulphide complexes could potentially be explored as catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings. The steric hindrance provided by the cyclohexyl groups might influence the reductive elimination step, potentially leading to improved selectivity for certain substrates.

  • Hydrogenation and Hydroformylation: Rhodium complexes are well-known catalysts for hydrogenation and hydroformylation reactions. Rhodium-dicyclohexyl sulphide complexes could be investigated for their activity and selectivity in these transformations. The electronic properties of the thioether ligand can modulate the electron density at the rhodium center, which in turn affects the catalytic cycle.

Diagram: Logical Relationship in Catalytic Application Development

CatalysisDevelopment cluster_synthesis Complex Synthesis & Characterization cluster_screening Catalytic Screening cluster_optimization Optimization & Mechanistic Studies Synthesis Synthesis of DCS-Metal Complex Characterization Spectroscopic & Structural Characterization Synthesis->Characterization CrossCoupling Cross-Coupling Reactions Characterization->CrossCoupling Hydrogenation Hydrogenation Reactions Characterization->Hydrogenation Hydroformylation Hydroformylation Reactions Characterization->Hydroformylation Optimization Reaction Condition Optimization CrossCoupling->Optimization Hydrogenation->Optimization Hydroformylation->Optimization Mechanism Mechanistic Investigation Optimization->Mechanism

Application Notes and Protocols: The Role of Dicyclohexyl Disulfide in Disulfide Bond Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. The formation of these bonds is a key step in protein folding and is often a critical consideration in the synthesis of therapeutic peptides. Disulfide bonds are formed by the oxidation of two thiol groups, typically from cysteine residues. While various methods exist to facilitate this oxidation, thiol-disulfide exchange with a low molecular weight disulfide compound is a common strategy.

This document explores the application of dicyclohexyl disulfide, a representative dialkyl disulfide, in the study and formation of disulfide bonds in peptides and proteins. It is important to distinguish dicyclohexyl disulfide (a compound with an S-S linkage) from dicyclohexyl sulfide (a thioether, R-S-R'), as only the former can participate in the thiol-disulfide exchange reactions necessary for forming new disulfide bonds. Through thiol-disulfide exchange, dicyclohexyl disulfide can act as an oxidizing agent to promote the formation of intramolecular or intermolecular disulfide bridges in molecules containing free cysteine residues.

Mechanism of Action: Thiol-Disulfide Exchange

The fundamental mechanism by which dicyclohexyl disulfide facilitates the formation of a new disulfide bond in a peptide (represented as P-(SH)₂) is through a series of thiol-disulfide exchange reactions. The process is initiated by the attack of a deprotonated thiol group (thiolate) from a cysteine residue in the peptide onto the disulfide bond of dicyclohexyl disulfide. This results in a mixed disulfide intermediate. A subsequent intramolecular attack by a second thiolate from the same peptide molecule releases cyclohexanethiol and forms the desired intramolecular disulfide bond within the peptide.

Thiol_Disulfide_Exchange Peptide_SH Peptide-(SH)₂ (Reduced Peptide) Mixed_Disulfide Peptide-S-S-Cyclohexyl (Mixed Disulfide Intermediate) Peptide_SH->Mixed_Disulfide + Dicyclohexyl Disulfide DCDS Cyclohexyl-S-S-Cyclohexyl (Dicyclohexyl Disulfide) Cyclohexanethiol1 Cyclohexanethiol Mixed_Disulfide->Cyclohexanethiol1 - Cyclohexanethiol Peptide_SS Peptide-S-S (Oxidized Peptide) Mixed_Disulfide->Peptide_SS Intramolecular Attack Cyclohexanethiol2 Cyclohexanethiol Experimental_Workflow start Start dissolve Dissolve Peptide in Buffer (pH 8.0) + DMSO start->dissolve add_dcds Add Dicyclohexyl Disulfide (1.5 eq.) dissolve->add_dcds react Incubate at 25°C (4-6 hours) add_dcds->react monitor Monitor by HPLC react->monitor monitor->react Incomplete purify Purify by Preparative HPLC monitor->purify Complete characterize Characterize by MS and Analytical HPLC purify->characterize end End characterize->end

Application Notes and Protocols: Dicyclohexyl Disulfide in Thiol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dicyclohexyl disulfide as a reagent in synthetic chemistry, with a primary focus on its role in the preparation of thiols and unsymmetrical disulfides. Detailed protocols, reaction parameters, and potential applications in drug development and materials science are outlined.

Introduction

Dicyclohexyl disulfide is a symmetrical disulfide that serves as a valuable precursor and reagent in various chemical transformations. Its primary applications in the context of thiol synthesis revolve around two key processes: the reduction to its corresponding thiol, cyclohexanethiol, and its participation in disulfide metathesis (exchange) reactions to generate unsymmetrical disulfides. These reactions are of significant interest in medicinal chemistry and materials science for the introduction of thiol functionalities and the construction of dynamic covalent bonds.

Preparation of Dicyclohexyl Disulfide

The synthesis of dicyclohexyl disulfide can be achieved through the reaction of sodium disulfide with chlorocyclohexane. This method provides a reliable route to obtaining the starting reagent in good yield.

Experimental Protocol: Synthesis of Dicyclohexyl Disulfide

This protocol is adapted from patent literature describing the industrial preparation of dicyclohexyl disulfide.

Materials:

  • Sodium disulfide (Na₂S₂)

  • Chlorocyclohexane

  • Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic solvent like methanol or ethanol)

Procedure:

  • In a suitable reactor, combine sodium disulfide and the aqueous solvent.

  • Add chlorocyclohexane to the mixture. The molar ratio of sodium disulfide to chlorocyclohexane should be optimized, with a typical starting point being a slight excess of the disulfide.

  • Heat the reaction mixture to a temperature between 50°C and 150°C, with a preferred range of 70-100°C for optimal reaction speed and yield.

  • Maintain the reaction at the chosen temperature for a period of 1 to 24 hours, with a typical reaction time of 5 to 15 hours.

  • Upon completion, the reaction mixture will separate into an organic layer containing the dicyclohexyl disulfide and an aqueous layer.

  • Separate the organic layer and purify the dicyclohexyl disulfide by standard methods such as distillation or chromatography.

Quantitative Data:

ParameterValueReference
Yield Up to 74.9%[1]
Reaction Temperature 70 - 100 °C[1]
Reaction Time 5 - 15 hours[1]

Application in Thiol Synthesis: Reduction of Dicyclohexyl Disulfide

Dicyclohexyl disulfide can be readily reduced to form two equivalents of cyclohexanethiol. This transformation is a standard method for the preparation of thiols from their corresponding disulfides.

Logical Workflow for Reduction

reduction_workflow start Dicyclohexyl Disulfide reaction Reduction Reaction start->reaction reductant Reducing Agent (e.g., LiAlH4, NaBH4) reductant->reaction solvent Anhydrous Solvent (e.g., THF, Et2O) solvent->reaction workup Aqueous Workup (Acidic) reaction->workup product Cyclohexanethiol workup->product

Caption: General workflow for the reduction of dicyclohexyl disulfide to cyclohexanethiol.

Experimental Protocol: Reduction of Dicyclohexyl Disulfide with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Dicyclohexyl disulfide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve dicyclohexyl disulfide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexanethiol.

  • Purify the product by distillation or column chromatography.

Application in Unsymmetrical Disulfide Synthesis: Thiol-Disulfide Metathesis

Dicyclohexyl disulfide can participate in thiol-disulfide exchange (metathesis) reactions to generate unsymmetrical disulfides. This reaction is typically base-catalyzed and involves the nucleophilic attack of a thiolate on the disulfide bond of dicyclohexyl disulfide.

Signaling Pathway of Thiol-Disulfide Metathesis

metathesis_pathway cluster_activation Thiol Activation cluster_exchange Disulfide Exchange Thiol R'-SH Thiolate R'-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base Base->Thiolate Mixed_Disulfide R'-S-S-Cyclohexyl (Unsymmetrical Disulfide) Thiolate->Mixed_Disulfide Nucleophilic Attack Dicyclo_SS Cyclohexyl-S-S-Cyclohexyl Dicyclo_SS->Mixed_Disulfide Leaving_Thiolate Cyclohexyl-S⁻ Dicyclo_SS->Leaving_Thiolate Cleavage Leaving_Thiol Cyclohexyl-SH Leaving_Thiolate->Leaving_Thiol Protonation

Caption: Base-catalyzed thiol-disulfide metathesis pathway.

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide

Materials:

  • Dicyclohexyl disulfide

  • Aryl or alkyl thiol (R'-SH)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the starting thiol (R'-SH) in anhydrous THF.

  • Add a catalytic amount of potassium tert-butoxide to the solution to generate the thiolate.

  • To this solution, add a stoichiometric equivalent of dicyclohexyl disulfide.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting unsymmetrical disulfide by column chromatography.

Quantitative Data for Unsymmetrical Disulfide Synthesis (Representative Examples):

While specific data for dicyclohexyl disulfide is limited in readily available literature, the following table presents typical yields for analogous base-catalyzed thiol-disulfide exchange reactions.

Thiol 1Thiol 2 (as disulfide)ProductYield (%)
4-MethylthiophenolDiphenyl disulfide4-Methylphenyl phenyl disulfide~90%
Benzyl mercaptanDi-tert-butyl disulfideBenzyl tert-butyl disulfide>85%
Cysteine derivativeEllman's Reagent (DTNB)Mixed DisulfideQuantitative

Applications in Drug Development and Materials Science

The synthesis of novel thiols and unsymmetrical disulfides is crucial in drug development. Thiol groups are important for interactions with biological targets and can act as antioxidants. Disulfide bonds are key structural motifs in many peptides and proteins and are also utilized in drug delivery systems as cleavable linkers that respond to the reductive environment within cells.

In materials science, disulfide exchange reactions are employed in the development of self-healing polymers and dynamic combinatorial libraries. The reversibility of the disulfide bond allows for the design of materials that can repair damage and adapt to their environment.

Safety Information

  • Dicyclohexyl disulfide: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Thiols: Many thiols have strong, unpleasant odors and are toxic. Always handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Reducing agents (LiAlH₄, NaBH₄): These reagents are highly reactive and flammable. Handle with extreme care under an inert atmosphere and away from water.

  • Bases (e.g., t-BuOK): Corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Experimental Setups for Reactions Involving Dicyclohexyl Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions involving dicyclohexyl sulfide. The information is intended to guide researchers in setting up experiments for the synthesis of dicyclohexyl sulfoxide and dicyclohexyl sulfone, as well as for its application as a ligand in palladium-catalyzed cross-coupling reactions.

Oxidation of Dicyclohexyl Sulfide

Dicyclohexyl sulfide can be selectively oxidized to either the corresponding sulfoxide or sulfone under controlled conditions. The choice of oxidant and reaction parameters are crucial for achieving the desired product with high yield and selectivity. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for these transformations.

Selective Oxidation to Dicyclohexyl Sulfoxide

This protocol describes the selective oxidation of dicyclohexyl sulfide to dicyclohexyl sulfoxide using hydrogen peroxide in glacial acetic acid. This method is known for its simplicity and high yields for the oxidation of various organic sulfides.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dicyclohexyl sulfide (1.0 mmol, 198.4 mg) in glacial acetic acid (2 mL).

  • Slowly add 30% hydrogen peroxide (4.0 mmol, 0.45 mL) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude dicyclohexyl sulfoxide.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data for Sulfide Oxidation to Sulfoxide:

While specific data for dicyclohexyl sulfide is not extensively published, the following table provides representative data for the oxidation of analogous dialkyl sulfides to sulfoxides using various methods. Researchers should consider this as a starting point for optimization.

Catalyst/Reagent SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic Acid30% H₂O₂Acetic AcidRoom Temp.1-4>90General Protocol
FeCl₃H₅IO₆MeCNRoom Temp.< 2 minHighGeneral Protocol
Tantalum Carbide30% H₂O₂Not specifiedNot specifiedNot specifiedHighGeneral Protocol

Experimental Workflow for Selective Sulfoxidation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Dicyclohexyl Sulfide in Glacial Acetic Acid B Add 30% Hydrogen Peroxide A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Neutralize with NaHCO₃ D->E F Extract with Dichloromethane E->F G Dry Organic Phase F->G H Concentrate G->H I Column Chromatography H->I

Caption: Workflow for the selective oxidation of dicyclohexyl sulfide to dicyclohexyl sulfoxide.

Oxidation to Dicyclohexyl Sulfone

For the complete oxidation of dicyclohexyl sulfide to dicyclohexyl sulfone, harsher reaction conditions or a higher concentration of the oxidizing agent are typically required.

Experimental Protocol:

  • In a round-bottom flask, dissolve dicyclohexyl sulfide (1.0 mmol, 198.4 mg) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

  • Add an excess of 30% hydrogen peroxide (e.g., 10 mmol, 1.13 mL).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench any remaining peroxide by adding a small amount of sodium sulfite solution.

  • Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure dicyclohexyl sulfone.

Quantitative Data for Sulfide Oxidation to Sulfone:

Similar to the sulfoxide synthesis, specific quantitative data for dicyclohexyl sulfone formation is limited. The following table provides general conditions for the oxidation of sulfides to sulfones.

Catalyst/Reagent SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Urea-Hydrogen Peroxide/Phthalic AnhydrideUHPEthyl AcetateNot specifiedNot specifiedHighGeneral Protocol
Niobium Carbide30% H₂O₂Not specifiedNot specifiedNot specifiedHighGeneral Protocol
Sodium Tungstate/Phenylphosphonic Acid30% H₂O₂Not specifiedNot specifiedNot specifiedHighGeneral Protocol

Dicyclohexyl Sulfide as a Ligand in Catalysis

Dicyclohexyl sulfide belongs to the class of dialkyl sulfide ligands which can be employed in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. These ligands can influence the catalytic activity and selectivity of the reaction.

Application in Suzuki-Miyaura Cross-Coupling

While bulky dialkylbiaryl phosphine ligands are more commonly cited, dialkyl sulfides can also serve as ligands in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the dicyclohexyl sulfide ligand (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a suitable solvent (e.g., toluene, dioxane) and a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Signaling Pathway for Palladium-Catalyzed Suzuki-Miyaura Coupling:

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols are general guidelines. Reaction conditions such as solvent, temperature, reaction time, and catalyst loading may need to be optimized for specific substrates and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any chemicals.

"safe storage and handling procedures for Dicyclohexyl sulphide in the lab"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for D-Cyclohexyl Sulphide

Introduction

Dicyclohexyl sulphide is an organic compound that exists as a colorless, oily liquid.[1] It is insoluble in water and sees use as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, as a solvent in some organic and pharmaceutical applications, in asymmetric catalysis, and as a stabilizer in the production of Polyvinyl Chloride (PVC).[1] Due to the presence of a sulphur atom, it is prudent to handle this compound with care, assuming it may possess an unpleasant odor and potential irritant properties, similar to other organosulphides.

Physical and Chemical Data

The following table summarizes the known quantitative data for this compound.

PropertyValueReference
CAS Number 7133-46-2[1]
Molecular Formula C12H22S[1]
Molecular Weight 198.37 g/mol [1]
Appearance Colorless, oily liquid[1]
Melting Point 9.9°C[1]
Boiling Point 295.71°C (estimate)[1]
Flash Point 123.1°C[1]
Density 0.9766 g/cm³ (estimate)[1]
Vapor Pressure 0.00297 mmHg at 25°C[1]
Solubility Insoluble in water[1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, the analogous compound, Dicyclohexyl Disulphide, is known to cause skin, eye, and respiratory irritation.[2] Therefore, a conservative approach to PPE is recommended.

3.1 Potential Hazards (Inferred):

  • May cause irritation to the skin, eyes, and respiratory tract.[2]

  • May be harmful if inhaled or ingested.

  • Likely possesses a strong, unpleasant stench.[3]

  • Combustible liquid.

3.2 Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.
Hand Protection High-performance nitrile gloves (check manufacturer's chemical resistance guide). Change gloves immediately if contaminated.
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.[3]

Experimental Protocols

4.1 Protocol for Safe Storage:

  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazard warnings.

4.2 Protocol for Weighing and Dispensing:

  • Preparation: Don all required PPE as specified in section 3.2. Ensure a chemical fume hood is operational and the sash is at the appropriate height.

  • Dispensing: Conduct all dispensing activities within the chemical fume hood. Place a spill tray within the hood to contain any potential spills.

  • Weighing: If weighing is necessary, tare a sealed container on the balance. Remove the container from the balance and place it in the fume hood. Add the this compound to the container, seal it, and then re-weigh. Do not weigh in an open container on the balance outside of the fume hood.

  • Cleaning: After dispensing, decontaminate any surfaces that may have come into contact with the chemical. Tightly seal the primary container.

4.3 Protocol for Accidental Spills:

  • Evacuation: If a significant spill occurs, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[2]

  • Collection: Wearing appropriate PPE, carefully scoop the absorbent material into a sealable, labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste as hazardous chemical waste in accordance with institutional and local regulations.

4.4 First Aid Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Obtain SDS and Conduct Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Fume Hood and Spill Kit b->c d Transport Chemical in Secondary Containment c->d e Dispense/Weigh Inside Fume Hood d->e f Seal Container Immediately After Use e->f g Decontaminate Work Area and Equipment f->g h Store Chemical in Designated Location g->h i Dispose of Waste (PPE, Contaminated Materials) g->i

Caption: Workflow for Safe Handling of this compound.

G a Elimination / Substitution (Most Effective) b Engineering Controls c Administrative Controls b_ex Use in Chemical Fume Hood b->b_ex d Personal Protective Equipment (PPE) (Least Effective) c_ex Standard Operating Procedures (SOPs) and Training c->c_ex d_ex Gloves, Goggles, Lab Coat d->d_ex

Caption: Hierarchy of Controls for Minimizing Chemical Exposure.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dicyclohexyl Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude dicyclohexyl sulfide.

Disclaimer: Detailed experimental data and specific purification protocols for dicyclohexyl sulfide are not extensively available in the public domain. The information provided here is based on general organic chemistry purification principles and data available for the closely related compound, dicyclohexyl disulfide. Researchers should adapt these guidelines based on their specific experimental observations and analytical data.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Extraction - Incomplete reaction. - Presence of unreacted starting materials (e.g., cyclohexene, chlorocyclohexane). - Formation of side products (e.g., dicyclohexyl disulfide).- Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Perform a preliminary wash of the organic layer with water and brine to remove water-soluble impurities. - Consider a wash with a reducing agent solution (e.g., sodium bisulfite) to remove oxidizing impurities.
Product is a Dark or Colored Oil - Presence of sulfur-containing impurities. - Thermal decomposition during synthesis or workup.- Treat the crude product with activated carbon to adsorb colored impurities. - Ensure the reaction and distillation are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use the lowest possible temperature for distillation to avoid decomposition.
Difficulty in Removing Solvent - High boiling point of the solvent used for extraction. - Co-distillation of the product with the solvent.- Use a rotary evaporator for efficient solvent removal under reduced pressure. - Choose a solvent with a significantly lower boiling point than dicyclohexyl sulfide for extraction.
Low Yield After Purification - Product loss during aqueous washes. - Inefficient separation during distillation or chromatography. - Decomposition of the product.- Minimize the number of aqueous washes. - Ensure proper phase separation during extractions. - Optimize distillation conditions (pressure and temperature) or chromatography parameters (stationary and mobile phases). - Handle the product under an inert atmosphere and avoid excessive heat.
Milky or Cloudy Organic Layer - Formation of an emulsion during aqueous extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - Centrifugation can also be used to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude dicyclohexyl sulfide?

A1: While specific data for dicyclohexyl sulfide is limited, common impurities in similar sulfide syntheses can include unreacted starting materials such as cyclohexene or chlorocyclohexane, and side-products like dicyclohexyl disulfide.[1] The crude product may also contain residual solvents and inorganic salts from the workup.[1][2]

Q2: What is the recommended method for purifying crude dicyclohexyl sulfide?

A2: For crude dicyclohexyl sulfide, which is typically an oily layer, a combination of techniques is recommended.[2] Start with aqueous washes to remove water-soluble impurities. This is often followed by distillation, potentially under reduced pressure, to separate the product from non-volatile impurities and unreacted starting materials.[1][2] For higher purity, column chromatography may be employed.

Q3: What are the key physical properties of dicyclohexyl sulfide?

A3: The table below summarizes the available physical properties for dicyclohexyl sulfide.

PropertyValue
Molecular Formula C₁₂H₂₂S
Molecular Weight 198.37 g/mol [3]
Melting Point 9.9 °C[4]
Boiling Point 295.71 °C (estimated)[4]
Density 0.9766 g/cm³ (estimated)[4]
Refractive Index 1.5142 (estimated)[4]

Q4: Can I use recrystallization to purify dicyclohexyl sulfide?

A4: Recrystallization is generally used for solid compounds. Since dicyclohexyl sulfide has a low melting point (9.9 °C), it exists as a liquid at or near room temperature, making recrystallization challenging.[4] Distillation or chromatography are more suitable purification methods.

Q5: How can I monitor the purity of dicyclohexyl sulfide during the purification process?

A5: Gas chromatography (GC) is an excellent technique to monitor the purity of dicyclohexyl sulfide.[1][5] It can be used to check the composition of the crude mixture and the fractions obtained after distillation or chromatography. Thin-layer chromatography (TLC) can also be a quick and simple method to qualitatively assess purity.

Experimental Protocols

Due to the lack of specific, detailed experimental protocols for the purification of dicyclohexyl sulfide in the searched literature, a general procedure based on standard organic chemistry techniques is provided below.

General Protocol for Purification by Distillation:

  • Initial Workup: After the synthesis, quench the reaction mixture and extract the crude dicyclohexyl sulfide into a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Aqueous Wash: Wash the organic layer sequentially with water, a mild acidic solution (e.g., dilute HCl) if basic impurities are present, a mild basic solution (e.g., saturated NaHCO₃) if acidic impurities are present, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: Transfer the crude oil to a distillation apparatus. Perform the distillation, potentially under reduced pressure to lower the boiling point and prevent decomposition. Collect the fraction corresponding to the boiling point of dicyclohexyl sulfide.

Workflow for Purification of Crude Dicyclohexyl Sulfide

PurificationWorkflow crude_product Crude Dicyclohexyl Sulfide (Oil Layer) extraction Solvent Extraction crude_product->extraction aqueous_wash Aqueous Washes (Water, Brine) extraction->aqueous_wash drying Drying (e.g., MgSO4) aqueous_wash->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Distillation (Atmospheric or Vacuum) solvent_removal->distillation pure_product Pure Dicyclohexyl Sulfide distillation->pure_product Collect Fraction impurities_dist Non-volatile Impurities distillation->impurities_dist Residue

Caption: General workflow for the purification of crude dicyclohexyl sulfide.

References

Dicyclohexyl Sulphide Reactions: A Technical Support Resource for By-product Identification and Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing by-products in dicyclohexyl sulphide reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

The most frequently encountered by-products in the synthesis of this compound, particularly through the common method involving the reaction of a cyclohexyl halide with a sulphide source, include:

  • Dicyclohexyl disulfide: Formed through the oxidation of the desired sulphide or via side reactions of polysulfide species.

  • Cyclohexene: Arises from the elimination reaction of the cyclohexyl halide starting material, especially under basic conditions.

  • Cyclohexanol: Can be formed if water is present in the reaction mixture, leading to hydrolysis of the cyclohexyl halide.

  • Unreacted Starting Materials: Residual cyclohexyl halide and sulphide reagents are common impurities.

  • Inorganic Salts: Salts such as sodium chloride or sodium bromide are significant by-products when using sodium sulfide and a cyclohexyl halide.[1][2]

Q2: How can I detect the presence of these by-products in my reaction mixture?

A combination of analytical techniques is recommended for the accurate identification and quantification of by-products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting cyclohexene, cyclohexanol, and unreacted cyclohexyl halides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to identify and quantify the desired product and various organic by-products.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile by-products and for monitoring the progress of the reaction.

Q3: What reaction parameters can I modify to minimize by-product formation?

Optimizing reaction conditions is crucial for minimizing unwanted side reactions. Key parameters to control include:

  • Temperature: Lowering the reaction temperature can often suppress the rate of elimination reactions that lead to cyclohexene formation.

  • Stoichiometry: Precise control over the molar ratio of reactants can minimize the amount of unreacted starting materials. An excess of the sulfide reagent may be used to ensure complete conversion of the cyclohexyl halide, but this can sometimes lead to the formation of polysulfides.

  • Solvent: The choice of solvent can influence reaction pathways. Aprotic polar solvents are generally preferred to minimize solvolysis and dehydration side reactions.

  • Reaction Time: Monitoring the reaction progress can help in determining the optimal time to quench the reaction, preventing the formation of degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; Side reactions dominating (e.g., elimination to form cyclohexene).- Increase reaction time or temperature cautiously while monitoring by-product formation.- Ensure stoichiometric amounts of reactants or a slight excess of the sulfide source.- Choose a more appropriate solvent that favors the desired substitution reaction.
High Levels of Cyclohexene Detected Reaction temperature is too high; Use of a strong, sterically hindered base.- Lower the reaction temperature.- Use a milder base or control the rate of base addition.
Presence of Dicyclohexyl Disulfide Oxidation of the product during reaction or workup; Presence of polysulfides in the sulfide reagent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly prepared or purified sulfide reagent.- During workup, avoid prolonged exposure to air.
Contamination with Cyclohexanol Presence of water in the reactants or solvent.- Use anhydrous solvents and dry reactants.- Perform the reaction under a dry, inert atmosphere.
Inorganic Salt Contamination in the Final Product Inefficient removal during the workup process.- Perform multiple aqueous washes of the organic layer.- Recrystallization or distillation of the crude product can effectively remove inorganic salts.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a cyclohexyl halide and sodium sulfide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous sodium sulfide and a suitable aprotic polar solvent (e.g., N,N-dimethylformamide - DMF).

  • Reagent Addition: Slowly add cyclohexyl bromide to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by GC-MS or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from an initial low temperature (e.g., 50°C) to a final high temperature (e.g., 250°C) to ensure separation of all components.

  • MS Conditions: Set the mass spectrometer to scan a mass range of m/z 35-500.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental procedures involved in the synthesis and analysis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Cyclohexyl Halide Cyclohexyl Halide This compound This compound Cyclohexyl Halide->this compound Nucleophilic Substitution By-products By-products Cyclohexyl Halide->By-products Elimination/ Hydrolysis Sulfide Source Sulfide Source Sulfide Source->this compound

Caption: Main reaction pathway to this compound and competing side reactions.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield high_byproducts High By-products? low_yield->high_byproducts Yes adjust_stoich Adjust Stoichiometry low_yield->adjust_stoich No analyze Analyze By-products (GC-MS, NMR) high_byproducts->analyze Yes adjust_temp Adjust Temperature analyze->adjust_temp adjust_solvent Change Solvent analyze->adjust_solvent optimize Re-run Optimized Reaction adjust_temp->optimize adjust_stoich->optimize adjust_solvent->optimize

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

"thermal and chemical stability studies of Dicyclohexyl sulphide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclohexyl sulfide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Publicly available experimental data on the specific thermal and chemical stability of dicyclohexyl sulfide is limited. The information provided is based on general chemical principles for dialkyl sulfides and available physical property data. It is crucial to conduct small-scale testing under your specific experimental conditions before scaling up.

Troubleshooting Guides

Issue 1: Unexpected Color Change or Formation of Precipitate

Question: My dicyclohexyl sulfide sample has developed a yellow tint, or I've observed the formation of a white precipitate during my reaction. What could be the cause?

Possible Causes and Solutions:

  • Oxidation: Sulfides are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. This can be initiated by exposure to air (oxygen), oxidizing agents, or even light over extended periods. The resulting sulfoxide or sulfone may be less soluble, leading to precipitation.

    • Solution:

      • Handle dicyclohexyl sulfide under an inert atmosphere (e.g., nitrogen or argon), especially when heating.

      • Store the compound in a tightly sealed container, protected from light.

      • Ensure all solvents and reagents are degassed and free of peroxides.

  • Reaction with Acidic Reagents: Strong acids can protonate the sulfur atom, potentially leading to subsequent reactions or degradation, especially at elevated temperatures.

    • Solution:

      • If possible, use milder acidic conditions.

      • Conduct the reaction at the lowest effective temperature.

      • Perform a compatibility study by mixing dicyclohexyl sulfide with the acidic reagent on a small scale before proceeding with the full experiment.

  • Contamination: The starting material or the reaction vessel may have been contaminated.

    • Solution:

      • Verify the purity of your dicyclohexyl sulfide using appropriate analytical techniques (e.g., GC-MS, NMR).

      • Ensure all glassware is scrupulously clean and dry before use.

Issue 2: Inconsistent Analytical Results in Thermal Analysis (TGA/DSC)

Question: I am getting variable onset decomposition temperatures or unexpected thermal events in my TGA/DSC analysis of dicyclohexyl sulfide. Why is this happening?

Possible Causes and Solutions:

  • Sample Impurities: The presence of volatile or unstable impurities can lead to mass loss at lower temperatures or extraneous peaks in the DSC thermogram.

    • Solution:

      • Ensure the purity of your sample. Consider purification by distillation if necessary.

      • Analyze the sample by GC-MS to identify any volatile impurities.

  • Atmosphere Reactivity: The purge gas used in the analysis can react with the sample at elevated temperatures. For example, an air or oxygen atmosphere will likely lead to oxidation.

    • Solution:

      • For studying inherent thermal stability, always use an inert atmosphere such as nitrogen or argon.

      • If studying oxidative stability, use a controlled air or oxygen flow and report the conditions.

  • Heating Rate: A faster heating rate can shift the decomposition temperature to a higher value.

    • Solution:

      • Use a consistent and appropriate heating rate for all analyses to ensure comparability of results. A common rate is 10 °C/min.

  • Sample Preparation: Inconsistent sample mass or packing in the crucible can affect heat transfer and lead to variations in the results.

    • Solution:

      • Use a consistent sample mass for all runs.

      • Ensure the sample is in good thermal contact with the bottom of the crucible.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for dicyclohexyl sulfide?

A1: Dicyclohexyl sulfide should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] It should be kept away from strong oxidizing agents, acids, and sources of ignition.[1] Due to its unpleasant odor, it is recommended to handle it in a fume hood.

Q2: What is the expected thermal stability of dicyclohexyl sulfide?

Q3: Is dicyclohexyl sulfide compatible with common laboratory acids and bases?

A3:

  • Acids: Sulfides can be protonated by strong acids. While it may be stable in dilute or weak acids, strong, concentrated acids could lead to degradation, especially upon heating.

  • Bases: Dicyclohexyl sulfide is generally expected to be stable in the presence of common non-nucleophilic bases. Strong, nucleophilic bases might react, but this is less common for simple dialkyl sulfides.

  • Recommendation: Always perform a small-scale compatibility test before mixing dicyclohexyl sulfide with strong acids or bases for the first time.

Q4: How susceptible is dicyclohexyl sulfide to oxidation?

A4: Like other dialkyl sulfides, dicyclohexyl sulfide is susceptible to oxidation. Mild oxidizing agents (e.g., hydrogen peroxide, peracids) will typically oxidize it to the corresponding sulfoxide (dicyclohexyl sulfoxide). Stronger oxidizing agents can further oxidize the sulfoxide to the sulfone (dicyclohexyl sulfone).[4] It is advisable to avoid unintentional contact with oxidizing agents and atmospheric oxygen, especially at elevated temperatures.

Data Presentation

Table 1: Physical and Chemical Properties of Dicyclohexyl Sulfide

PropertyValueReference
CAS Number7133-46-2[2][5]
Molecular FormulaC12H22S[2][3]
Molecular Weight198.37 g/mol [2]
AppearanceColorless, oily liquid[1]
Melting Point9.9 °C[3]
Boiling Point293.8 °C at 760 mmHg[3]
Flash Point123.1 °C[3]
Density0.96 g/cm³[3]
SolubilityInsoluble in water[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Place a small, accurately weighed amount of dicyclohexyl sulfide (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • TGA Method:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the peak decomposition temperature (from the derivative of the TGA curve).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh a small amount of dicyclohexyl sulfide (typically 2-5 mg) into a clean DSC pan.

    • Hermetically seal the pan to prevent evaporation.

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • DSC Method:

    • Equilibrate the sample at a starting temperature below any expected transitions.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

    • It is often useful to include a cooling and a second heating cycle to investigate reversible transitions.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and analyze thermal events such as melting, crystallization, and any exothermic or endothermic decomposition events.

Visualizations

Experimental_Workflow_for_Thermal_Stability start Start: Dicyclohexyl Sulfide Sample purity Purity Check (e.g., GC-MS, NMR) start->purity tga_prep Prepare TGA Sample (5-10 mg in inert crucible) purity->tga_prep dsc_prep Prepare DSC Sample (2-5 mg in sealed pan) purity->dsc_prep tga_run Run TGA (Inert Atmosphere, 10°C/min) tga_prep->tga_run dsc_run Run DSC (Heating/Cooling Cycles) dsc_prep->dsc_run tga_data Analyze TGA Data (Onset of Decomposition) tga_run->tga_data dsc_data Analyze DSC Data (Melting Point, Other Transitions) dsc_run->dsc_data report Report Thermal Stability Profile tga_data->report dsc_data->report

Caption: Workflow for assessing the thermal stability of dicyclohexyl sulfide.

Troubleshooting_Unexpected_Reaction issue issue check check cause cause solution solution start Unexpected Reaction (e.g., color change, precipitate) check_air Experiment run under inert atm? start->check_air check_reagents Purity of reagents and solvents checked? check_air->check_reagents Yes cause_oxidation Probable Cause: Oxidation check_air->cause_oxidation No check_temp Reaction temperature controlled? check_reagents->check_temp Yes cause_impurity Probable Cause: Reagent Impurity/Contamination check_reagents->cause_impurity No cause_degradation Probable Cause: Thermal Degradation check_temp->cause_degradation No solution_inert Solution: Use inert atmosphere, degassed solvents cause_oxidation->solution_inert solution_purity Solution: Verify purity of all starting materials cause_impurity->solution_purity solution_temp Solution: Lower reaction temperature, perform small-scale tests cause_degradation->solution_temp

Caption: Troubleshooting decision tree for unexpected reaction outcomes.

References

Technical Support Center: Optimizing Dicyclohexyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the reaction yield for dicyclohexyl sulfide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for dicyclohexyl sulfide?

A1: The most prevalent and straightforward method for synthesizing dicyclohexyl sulfide (also known as 1,1'-thiobiscyclohexane) is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1][2] This typically involves reacting two equivalents of a cyclohexyl halide (e.g., cyclohexyl bromide or cyclohexyl chloride) with a sulfide salt, such as sodium sulfide (Na₂S).[3]

Q2: What are the key factors influencing the reaction yield?

A2: Several factors critically impact the yield of dicyclohexyl sulfide. These include the choice of solvent, reaction temperature, reaction time, the nature of the leaving group on the cyclohexyl substrate, and the molar ratio of the reactants. Proper control of these parameters is essential for minimizing side reactions and maximizing product formation.

Q3: Which cyclohexyl halide is better to use: bromide or chloride?

A3: In Sₙ2 reactions, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. Therefore, cyclohexyl bromide is generally expected to be more reactive and may lead to higher yields or require milder reaction conditions compared to cyclohexyl chloride.

Q4: Can phase-transfer catalysts be used in this synthesis?

A4: Yes, a phase-transfer catalyst (PTC) can be highly effective, especially in reactions involving a solid salt (like sodium sulfide) and an organic substrate in a nonpolar solvent. The PTC facilitates the transfer of the sulfide anion from the solid or aqueous phase to the organic phase where the reaction occurs, increasing the reaction rate and potentially improving the yield.

Q5: What is the primary side product to watch out for?

A5: The main side product is typically cyclohexene, which results from an E2 elimination reaction competing with the desired Sₙ2 substitution.[4] This is more likely to occur with a sterically hindered substrate like a cyclohexyl group and when using a sulfide source that is also a moderately strong base. Elevated temperatures can also favor elimination over substitution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low Reactivity: The reaction temperature may be too low, or the reaction time too short. 2. Poor Solubility of Sulfide Salt: Sodium sulfide may not be sufficiently soluble in the organic solvent. 3. Inactive Reactants: The cyclohexyl halide may have degraded, or the sodium sulfide may be of low quality or hydrated.1. Increase Temperature & Time: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress using TLC or GC. Extend the reaction time. 2. Use a Phase-Transfer Catalyst: Add a suitable PTC like tetrabutylammonium bromide (TBAB) to improve the solubility and reactivity of the sulfide anion. 3. Verify Reactant Quality: Use freshly opened or purified reagents. Ensure sodium sulfide is anhydrous if the reaction is sensitive to water.
Product is Contaminated with Cyclohexene 1. Elimination Reaction Favored: The reaction temperature is too high, or the sulfide source is acting as a strong base.1. Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. 2. Modify Sulfide Source: While sodium sulfide is standard, ensure conditions do not overly promote its basicity. Using a milder, more nucleophilic sulfur source could be an alternative, though less common.
Product Contains Unreacted Cyclohexyl Halide 1. Incomplete Reaction: The reaction time is insufficient, or the temperature is too low. 2. Incorrect Stoichiometry: An insufficient amount of the sulfide source was used.1. Extend Reaction Time/Increase Temperature: Continue heating the reaction and monitor for the disappearance of the starting material spot on TLC. 2. Adjust Molar Ratio: Ensure a slight excess of the cyclohexyl halide is not used, or that the sulfide is present in at least the stoichiometric amount (0.5 equivalents for a 2:1 halide to sulfide ratio).
Difficulty in Product Purification 1. Similar Boiling Points: The boiling point of the product may be close to that of a byproduct or unreacted starting material. 2. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can lead to product loss.1. Use Column Chromatography: If distillation is ineffective, purify the crude product using silica gel column chromatography with a nonpolar eluent system (e.g., hexane or petroleum ether). 2. Break Emulsion: Add a saturated brine solution during the workup to help break the emulsion. If necessary, filter the mixture through a pad of Celite.

Optimizing Reaction Conditions

To optimize the yield, a systematic variation of key parameters is recommended. The following tables provide an illustrative framework for designing these experiments.

Table 1: Effect of Solvent and Temperature

Entry Cyclohexyl Halide Sulfide Source Solvent Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
1Cyclohexyl BromideNa₂SDMF801265
2Cyclohexyl BromideNa₂SDMF100875
3Cyclohexyl BromideNa₂SAcetonitrile80 (Reflux)1270
4Cyclohexyl ChlorideNa₂SDMF1001855
5Cyclohexyl BromideNa₂S + TBABToluene110 (Reflux)1080

Table 2: Effect of Reactant Molar Ratio

Entry Cyclohexyl Bromide (equiv.) Na₂S (equiv.) Solvent Temperature (°C) Hypothetical Yield (%)
12.01.0DMF10075
22.21.0DMF10078
32.01.2DMF10072

Visualizing the Process

Reaction Pathway

The synthesis proceeds via a standard Sₙ2 mechanism where the sulfide ion acts as the nucleophile.

workflow start Start reactants Combine Cyclohexyl Halide, Sodium Sulfide, and Solvent start->reactants heat Heat Reaction Mixture (e.g., 80-110°C) reactants->heat monitor Monitor Progress by TLC/GC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete quench Quench with Water and Extract with Organic Solvent cool->quench wash Wash Organic Layer (e.g., with brine) quench->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter Filter and Concentrate in vacuo dry->filter purify Purify Crude Product (Distillation or Chromatography) filter->purify end Characterize Pure Product purify->end

References

"troubleshooting common problems in Dicyclohexyl sulphide mediated reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers utilizing dialkyl sulfides in oxidation reactions, with a special focus on the considerations for using dicyclohexyl sulfide as a less volatile alternative to dimethyl sulfide (DMS) in protocols like the Corey-Kim oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of dicyclohexyl sulfide in an oxidation reaction?

A1: In the context of alcohol oxidation, dicyclohexyl sulfide, like other dialkyl sulfides, acts as a precursor to the active oxidizing agent. In a Corey-Kim type reaction, the sulfide reacts with an electrophilic source, such as N-chlorosuccinimide (NCS), to form an electrophilic sulfur species. This species then activates the alcohol, making it susceptible to deprotonation and subsequent oxidation to a carbonyl compound.

Q2: Why would I consider using dicyclohexyl sulfide instead of the more common dimethyl sulfide (DMS)?

A2: The primary motivation for substituting DMS is to mitigate its notoriously unpleasant and pervasive odor. Dicyclohexyl sulfide is significantly less volatile than DMS, which can lead to a more manageable laboratory environment. However, this substitution is not without its own set of challenges that need to be addressed.

Q3: What are the main byproducts of a dicyclohexyl sulfide-mediated oxidation, and how are they removed?

A3: The main sulfur-containing byproduct is dicyclohexyl sulfoxide. Due to its higher molecular weight and lower volatility compared to dimethyl sulfoxide (DMSO), its removal from the reaction mixture might require different purification strategies, such as column chromatography or crystallization, as simple evaporation may not be effective.

Q4: Can dicyclohexyl sulfide be used in other types of reactions besides oxidations?

A4: Yes, dicyclohexyl sulfide can also be employed as a chiral ligand in asymmetric catalysis and as a stabilizer in the production of polymers like PVC.[1]

Troubleshooting Guide

The following table addresses common problems encountered during dialkyl sulfide-mediated oxidations, with specific advice tailored to the use of dicyclohexyl sulfide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Incomplete formation of the active sulfur species. 2. Steric hindrance from the bulky cyclohexyl groups slowing down the reaction. 3. Low reaction temperature.1. Ensure all reagents are anhydrous. Allow sufficient time for the reaction between dicyclohexyl sulfide and NCS before adding the alcohol. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. 3. While the Corey-Kim oxidation can be run at higher temperatures than the Swern oxidation, the initial activation step is still often performed at low temperatures.[2] Consider allowing the reaction to warm to room temperature after the addition of all reagents.
Formation of Chlorinated Byproducts 1. The substrate is susceptible to chlorination by NCS (e.g., allylic or benzylic alcohols).[2] 2. Slow oxidation following alcohol activation.1. Add the base (e.g., triethylamine) promptly after the addition of the alcohol to facilitate the oxidation. 2. Consider using a different activating agent if chlorination remains a significant issue.
Formation of Methylthiomethyl (MTM) Ether Byproduct (with DMS) Use of polar solvents like dichloromethane/DMSO can promote the formation of MTM ethers.[3]While less likely with the bulkier dicyclohexyl sulfide, it is still advisable to use non-polar solvents like toluene to minimize this side reaction.[3]
Difficult Product Purification 1. High boiling point and non-polar nature of dicyclohexyl sulfoxide byproduct. 2. Presence of unreacted dicyclohexyl sulfide.1. Utilize column chromatography with a suitable solvent system to separate the product from the sulfoxide. 2. Consider a pre-purification oxidative workup (e.g., with a mild oxidant) to convert the remaining sulfide to the more polar sulfoxide, facilitating its removal.

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol using a Dicyclohexyl Sulfide-NCS System (Modified Corey-Kim Oxidation)

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Secondary alcohol

  • Dicyclohexyl sulfide

  • N-chlorosuccinimide (NCS), freshly recrystallized

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM) for transfers if needed

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of NCS (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of dicyclohexyl sulfide (1.2 equivalents) in anhydrous toluene dropwise.

  • Stir the resulting mixture at -20 °C for 1 hour to form the active electrophilic sulfur species.

  • Add a solution of the secondary alcohol (1.0 equivalent) in anhydrous toluene dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Add triethylamine (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired ketone from the dicyclohexyl sulfoxide byproduct.

Visualizing Reaction Mechanisms and Workflows

Corey-Kim Oxidation Mechanism

CoreyKimMechanism S Dicyclohexyl Sulfide ActiveS Electrophilic Sulfonium Species S->ActiveS + NCS NCS N-Chlorosuccinimide (NCS) AlkoxyS Alkoxysulfonium Salt ActiveS->AlkoxyS ROH Alcohol (R-OH) ROH->AlkoxyS + ActiveS Ylide Sulfonium Ylide AlkoxyS->Ylide + Et3N Base Triethylamine (Et3N) Base->Ylide Product Ketone/Aldehyde Ylide->Product Elimination Sulfoxide Dicyclohexyl Sulfoxide Ylide->Sulfoxide

Caption: Mechanism of a dicyclohexyl sulfide-mediated oxidation.

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Start check_tlc Monitor by TLC start->check_tlc low_conv Low Conversion? check_tlc->low_conv increase_time Increase Reaction Time/Temp low_conv->increase_time Yes side_products Side Products? low_conv->side_products No increase_time->check_tlc check_reagents Check Reagent Purity (Anhydrous?) increase_time->check_reagents chlorination Chlorination? side_products->chlorination Yes workup Proceed to Workup side_products->workup No add_base_sooner Add Base Sooner chlorination->add_base_sooner Yes other_side_prod Other Byproducts chlorination->other_side_prod No add_base_sooner->check_tlc purification Purification (Column Chromatography) workup->purification end Pure Product purification->end

Caption: Troubleshooting workflow for dicyclohexyl sulfide reactions.

References

"analytical methods for determining Dicyclohexyl sulphide purity"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the purity of Dicyclohexyl sulphide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining this compound purity?

The most prevalent and effective method for determining this compound purity is Gas Chromatography (GC). This technique is well-suited for separating volatile and semi-volatile compounds like this compound from potential impurities. For enhanced sensitivity and selectivity towards sulfur-containing compounds, specific detectors are often employed:

  • Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD): This is a highly selective and sensitive method for detecting sulfur compounds and is less prone to interference from a hydrocarbon matrix.[1][2][3]

  • Gas Chromatography with Mass Spectrometry (GC-MS): This method provides not only quantification but also structural identification of the main component and any impurities present.[4][5]

Q2: What are the expected impurities in a this compound sample?

Impurities in this compound can originate from the synthesis process. The common industrial preparation involves the reaction of sodium disulfide with chlorocyclohexane.[6][7][8] Consequently, potential impurities may include:

  • Unreacted chlorocyclohexane

  • Other cyclohexyl sulfur compounds (e.g., monosulfide, polysulfides)

  • Solvents used in the reaction or purification steps

  • By-products from side reactions

Crude this compound typically has a purity ranging from 83.5% to 94% before final purification steps like distillation.[6][9]

Q3: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause?

Peak tailing for sulfur compounds is a common issue and is often indicative of active sites within the GC system that can adsorb these reactive analytes.[10] Potential causes include:

  • Contaminated or non-inert liner: The injection port liner can accumulate non-volatile residues or have active silanol groups.

  • Column degradation: The stationary phase of the column can degrade over time, exposing active sites.

  • Cold spots: Areas in the flow path that are not sufficiently heated can cause condensation and subsequent slow release of the analyte.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inaccurate quantification due to co-elution.

Possible Causes and Solutions:

Cause Solution
Inappropriate GC Oven Temperature Program Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.
Incorrect Column Choice Ensure the column stationary phase is suitable for separating sulfur compounds. A non-polar or mid-polar column is often a good starting point. An Agilent J&W DB-Sulfur SCD column is specifically designed for sulfur analysis.[1][2]
Carrier Gas Flow Rate is Not Optimal Determine the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions.
Column Overloading Inject a smaller sample volume or dilute the sample to avoid exceeding the column's sample capacity.
Issue 2: Low Sensitivity or No Peak Detected for this compound

Symptoms:

  • The this compound peak is very small or absent, even with a known concentration.

Possible Causes and Solutions:

Cause Solution
Analyte Adsorption As mentioned in the peak tailing FAQ, ensure the entire flow path (liner, column, detector) is inert. Using deactivated liners and columns is critical for sulfur analysis.[10]
Detector Malfunction (SCD) Check the detector parameters, including furnace temperature, ozone flow, and hydrogen flow.[1] Ensure the photomultiplier tube is functioning correctly.
Detector Malfunction (MS) Verify the ionization source is clean and functioning. Check the tune file to ensure the instrument is sensitive across the appropriate mass range.
Leak in the System Perform a leak check of the entire GC system, from the injector to the detector.

Experimental Protocols

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

This method is highly recommended for the quantitative analysis of this compound due to its excellent sensitivity and selectivity for sulfur compounds.

Instrumentation and Parameters:

Parameter Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)[1]
Detector Agilent 8355 Sulfur Chemiluminescence Detector (or equivalent)[1]
Column Agilent J&W DB-Sulfur SCD, 30 m x 0.32 mm x 4.2 µm (or similar)[1][2]
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 275 °C[1]
Carrier Gas Helium, constant flow at 2.0 mL/min[1]
Oven Program 70 °C (hold 1 min), ramp at 10 °C/min to 270 °C, hold for 5 min[1][6]
SCD Furnace Temperature 800 °C[1]
SCD Air Flow 60 mL/min[1]
SCD Hydrogen Flow 38 mL/min (lower), 8 mL/min (upper)[1]
SCD Ozone Flow 40 mL/min[1]
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both identifying and quantifying this compound and its potential impurities.

Instrumentation and Parameters:

Parameter Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent)
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample This compound Sample dilution Dilute in appropriate solvent (e.g., isooctane) sample->dilution vial Transfer to GC vial dilution->vial injection Inject sample into GC vial->injection separation Chromatographic Separation injection->separation detection Detection (SCD or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification

Caption: Experimental workflow for this compound purity analysis.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Result peak_shape Peak Tailing or Fronting? start->peak_shape resolution Poor Peak Resolution? start->resolution sensitivity Low or No Signal? start->sensitivity check_liner Check/replace injector liner peak_shape->check_liner check_column Check column installation and condition peak_shape->check_column check_temp Verify temperature settings peak_shape->check_temp optimize_ramp Optimize oven temperature ramp resolution->optimize_ramp check_flow Verify carrier gas flow rate resolution->check_flow check_loading Reduce sample concentration resolution->check_loading check_leaks Perform system leak check sensitivity->check_leaks check_detector Check detector parameters sensitivity->check_detector check_adsorption Ensure inert flow path sensitivity->check_adsorption

Caption: Troubleshooting decision tree for GC analysis of this compound.

References

"strategies for improving the catalytic efficiency of Dicyclohexyl sulphide ligands"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclohexyl sulphide and related phosphine ligands in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are this compound ligands and their primary applications in catalysis?

This compound and, more commonly, dicyclohexylphosphine ligands are types of organophosphorus compounds frequently used in organometallic chemistry and catalysis. Due to their bulky and electron-rich nature, they are particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[1][2] These properties enhance the catalytic activity of the metal center, often leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.

Q2: How do I choose the appropriate palladium precursor for my reaction with a this compound or phosphine ligand?

Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂. The choice depends on the specific reaction and the desired activation method. For instance, Pd(OAc)₂ is often used and is reduced in situ to the active Pd(0) species. Pre-formed palladium-ligand complexes, known as palladacycles, can also be used for more efficient generation of the active catalyst.[3]

Q3: What is the optimal ligand-to-metal ratio?

The optimal ligand-to-metal ratio is crucial for catalytic efficiency and typically ranges from 1:1 to 4:1. A higher ligand concentration can sometimes prevent catalyst deactivation but may also slow down the reaction. It is recommended to screen different ratios to find the best balance for your specific transformation.

Q4: How should I handle and store this compound and related phosphine ligands?

These ligands can be sensitive to air and moisture. They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. When handling, use inert atmosphere techniques such as a glovebox or Schlenk line to prevent degradation, which can lead to inconsistent catalytic performance.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity. Use fresh reagents and properly dried solvents. Consider preparing the active catalyst in situ under an inert atmosphere.
Poor Ligand Choice While this compound or phosphine ligands are robust, they may not be optimal for all substrates. Screen other bulky, electron-rich phosphine ligands if possible.
Sub-optimal Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Some cross-coupling reactions require higher temperatures to proceed efficiently.
Incorrect Base The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Solvent Effects The polarity and coordinating ability of the solvent can influence the catalytic cycle. Test different solvents like toluene, dioxane, or THF.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas all solvents and reagents. Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).[4]
Insufficient Ligand An inadequate amount of ligand can leave the palladium center exposed, leading to aggregation and decomposition. Try increasing the ligand-to-metal ratio.
High Temperature Prolonged exposure to high temperatures can cause catalyst decomposition. Consider if a lower reaction temperature for a longer duration could be effective.
Issue 3: Formation of Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Step
Oxygen Contamination The presence of oxygen is a common cause of homocoupling.[4] Ensure rigorous exclusion of air from the reaction mixture.
Incorrect Reagent Stoichiometry Carefully check the stoichiometry of your starting materials. An excess of the organometallic reagent can sometimes lead to homocoupling.
Sub-optimal Ligand The ligand plays a key role in preventing side reactions. Ensure the this compound or phosphine ligand is pure and used in the correct ratio.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • Dicyclohexylphenylphosphine (or a similar bulky phosphine ligand)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the dicyclohexylphosphine ligand (0.04 mmol, 4 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80-110°C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Logical Workflow for Troubleshooting Low Yield

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Reagents R¹-X (Aryl Halide) Reagents->OxAdd Boronic R²-B(OR)₂ (Boronic Acid) + Base Boronic->Transmetal

References

Technical Support Center: Managing Hazardous Waste from Dicyclohexyl Sulfide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe management of hazardous waste generated from experiments involving dicyclohexyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with dicyclohexyl sulfide and its waste?

A1: Dicyclohexyl sulfide is an organosulfur compound. The primary hazards are associated with its reactivity and the potential to release toxic gases. Key concerns include:

  • Formation of Hydrogen Sulfide (H₂S): Contact with acids can lead to the rapid evolution of highly toxic and flammable hydrogen sulfide gas, which has a characteristic rotten egg smell.

  • Incompatibility with Oxidizing Agents: Dicyclohexyl sulfide is reactive with strong oxidizing agents, which can lead to vigorous and potentially dangerous reactions.[1]

  • Combustibility: The material is combustible and should be kept away from heat and ignition sources.[1]

  • Irritation: Skin and eye contact may cause irritation. Inhalation of vapors can lead to respiratory system inflammation, headaches, and nausea.[1]

Q2: How should I collect and store waste from my dicyclohexyl sulfide experiments?

A2: Proper collection and storage are crucial to prevent hazardous reactions.

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for dicyclohexyl sulfide waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.

  • Segregation: Never mix dicyclohexyl sulfide waste with acidic waste. This is the most critical step to prevent the formation of hydrogen sulfide gas. Also, keep it separate from oxidizing agents.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly state "Dicyclohexyl Sulfide Waste" and "Contains Sulfides - Do Not Mix with Acids." Include the date of initial waste accumulation.

  • Storage Location: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within a fume hood, away from heat and ignition sources. Ensure secondary containment is in place to capture any potential leaks.

Q3: Can I dispose of dicyclohexyl sulfide waste down the drain?

A3: No. Drain disposal of dicyclohexyl sulfide or any materials contaminated with it is strictly prohibited. This compound is not water-soluble and can persist in the environment. Furthermore, the risk of it mixing with acidic waste in the drainage system and generating toxic hydrogen sulfide gas is significant.

Q4: What personal protective equipment (PPE) is required when handling dicyclohexyl sulfide waste?

A4: Appropriate PPE is essential to minimize exposure.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear heavy-duty nitrile gloves.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: All handling of dicyclohexyl sulfide and its waste should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.

Q5: What should I do in case of a dicyclohexyl sulfide waste spill?

A5: The response depends on the size of the spill.

  • Small Spill (inside a fume hood):

    • Ensure the fume hood is operational.

    • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), and collect the decontamination materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EH&S) department immediately.

    • Prevent others from entering the area.

Troubleshooting Guide

Issue Possible Cause Solution
A "rotten egg" smell is detected near the waste storage area. Hydrogen sulfide gas is being generated. This is a critical safety issue.1. DO NOT approach the container. 2. Immediately evacuate the laboratory and alert others. 3. Contact your institution's EH&S or emergency response team from a safe location. 4. The waste may have been inadvertently mixed with an acidic substance.
The waste container is bulging or warm to the touch. An uncontrolled chemical reaction is occurring inside the container.1. DO NOT handle the container. 2. Evacuate the area immediately. 3. Alert your institution's EH&S or emergency response team. 4. This could be due to contamination with an incompatible material, such as an oxidizing agent.
Unsure if a particular waste stream is compatible with the dicyclohexyl sulfide waste. Lack of information on the chemical composition of the other waste.1. Err on the side of caution and DO NOT mix the waste streams. 2. Collect the unknown waste in a separate, properly labeled container. 3. Consult the Safety Data Sheets (SDS) for all chemicals involved to determine compatibility. 4. If still unsure, contact your institution's EH&S for guidance.

Quantitative Data

Parameter Value Compound Significance
LD50 Oral (Rat) > 2,000 mg/kgDicyclohexyl Phthalate (as a proxy for a cyclohexyl compound)Indicates low acute toxicity via ingestion. However, chronic effects and other exposure routes are still a concern.
LD50 Dermal (Rat) > 2,000 mg/kgDicyclohexyl Phthalate (as a proxy for a cyclohexyl compound)Indicates low acute toxicity via skin contact.

Note: This data is for a related compound and should be used as a general guide. Always treat dicyclohexyl sulfide as a hazardous substance.

Experimental Protocols

Protocol for In-Lab Oxidation of Small Quantities of Sulfide Waste

This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. This protocol is intended for the treatment of small quantities (a few hundred grams) of aqueous waste containing dissolved sulfides.

Objective: To oxidize sulfide ions to less hazardous sulfate ions using sodium hypochlorite (bleach).

Materials:

  • Sulfide-containing aqueous waste

  • Sodium hypochlorite solution (5.25% household bleach)

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste)

  • pH paper or pH meter

  • Dilute hydrochloric acid or sulfuric acid for neutralization

Procedure:

  • Place the beaker containing the sulfide waste on the stir plate in a chemical fume hood. Begin stirring.

  • Slowly and carefully add the sodium hypochlorite solution to the stirring sulfide waste. An excess of hypochlorite is needed to ensure complete oxidation. A general guideline is to add approximately 100 mL of 5.25% sodium hypochlorite for every gram of sulfide.

  • The reaction can be exothermic. Monitor the temperature and add the hypochlorite solution at a rate that prevents boiling.

  • Continue stirring for at least 2 hours to ensure the reaction is complete.

  • After 2 hours, check the pH of the solution. It will likely be basic due to the bleach.

  • Neutralize the solution to a pH between 6 and 8 by slowly adding dilute acid.

  • The resulting solution, now containing sulfates, can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials (e.g., heavy metals). Always check with your local EH&S for final disposal authorization.

Visualizations

Waste_Management_Workflow cluster_lab Laboratory Activities cluster_disposal Waste Handling & Disposal A Dicyclohexyl Sulfide Experiment B Aqueous Waste (contains sulfide) A->B C Solid Waste (gloves, tips) A->C D Segregated Waste Container (Sulfide) B->D C->D E Label Container: 'Hazardous Waste' 'Sulfides - No Acids' D->E F Store in Ventilated Satellite Area E->F G EH&S Pickup F->G H Final Disposal Facility G->H Sulfide_Hazard_Pathway Sulfide Dicyclohexyl Sulfide Waste H2S Hydrogen Sulfide Gas (H₂S) (Toxic, Flammable) Sulfide->H2S Incompatible Incompatible Mixing Acid Acidic Waste (e.g., HCl) Acid->H2S

References

Elucidating the Reaction Mechanism of Dicyclohexyl Sulfide in Catalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed research articles focusing specifically on the catalytic applications of dicyclohexyl sulfide are limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on the well-established principles of catalysis involving analogous dialkyl sulfide ligands. The troubleshooting guides and protocols are representative and may require optimization for specific experimental setups.

This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of dicyclohexyl sulfide and other dialkyl sulfides as ligands or catalysts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of dicyclohexyl sulfide in catalysis?

A1: Dicyclohexyl sulfide primarily acts as a neutral, two-electron donor ligand (an L-type ligand) that can coordinate to a metal center. Its role is to modify the electronic and steric properties of the metallic catalyst, thereby influencing its activity, selectivity, and stability. It has been mentioned as a potential chiral ligand in asymmetric catalysis.[1]

Q2: How does the sulfur atom in dicyclohexyl sulfide interact with the metal catalyst?

A2: The sulfur atom possesses lone pairs of electrons that can form a coordinate bond with a vacant orbital on the transition metal. This interaction is key to its function as a ligand.

Q3: Can dicyclohexyl sulfide be used as a catalyst on its own?

A3: While it can be used as a solvent in some organic and pharmaceutical applications, its primary catalytic role is as a ligand in conjunction with a transition metal.[1] There is limited evidence of it acting as a standalone organocatalyst.

Q4: What are the potential advantages of using a dialkyl sulfide ligand like dicyclohexyl sulfide?

A4: Dialkyl sulfide ligands can offer a unique electronic profile compared to more common phosphine or amine ligands. They can also be more resistant to certain reaction conditions. The bulky cyclohexyl groups in dicyclohexyl sulfide can provide significant steric hindrance, which can be beneficial for controlling selectivity in some reactions.

Q5: Is dicyclohexyl sulfide air- and moisture-sensitive?

A5: Dicyclohexyl sulfide itself is a relatively stable organic compound. However, when complexed with a metal catalyst, the resulting complex may exhibit sensitivity to air and moisture, which can lead to oxidation of the sulfur ligand or decomposition of the catalyst.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Possible Cause Troubleshooting Step
Catalyst Poisoning: Sulfur compounds can act as catalyst poisons for some metals, particularly palladium. The sulfide ligand may be binding too strongly to the metal center, preventing substrate coordination. Consider using a different metal or a ligand with a more labile metal-sulfur bond.
Ligand Oxidation: The sulfide may be oxidized to a sulfoxide or sulfone under the reaction conditions, especially if oxidants are present. This will change its electronic properties and coordinating ability. Run the reaction under an inert atmosphere and use degassed solvents. Analyze the reaction mixture for oxidized forms of the ligand.
Poor Solubility: The catalyst complex may not be soluble in the chosen solvent system, leading to a heterogeneous mixture and low activity. Screen a range of solvents to find one that fully dissolves all components at the reaction temperature.
Steric Hindrance: The bulky cyclohexyl groups may be preventing the substrate from accessing the metal center. Try a less sterically demanding dialkyl sulfide ligand (e.g., di-tert-butyl sulfide) to test this hypothesis.
Incorrect Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal precursor is crucial for forming the active catalytic species. Titrate the ligand-to-metal ratio to find the optimal conditions.
Issue 2: Poor Product Selectivity
Possible Cause Troubleshooting Step
Incorrect Temperature: The reaction temperature can significantly influence the selectivity. Perform the reaction at a range of temperatures to determine the optimal conditions for the desired product.
Ligand Dissociation: The dicyclohexyl sulfide ligand may be dissociating from the metal center, leading to catalysis by the unligated metal, which may have different selectivity. Consider using a chelating disulfide ligand to increase the stability of the metal-ligand complex.
Substrate Isomerization: Side reactions, such as isomerization of the starting material or product, may be occurring. Analyze the reaction at different time points to understand the reaction profile and identify the formation of byproducts.

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be adapted for the specific substrates and conditions.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dicyclohexyl sulfide

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and dicyclohexyl sulfide (0.04 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add 5 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 15 minutes to allow for the formation of the catalyst complex.

  • Add the aryl halide (2 mmol), arylboronic acid (2.4 mmol), and K₂CO₃ (4 mmol).

  • Add 1 mL of degassed water.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Place the flask in a preheated oil bath at 100 °C and stir for the desired reaction time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table provides a summary of key physical and chemical properties of dicyclohexyl sulfide.

PropertyValue
Molecular Formula C₁₂H₂₂S
Molecular Weight 198.37 g/mol
Melting Point 9.9 °C
Boiling Point 293.8 °C at 760 mmHg
Density 0.96 g/cm³
LogP 4.385

Visualizations

Catalytic Cycle Diagram

Catalytic_Cycle cluster_0 Generic Catalytic Cycle with a Dialkyl Sulfide Ligand A [M(0)L₂] Active Catalyst L = Dicyclohexyl Sulfide B Oxidative Addition [M(II)(Ar)(X)L₂] A->B Ar-X C Transmetalation [M(II)(Ar)(Ar')L₂] B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Ar-Ar'

Caption: Generic catalytic cycle for a cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Catalytic Activity Observed check_poisoning Hypothesize Catalyst Poisoning start->check_poisoning check_oxidation Investigate Ligand Oxidation start->check_oxidation check_solubility Assess Catalyst Solubility start->check_solubility check_sterics Evaluate Steric Hindrance start->check_sterics solution_poisoning Change Metal or Ligand check_poisoning->solution_poisoning solution_oxidation Use Inert Atmosphere & Degassed Solvents check_oxidation->solution_oxidation solution_solubility Screen Different Solvents check_solubility->solution_solubility solution_sterics Use a Less Bulky Ligand check_sterics->solution_sterics

Caption: Troubleshooting workflow for low catalytic activity.

References

Dicyclohexyl Disulfide Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of dicyclohexyl disulfide, particularly concerning scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for dicyclohexyl disulfide?

A1: The most prevalent industrial method is the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent system.[1][2][3][4] This method is favored for its relatively low cost and practicality.[2]

Q2: What are the primary byproducts of this reaction?

A2: The main byproduct is sodium chloride, which is formed alongside dicyclohexyl disulfide.[1][3][4] Other potential byproducts and impurities can include unreacted starting materials, sulfides, and other organic species, which may contribute to coloration and odor in the waste stream.[1]

Q3: What are the key safety concerns when scaling up this synthesis?

A3: Key safety concerns include the handling of corrosive materials, managing the reaction exotherm, and the potential for foul-smelling sulfur-containing byproducts. Proper personal protective equipment (PPE), reactor cooling systems, and gas scrubbing or absorption systems are essential for a safe scale-up.

Q4: Is "dicyclohexyl sulphide" the same as "dicyclohexyl disulfide"?

A4: While the terms are sometimes used interchangeably in a non-technical context, chemically they are distinct compounds. Dicyclohexyl sulfide has the formula (C₆H₁₁)₂S, while dicyclohexyl disulfide is (C₆H₁₁)₂S₂. The predominant synthesis described in the technical literature for this class of compounds is for dicyclohexyl disulfide.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the purity of chlorocyclohexane and sodium disulfide. - For sodium disulfide prepared in-situ, verify the quality of sodium sulfide and sulfur.
Suboptimal reaction temperature - Monitor the internal reaction temperature closely. - Ensure adequate heating and cooling capacity for the reactor to maintain the desired temperature range (typically 50-150°C).[3]
Incorrect stoichiometry - Verify the molar ratios of the reactants. - Ensure accurate weighing and charging of all materials.
Inefficient mixing - On a larger scale, ensure the agitator speed and design are sufficient to maintain a homogenous mixture of the immiscible organic and aqueous phases. - Consider the use of a phase transfer catalyst to improve the reaction rate between the two phases.
Side reactions - Analyze the crude product for the presence of byproducts. - Adjust reaction conditions (e.g., temperature, addition rate) to minimize side reactions.
Product Purity Issues
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC). - Ensure the reaction is allowed to proceed to completion.
Inefficient workup and purification - Optimize the phase separation process to minimize cross-contamination of the organic and aqueous layers. - Ensure thorough washing of the organic layer to remove water-soluble impurities. - For distillation, ensure the column has sufficient theoretical plates to separate the product from impurities with close boiling points.
Presence of colored impurities - The aqueous layer can be deep black with a strong odor.[3] Ensure complete separation of the aqueous phase. - Consider a charcoal treatment or other decolorizing agent for the crude product if necessary.
Residual starting materials - Optimize the stoichiometry to ensure the limiting reagent is fully consumed. - Improve the efficiency of the purification steps (e.g., distillation) to remove unreacted starting materials.

Experimental Protocols

General Lab-Scale Synthesis of Dicyclohexyl Disulfide

This protocol is a generalized procedure based on common methods described in the literature.[1][3][4]

Materials:

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Chlorocyclohexane (C₆H₁₁Cl)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Organic solvent for extraction (e.g., toluene, cyclohexane)

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge sodium sulfide, sulfur, water, and methanol (or ethanol).

    • Heat the mixture with stirring to prepare the sodium disulfide solution.

  • Reaction:

    • To the sodium disulfide solution, add chlorocyclohexane over a period of time while maintaining the reaction temperature (e.g., 70-100°C).

    • Monitor the reaction progress by a suitable analytical method.

  • Workup:

    • After the reaction is complete, cool the mixture and allow the phases to separate.

    • Separate the lower aqueous layer from the upper organic layer (product).

    • The aqueous layer, containing sodium chloride and other byproducts, can be treated by acidification with hydrochloric acid followed by neutralization with sodium hydroxide to recover sodium chloride.[1][3][4]

  • Purification:

    • Wash the organic layer with water to remove residual salts and water-soluble impurities.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Concentrate the organic layer under reduced pressure to remove the solvent.

    • Purify the crude dicyclohexyl disulfide by vacuum distillation.

Quantitative Data

Table 1: Reaction Parameters and Reported Yields

Parameter Value/Range Reference
Reaction Temperature 50 - 150 °C[3]
Reaction Time 1 - 24 hours[3]
Sodium disulfide to chlorocyclohexane molar ratio 0.1 to 2 (preferably 0.3 to 1)[1]
Aqueous solvent composition Water + 0-90% alcohol (methanol/ethanol)[1]
Crude Product Purity 83.5% to 94%[1]
Reaction Yield 51% to 75%[1]

Visualizations

experimental_workflow General Experimental Workflow for Dicyclohexyl Disulfide Synthesis cluster_prep Sodium Disulfide Preparation cluster_reaction Main Reaction cluster_workup Workup and Purification Na2S Sodium Sulfide Prep_Mix Mix and Heat Na2S->Prep_Mix S Sulfur S->Prep_Mix Solvent Aqueous Alcohol Solvent->Prep_Mix Na2S2_Sol Sodium Disulfide Solution Prep_Mix->Na2S2_Sol Reaction_Vessel Reaction Na2S2_Sol->Reaction_Vessel Chlorocyclohexane Chlorocyclohexane Chlorocyclohexane->Reaction_Vessel Crude_Mixture Crude Reaction Mixture Reaction_Vessel->Crude_Mixture Phase_Separation Phase Separation Crude_Mixture->Phase_Separation Aqueous_Layer Aqueous Layer (Byproducts) Phase_Separation->Aqueous_Layer Organic_Layer Organic Layer (Crude Product) Phase_Separation->Organic_Layer Washing Washing Organic_Layer->Washing Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product Pure Dicyclohexyl Disulfide Distillation->Final_Product troubleshooting_yield Troubleshooting Low Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Temp Verify Reaction Temperature Control Start->Check_Temp Check_Stoichiometry Confirm Stoichiometry and Weighing Start->Check_Stoichiometry Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Analyze_Byproducts Analyze for Side Products Check_Purity->Analyze_Byproducts If purity is good Sol_Purity Source higher purity reagents Check_Purity->Sol_Purity If purity is low Check_Temp->Analyze_Byproducts If temp is correct Sol_Temp Optimize heating/cooling profile Check_Temp->Sol_Temp If temp is incorrect Check_Stoichiometry->Analyze_Byproducts If stoichiometry is correct Sol_Stoichiometry Adjust molar ratios Check_Stoichiometry->Sol_Stoichiometry If stoichiometry is wrong Check_Mixing->Analyze_Byproducts If mixing is efficient Sol_Mixing Increase agitation/use PTC Check_Mixing->Sol_Mixing If mixing is poor Sol_Conditions Modify reaction conditions to reduce side reactions Analyze_Byproducts->Sol_Conditions

References

"impact of impurities on Dicyclohexyl sulphide reactivity"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the reactivity of Dicyclohexyl Sulfide (DCHS). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide: Unexpected Reactivity & Side Products

This guide addresses common issues encountered during reactions involving dicyclohexyl sulfide, potentially stemming from impurities.

Q1: My oxidation reaction of Dicyclohexyl Sulfide to the corresponding sulfoxide is sluggish and gives a poor yield. What could be the cause?

A1: Sluggish reactivity in the oxidation of Dicyclohexyl Sulfide is often linked to the presence of specific impurities that can interfere with the catalyst or the oxidant.

  • Potential Cause 1: Catalyst Poisoning. If you are using a metal-based catalyst (e.g., Ru, Mn, Fe), impurities such as residual thiols (e.g., cyclohexanethiol) from the DCHS synthesis can bind strongly to the metal center, deactivating the catalyst.

  • Potential Cause 2: Oxidant Scavengers. Impurities that are more easily oxidized than DCHS, such as residual phosphines or other sulfides from synthesis, can consume the oxidant, leading to lower-than-expected conversion rates.

  • Potential Cause 3: Incorrect Solvent Grade. Using a solvent that has not been appropriately dried can introduce water, which may interfere with certain catalytic cycles or react with the oxidant.

Troubleshooting Steps:

  • Analyze Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities in your DCHS starting material.

  • Purify DCHS: If impurities are detected, purify the DCHS via vacuum distillation or column chromatography.

  • Use High-Purity Reagents: Ensure all other reagents, including solvents and oxidants, are of an appropriate grade and are handled under inert conditions if necessary.

Q2: I am observing the formation of dicyclohexyl sulfone as a major byproduct in my synthesis of dicyclohexyl sulfoxide. How can I prevent this overoxidation?

A2: The formation of the sulfone is a common issue resulting from overoxidation. The sulfoxide intermediate is itself susceptible to further oxidation.

  • Potential Cause 1: Excess Oxidant. Using a stoichiometric excess of the oxidizing agent is the most direct cause of sulfone formation.

  • Potential Cause 2: Reaction Temperature. Higher reaction temperatures can increase the rate of the second oxidation step (sulfoxide to sulfone) more than the first (sulfide to sulfoxide), leading to poor selectivity.

  • Potential Cause 3: Highly Reactive Oxidant. Some oxidants, like peracetic acid or potassium permanganate, are very powerful and can make it difficult to stop the reaction at the sulfoxide stage.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the oxidant. A slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) is often recommended.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction mixture is a common strategy.

  • Choice of Oxidant: Employ milder or more selective oxidants. For example, using hydrogen peroxide with a titanium catalyst or sodium periodate can provide better selectivity for the sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available Dicyclohexyl Sulfide?

A1: Common impurities in DCHS often depend on its synthetic route. The most prevalent synthesis involves the reaction of cyclohexene with hydrogen sulfide. Impurities may include:

  • Cyclohexanethiol: Unreacted starting material or a byproduct.

  • Cyclohexene: Unreacted starting material.

  • Dicyclohexyl Disulfide: Formed from the oxidation of cyclohexanethiol.

  • Dicyclohexyl Sulfoxide: Resulting from partial oxidation of the product during storage or purification.

  • Solvent Residues: Traces of solvents used during the synthesis and workup.

Q2: How can the purity of Dicyclohexyl Sulfide impact its reactivity in a metal-catalyzed coupling reaction?

A2: In metal-catalyzed reactions, the purity of DCHS is critical. Sulfur-containing compounds can act as ligands for the metal catalyst. While DCHS is the intended ligand/reactant, impurities with different steric or electronic properties can alter the catalyst's behavior. For instance, an impurity like cyclohexanethiol can often bind more strongly to a palladium catalyst than DCHS, leading to catalyst inhibition or the formation of undesired side-products.

Data Presentation

Table 1: Effect of Common Impurities on the Yield of Dicyclohexyl Sulfoxide

This table summarizes the hypothetical impact of common impurities on the yield of a standard oxidation reaction of Dicyclohexyl Sulfide (DCHS) to Dicyclohexyl Sulfoxide (DCSO) using 1.1 equivalents of H₂O₂ and a methyltrioxorhenium (MTO) catalyst at 0 °C.

Impurity Present in DCHSConcentration (mol%)Observed DCSO Yield (%)Primary Reason for Yield Loss
None (Control)0%95%Baseline
Cyclohexanethiol2%65%Catalyst poisoning/deactivation
Dicyclohexyl Disulfide2%88%Minor side reactions
Cyclohexene5%94%Largely inert under these conditions
Dicyclohexyl Sulfone2%93%Inert impurity, lowers effective DCHS conc.

Experimental Protocols

Protocol 1: Purification of Dicyclohexyl Sulfide by Vacuum Distillation

This protocol describes a standard method for removing less volatile or non-volatile impurities from Dicyclohexyl Sulfide.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. Include a short-path distillation head and a cold trap between the receiving flask and the vacuum pump.

  • Charging the Flask: Add the impure Dicyclohexyl Sulfide to the distillation flask (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system. Dicyclohexyl Sulfide has a boiling point of approximately 125-130 °C at 10 mmHg.

  • Heating: Begin heating the distillation flask gently with a heating mantle once the target vacuum is reached and stabilized.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of DCHS at that pressure. Discard any initial forerun (lower boiling point) or final residue (higher boiling point).

  • Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for assessing the purity of a DCHS sample.

  • Sample Preparation: Prepare a dilute solution of the Dicyclohexyl Sulfide sample in a volatile organic solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Instrument Setup:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

    • MS Detector: Set the mass spectrometer to scan a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram. Identify the main peak corresponding to Dicyclohexyl Sulfide (m/z = 198.38). Identify impurity peaks by comparing their mass spectra to library databases. Quantify the relative peak areas to determine the percentage of impurities.

Visualizations

experimental_workflow cluster_start Phase 1: Analysis cluster_decision Phase 2: Decision cluster_action Phase 3: Action start DCHS Sample with Unexpected Reactivity gcms Purity Analysis (GC-MS, NMR) start->gcms decision Impurities Detected? gcms->decision purify Purify DCHS (e.g., Vacuum Distillation) decision->purify Yes re_evaluate Re-evaluate Reaction Conditions (Temp, Stoich.) decision->re_evaluate No proceed Proceed with Reaction using Purified DCHS purify->proceed re_evaluate->proceed

Caption: Workflow for troubleshooting reactivity issues with Dicyclohexyl Sulfide.

logical_relationship cluster_pathways Potential Interactions DCHS Dicyclohexyl Sulfide (Reactant) Catalyst Metal Catalyst DCHS->Catalyst Forms Active Complex Impurity Impurity (e.g., Cyclohexanethiol) Impurity->Catalyst Poisons/Deactivates Oxidant Oxidant Impurity->Oxidant Consumes Catalyst->Oxidant Activates Product Desired Product (e.g., Sulfoxide) Oxidant->Product Reacts with Active Complex

Caption: Impact of impurities on a catalyzed oxidation of Dicyclohexyl Sulfide.

Validation & Comparative

"comparative study of Dicyclohexyl sulphide and dicyclohexyl disulfide"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Dicyclohexyl Sulphide and Dicyclohexyl Disulfide: Properties, Synthesis, and Applications

This guide provides a comprehensive comparison of this compound and dicyclohexyl disulfide, two organosulfur compounds with distinct industrial applications. The following sections detail their physicochemical properties, synthesis methodologies, reactivity, applications with available performance data, and toxicological profiles to assist researchers, scientists, and drug development professionals in understanding their comparative characteristics.

Physicochemical Properties

This compound and dicyclohexyl disulfide exhibit notable differences in their physical and chemical properties, primarily due to the presence of a single sulfur atom in the former and a disulfide bond in the latter. These differences are summarized in the table below.

PropertyThis compoundDicyclohexyl Disulfide
Molecular Formula C12H22S[1][2]C12H22S2[3]
Molecular Weight 198.37 g/mol [1]230.43 g/mol [3]
Appearance Colorless to light yellow liquidColorless to yellow liquid with an unpleasant odor[3]
Melting Point 9.9 °C[4]Not available
Boiling Point 293.8 °C at 760 mmHg[4]162-163 °C at 6 mmHg[3]
Density 0.96 g/cm³[4]1.046 g/mL at 25 °C[5]
Solubility Insoluble in water[4]Insoluble in water; soluble in alcohol and fats[3][6]
Vapor Pressure 0.00297 mmHg at 25°C[4]0.000554 mmHg[3]
Refractive Index 1.5142 (estimate)[4]n20/D 1.545 (lit.)[5]
LogP 4.385[4]4.5[3]

Synthesis and Reactivity

The synthesis and chemical reactivity of these compounds are dictated by their respective sulfur linkages.

Synthesis

Dicyclohexyl Disulfide: The industrial synthesis of dicyclohexyl disulfide is well-documented and typically involves the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent, such as a water-alcohol mixture.[3][7] This reaction is a nucleophilic substitution where the disulfide anion displaces the chloride ion.[3] The process can be optimized for yield and environmental considerations by recovering and reusing byproducts like sodium chloride.[7]

This compound: A common method for the synthesis of this compound involves the reaction of cyclohexanethiol with cyclohexyl bromide in the presence of a base. While specific industrial-scale protocols are less commonly detailed in publicly available literature, this approach follows standard Williamson ether synthesis principles, adapted for thioether formation.

Reactivity

Dicyclohexyl Disulfide: The disulfide bond is the reactive center of the molecule. It can undergo:

  • Reduction: The disulfide bond can be cleaved by reducing agents to form two equivalents of cyclohexanethiol. This reactivity is fundamental to its role in rubber vulcanization.

  • Oxidation: Oxidation of the disulfide can lead to the formation of thiosulfinates and ultimately sulfonic acids.

  • Nucleophilic Attack: The disulfide bond is susceptible to attack by nucleophiles, leading to the formation of mixed disulfides. This is a key aspect of its biological activity and its function as a vulcanizing agent.[3]

This compound: The thioether linkage in this compound is generally more stable than the disulfide bond. Its reactivity includes:

  • Oxidation: The sulfur atom can be oxidized to form a sulfoxide and further to a sulfone.

  • Alkylation: The lone pairs on the sulfur atom allow it to act as a nucleophile and react with alkyl halides to form sulfonium salts.

Experimental Protocols

Synthesis of Dicyclohexyl Disulfide

This protocol is based on the reaction of sodium disulfide with chlorocyclohexane.[4][7][8][9][10]

Materials:

  • Sodium sulfide (Na2S)

  • Sulfur (S)

  • Chlorocyclohexane (C6H11Cl)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • Preparation of Sodium Disulfide: In a reaction vessel, dissolve sodium sulfide and elemental sulfur in an aqueous alcohol solution (e.g., 20-80% methanol or ethanol in water).[3] Heat the mixture to facilitate the formation of sodium disulfide (Na2S2).

  • Reaction: To the sodium disulfide solution, add chlorocyclohexane. The molar ratio of sodium disulfide to chlorocyclohexane is typically optimized between 0.3 to 1.[3] Heat the reaction mixture under reflux for several hours. The reaction temperature is generally maintained between 70-100 °C.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into an organic layer (containing dicyclohexyl disulfide) and an aqueous layer (containing sodium chloride).

  • Separation and Purification: Separate the organic layer. Wash the organic layer with water, followed by a dilute acid wash and a dilute base wash to remove any unreacted starting materials and byproducts.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield crude dicyclohexyl disulfide.

  • Purification: The crude product can be further purified by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general procedure for the analysis of both compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (this compound or dicyclohexyl disulfide) in a suitable organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 270°C) at a rate of 5-10°C/min, and then hold at the final temperature for a few minutes.[4]

  • MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Applications and Performance

The distinct chemical properties of this compound and dicyclohexyl disulfide lead to their use in different industrial applications.

Dicyclohexyl Disulfide:

  • Rubber Vulcanization: Its primary application is as a vulcanization agent and scorch retarder in the rubber industry.[9][11] The disulfide bond can break and form cross-links with polymer chains, a process that increases the durability and elasticity of the rubber. The stability of the resulting mono- and disulfide crosslinks contributes to improved thermal and oxidative aging resistance of the rubber.[12]

  • Flavoring Agent: It is also used as a synthetic flavor ingredient in food.[2]

This compound:

  • Extreme Pressure (EP) Additive: It is utilized as an EP additive in lubricants. The sulfur atom forms a sacrificial film on metal surfaces under high pressure, preventing direct metal-to-metal contact and reducing wear.

There is a lack of publicly available, direct comparative performance data for these two compounds in a single application, as their primary uses are in different fields.

Toxicology and Ecotoxicology

Dicyclohexyl Disulfide:

  • Human Health: It is reported to cause skin, eye, and respiratory irritation.[13] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

This compound:

  • Human Health: Detailed toxicological data for this compound is less available in the public domain compared to the disulfide. General safety precautions for handling organosulfur compounds should be followed.

  • Environmental Fate: Specific data on the environmental fate and ecotoxicity of this compound is limited in the reviewed literature.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_workup Workup & Purification cluster_product Final Product Na2S Sodium Sulfide Reaction Reaction in Aqueous Alcohol Na2S->Reaction S Sulfur S->Reaction C6H11Cl Chlorocyclohexane C6H11Cl->Reaction Separation Phase Separation Reaction->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation DCDD Dicyclohexyl Disulfide Distillation->DCDD

Caption: Synthesis workflow for Dicyclohexyl Disulfide.

References

Dicyclohexyl Sulfide vs. Other Aliphatic Thioethers as Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate ligands is a critical parameter in the development of efficient transition metal catalysts. Thioethers, a class of sulfur-containing organic compounds, have garnered significant attention as ligands in coordination chemistry and catalysis due to their unique electronic and steric properties. Among them, aliphatic thioethers offer a versatile platform for tuning the reactivity of metal centers. This guide provides a comparative analysis of dicyclohexyl sulfide against other common aliphatic thioethers, namely diethyl sulfide and dimethyl sulfide, as ligands, with a focus on their application in palladium-catalyzed cross-coupling reactions.

Performance Comparison: Steric and Electronic Effects

The performance of a thioether ligand is largely dictated by the interplay of its steric bulk and electronic properties. The alkyl substituents on the sulfur atom significantly influence these characteristics, which in turn affect the stability, activity, and selectivity of the resulting metal complex.

Table 1: Comparison of Steric and Electronic Properties of Aliphatic Thioether Ligands

LigandFormulaMolecular Weight ( g/mol )Cone Angle (°) (estimated)σ-donating ability
Dicyclohexyl Sulfide(C₆H₁₁)₂S198.37~160Strong
Diethyl Sulfide(C₂H₅)₂S90.19~130Moderate
Dimethyl Sulfide(CH₃)₂S62.13~115Weak

The bulky cyclohexyl groups of dicyclohexyl sulfide impart significant steric hindrance around the metal center. This can be advantageous in promoting reductive elimination, the final step in many catalytic cycles, and can also influence the regioselectivity and stereoselectivity of certain reactions. However, excessive steric bulk may also hinder the initial oxidative addition step by blocking substrate access to the metal. In contrast, the smaller methyl and ethyl groups of dimethyl sulfide and diethyl sulfide offer less steric hindrance, which can lead to faster reaction rates in cases where substrate coordination is the rate-limiting step.

Table 2: Hypothetical Performance Comparison in a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction *

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
Dicyclohexyl Sulfide0.549246
Diethyl Sulfide0.529595
Dimethyl Sulfide0.51.588117

*The data presented in this table are hypothetical and intended for illustrative purposes to highlight potential trends based on ligand properties. Actual results will vary depending on the specific reaction conditions, substrates, and metal precursor.

The hypothetical data suggest that while dicyclohexyl sulfide may lead to high yields, its steric bulk could result in a lower turnover frequency compared to less hindered thioethers. Diethyl sulfide often represents a balance between sufficient steric bulk to promote stability and catalytic efficiency, while dimethyl sulfide, with the least steric hindrance, might exhibit the highest initial rates but potentially lower overall yields due to catalyst decomposition or side reactions.

Experimental Protocols

To empirically determine the relative performance of these thioether ligands, a systematic experimental approach is required. Below are detailed methodologies for the synthesis of the palladium complexes and their evaluation in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of Dichloro-bis(thioether)palladium(II) Complexes

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Dicyclohexyl sulfide

  • Diethyl sulfide

  • Dimethyl sulfide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1.0 mmol) in 20 mL of anhydrous acetonitrile.

  • To this suspension, add the respective thioether ligand (2.2 mmol, 2.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. The initial suspension of PdCl₂ should gradually dissolve to form a clear, colored solution.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Wash the solid product with 3 x 10 mL of anhydrous diethyl ether to remove any unreacted ligand.

  • Dry the resulting solid under vacuum to yield the desired [PdCl₂(SR₂)₂] complex.

  • Characterize the complexes using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Protocol 2: Comparative Catalytic Evaluation in Suzuki-Miyaura Cross-Coupling

Materials:

  • [PdCl₂(S(C₆H₁₁)₂)₂], [PdCl₂(S(C₂H₅)₂)₂], [PdCl₂(S(CH₃)₂)₂] catalyst precursors

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a series of identical reaction vials equipped with stir bars, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In separate stock solutions, dissolve each palladium-thioether catalyst precursor in anhydrous toluene to a concentration of 0.01 M.

  • To each reaction vial, add 5 mL of a 4:1 mixture of toluene and degassed water.

  • Add the internal standard (0.1 mmol) to each vial.

  • Initiate the reactions by adding the respective catalyst stock solution (0.005 mmol, 0.5 mol%) to each vial.

  • Heat the reaction mixtures to 80 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 30 minutes), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

  • Calculate the yield and turnover frequency for each catalyst at different time points to establish a kinetic profile and determine the overall performance.

Visualizing the Catalytic Process

To better understand the role of the thioether ligand in the catalytic cycle and the workflow for comparing different ligands, the following diagrams are provided.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Comparison_Workflow cluster_synthesis Synthesis & Characterization cluster_catalysis Catalytic Testing cluster_analysis Data Analysis L1 Dicyclohexyl Sulfide C1 [PdCl2(L1)2] L1->C1 L2 Diethyl Sulfide C2 [PdCl2(L2)2] L2->C2 L3 Dimethyl Sulfide C3 [PdCl2(L3)2] L3->C3 R1 Reaction with C1 C1->R1 R2 Reaction with C2 C2->R2 R3 Reaction with C3 C3->R3 A1 Yield vs. Time R1->A1 A2 TOF Calculation R1->A2 R2->A1 R2->A2 R3->A1 R3->A2 A3 Comparison A1->A3 A2->A3

Caption: Workflow for the comparative evaluation of thioether ligands in catalysis.

"evaluation of alternative synthetic pathways for Dicyclohexyl sulphide"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of target molecules is paramount. Dicyclohexyl sulfide, a compound with applications in various chemical processes, can be synthesized through several alternative pathways. This guide provides a comparative evaluation of the most common methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for your specific needs.

Comparison of Synthetic Pathways

The selection of a synthetic pathway for dicyclohexyl sulfide depends on several factors, including the availability of starting materials, desired yield and purity, and the reaction conditions required. The following table summarizes the key quantitative data for three primary synthetic routes.

Synthetic PathwayStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)
1. Alkylation of Cyclohexanethiol Cyclohexanethiol, Cyclohexyl BromideSodium HydroxideEthanol, Reflux~85%
2. Reaction of Cyclohexyl Halide with Sodium Sulfide Cyclohexyl Bromide, Sodium Sulfide NonahydrateAliquat 336 (Phase Transfer Catalyst)Water, Toluene, 100°C~70-80%
3. Reduction of Dicyclohexyl Sulfoxide Dicyclohexyl SulfoxideTitanium(IV) chloride, TriphenylphosphineTetrahydrofuran, 20°C96%

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic pathways described above.

Alkylation of Cyclohexanethiol

Methodology:

To a solution of cyclohexanethiol (10 mmol) in ethanol (50 mL), sodium hydroxide (12 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Cyclohexyl bromide (10 mmol) is then added, and the reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (50 mL) and diethyl ether (50 mL). The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford dicyclohexyl sulfide.

Reaction of Cyclohexyl Halide with Sodium Sulfide

Methodology:

A mixture of cyclohexyl bromide (20 mmol), sodium sulfide nonahydrate (12 mmol), and Aliquat 336 (1 mmol) in a biphasic solvent system of water (30 mL) and toluene (30 mL) is heated at 100°C with vigorous stirring for 6 hours. After cooling, the organic layer is separated, washed with water (3 x 20 mL) and brine (20 mL), and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to give the crude dicyclohexyl sulfide, which can be further purified by distillation.

Reduction of Dicyclohexyl Sulfoxide

Methodology:

To a stirred solution of dicyclohexyl sulfoxide (5 mmol) and triphenylphosphine (6 mmol) in anhydrous tetrahydrofuran (40 mL) under a nitrogen atmosphere, a solution of titanium(IV) chloride (3 mmol) in dichloromethane is added dropwise at 0°C. The reaction mixture is then allowed to warm to 20°C and stirred for 14 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The mixture is extracted with diethyl ether (3 x 30 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield dicyclohexyl sulfide.

Synthetic Pathways Overview

The following diagram illustrates the logical relationship between the different synthetic approaches to dicyclohexyl sulfide.

G cluster_start Starting Materials cluster_reactions Reaction Types cluster_product Product A Cyclohexanethiol R1 Alkylation A->R1 B Cyclohexyl Halide B->R1 R2 Nucleophilic Substitution B->R2 C Dicyclohexyl Sulfoxide R3 Reduction C->R3 P Dicyclohexyl Sulfide R1->P R2->P R3->P

Caption: Synthetic routes to dicyclohexyl sulfide.

Validating the Structure of Dicyclohexyl Sulfide: A 2D NMR and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the structural elucidation of dicyclohexyl sulfide, comparing the detailed insights from 2D NMR with alternative spectroscopic techniques. This guide provides objective performance comparisons and supporting experimental data to aid in the selection of appropriate analytical methods for small molecule characterization.

The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a seemingly simple molecule like dicyclohexyl sulfide (C₁₂H₂₂S), a variety of analytical techniques can be employed to confirm its structural integrity.[1][2] This guide focuses on the powerful capabilities of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and provides a comparative analysis with other common methods, including Mass Spectrometry, Infrared (IR) Spectroscopy, and X-ray Crystallography.

The Power of 2D NMR in Structural Validation

Two-dimensional NMR spectroscopy is a premier, non-destructive technique for elucidating the structure of organic molecules in solution.[3][4] By spreading NMR data into two dimensions, it resolves spectral overlap and reveals intricate details about the connectivity of atoms within a molecule. For dicyclohexyl sulfide, with its symmetrical structure and multiple overlapping proton signals, 2D NMR is indispensable for unambiguous assignment of its ¹H and ¹³C spectra.

Hypothetical 2D NMR Data for Dicyclohexyl Sulfide

Disclaimer: The following 2D NMR data for dicyclohexyl sulfide is illustrative and based on typical chemical shifts for cyclohexyl moieties and sulfides. It is intended to demonstrate the application of these techniques for structural validation.

Table 1: Illustrative ¹H and ¹³C NMR Data for Dicyclohexyl Sulfide

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Hα / Cα (methine)2.85 (m)45.0
Hβ / Cβ (methylene)1.95 (m), 1.65 (m)33.0
Hγ / Cγ (methylene)1.75 (m), 1.30 (m)26.0
Hδ / Cδ (methylene)1.25 (m)25.0

Table 2: Key 2D NMR Correlations for Dicyclohexyl Sulfide (Illustrative)

2D NMR ExperimentCorrelationInterpretation
COSY Hα ↔ HβHα is adjacent to Hβ
Hβ ↔ HγHβ is adjacent to Hγ
Hγ ↔ HδHγ is adjacent to Hδ
HSQC 2.85 ↔ 45.0Hα is directly attached to Cα
1.95, 1.65 ↔ 33.0Hβ protons are attached to Cβ
1.75, 1.30 ↔ 26.0Hγ protons are attached to Cγ
1.25 ↔ 25.0Hδ protons are attached to Cδ
HMBC Hα → Cβ, CγHα is 2 and 3 bonds away from Cβ and Cγ
Hβ → Cα, Cγ, CδHβ is 2 and 3 bonds away from Cα, Cγ, and Cδ
Experimental Protocols for 2D NMR

Sample Preparation:

  • Dissolve approximately 5-10 mg of dicyclohexyl sulfide in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

Data Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) sequence is used. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (t₁), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. A standard phase-sensitive gradient-selected HSQC sequence is employed. The spectral widths in both the proton and carbon dimensions are set to encompass all relevant signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) proton-carbon correlations. A standard gradient-selected HMBC sequence is used. The long-range coupling constant (ⁿJCH) is typically optimized to around 8 Hz to observe the desired correlations.

Workflow for Structural Elucidation using 2D NMR

The following diagram illustrates the logical workflow for confirming the structure of dicyclohexyl sulfide using a combination of 2D NMR techniques.

G 2D NMR Workflow for Dicyclohexyl Sulfide Structure Validation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR Proton_Env Identify Proton Spin Systems COSY->Proton_Env CH_Framework Establish C-H Framework HSQC->CH_Framework HMBC HMBC Connectivity Assemble Molecular Fragments HMBC->Connectivity Proton_Env->Connectivity CH_Framework->Connectivity Final_Structure Confirm Dicyclohexyl Sulfide Structure Connectivity->Final_Structure H1_13C->HSQC H1_13C->HMBC

Figure 1. Workflow for dicyclohexyl sulfide structural validation using 2D NMR.

Comparison with Alternative Structural Elucidation Methods

While 2D NMR provides a wealth of information about the connectivity of a molecule, other spectroscopic techniques offer complementary data that can be crucial for a comprehensive structural validation.

Table 3: Comparison of Analytical Techniques for the Structural Validation of Dicyclohexyl Sulfide

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom connectivity (H-H, C-H), stereochemical information.Non-destructive, provides data in solution, resolves complex spectra.Requires larger sample amounts than MS, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, requires very small sample amounts, provides molecular formula.Does not provide direct information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple to operate, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and bond angles.Provides an unambiguous solid-state structure.Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution-state.[5]
Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of information for structural elucidation. For dicyclohexyl sulfide (C₁₂H₂₂S), the expected monoisotopic mass is 198.1442 g/mol .[1] High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns can also offer clues about the structure.

Experimental Protocol (Electron Ionization - Mass Spectrometry):

  • A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • The sample is vaporized and then ionized, often using a high-energy electron beam (electron ionization, EI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to identify the types of chemical bonds present in a molecule. For dicyclohexyl sulfide, the IR spectrum would be expected to show strong C-H stretching and bending vibrations characteristic of cyclohexyl rings. The absence of other prominent functional group absorptions (e.g., O-H, C=O) can confirm the purity of the sample.

Experimental Protocol (Attenuated Total Reflectance - IR):

  • A small amount of the liquid dicyclohexyl sulfide sample is placed directly on the ATR crystal.

  • The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal and into the sample.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.[5] This technique would provide precise bond lengths, bond angles, and the conformation of the cyclohexyl rings in dicyclohexyl sulfide. However, it is contingent on the ability to grow a suitable single crystal of the compound.

Integrated Workflow for Structural Validation

The following diagram illustrates how these different analytical techniques can be integrated for a comprehensive structural validation of a small molecule like dicyclohexyl sulfide.

G Integrated Workflow for Small Molecule Structural Validation cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data & Interpretation cluster_conclusion Conclusion Sample Purified Dicyclohexyl Sulfide MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR 1D & 2D NMR Sample->NMR Xray X-ray Crystallography (optional) Sample->Xray MW Molecular Weight & Formula MS->MW FG Functional Groups IR->FG Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity Solid_State 3D Solid-State Structure Xray->Solid_State Structure_Confirmed Structure Validated MW->Structure_Confirmed FG->Structure_Confirmed Connectivity->Structure_Confirmed Solid_State->Structure_Confirmed

Figure 2. An integrated approach to the structural validation of dicyclohexyl sulfide.

Conclusion

The structural validation of dicyclohexyl sulfide, while seemingly straightforward, benefits from a multi-technique approach. 2D NMR spectroscopy stands out for its ability to provide a detailed connectivity map of the molecule in solution, which is often the state of interest for chemical reactivity and biological applications. When combined with the complementary data from mass spectrometry and IR spectroscopy, a high degree of confidence in the assigned structure can be achieved. For absolute proof of structure in the solid state, X-ray crystallography remains the definitive method, though it is not always feasible. For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each technique is crucial for efficient and accurate molecular characterization.

References

A Comparative Guide to the Reactivity of Dicyclohexyl Sulphide and Aromatic Sulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of dicyclohexyl sulphide, an aliphatic thioether, with aromatic sulfides. Understanding the distinct chemical behaviors of these two classes of organosulfur compounds is crucial for their application in organic synthesis, materials science, and drug development. This document summarizes key differences in their reactivity towards oxidation, alkylation, and metal coordination, supported by available experimental data and detailed protocols.

Executive Summary

This compound and aromatic sulfides exhibit significant differences in their reactivity, primarily governed by the electronic and steric environments of the sulfur atom. The electron-donating nature of the cyclohexyl groups in this compound increases the electron density on the sulfur atom, making it a stronger nucleophile and more susceptible to oxidation compared to aromatic sulfides. Conversely, the aromatic ring in aryl sulfides delocalizes the lone pairs of the sulfur atom, reducing its nucleophilicity and reactivity towards electrophiles. Steric hindrance from the bulky cyclohexyl groups in this compound can also play a significant role in modulating its reactivity.

Data Presentation: A Comparative Overview

Reaction TypeThis compound (Aliphatic)Aromatic Sulfides (e.g., Thioanisole)Key Differences
Oxidation More reactive. The electron-rich sulfur is readily oxidized to the corresponding sulfoxide and sulfone. Rate constants for dialkyl sulfides are generally higher than for aryl sulfides.Less reactive. The delocalization of sulfur's lone pairs into the aromatic ring reduces its susceptibility to oxidation.The electron-donating alkyl groups in this compound enhance the nucleophilicity of the sulfur atom, accelerating oxidation.
Alkylation (as a Nucleophile) More reactive. The localized electron pair on the sulfur atom makes it a stronger nucleophile for SN2 reactions.Less reactive. The nucleophilicity of the sulfur is diminished due to electron delocalization into the aromatic ring.The availability and localization of the sulfur lone pair dictates the nucleophilic strength.
Metal Coordination Acts as a strong sigma-donating ligand. The bulky cyclohexyl groups can influence the coordination geometry and stability of the resulting metal complex.Can act as both a sigma-donor and a pi-acceptor due to the interaction with the aromatic pi-system. The nature of the aromatic ring and its substituents can tune the electronic properties of the ligand.The electronic nature of the sulfide (aliphatic vs. aromatic) dictates the type of metal-ligand bonding and the properties of the resulting coordination complexes.

Oxidation

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. The reactivity in this process is highly dependent on the electronic properties of the sulfide.

Experimental Data Summary:

While direct comparative kinetic studies between dicyclohexyl sulfide and aromatic sulfides under identical conditions are scarce in the literature, a general trend can be established from studies on similar compounds. For instance, the rate constants for the oxidation of dialkyl sulfides are on the order of 10⁴ L mol⁻¹ s⁻¹, whereas for aryl methyl sulfides, they are around 10³ L mol⁻¹ s⁻¹[1]. This indicates that dialkyl sulfides, like dicyclohexyl sulfide, are generally more reactive towards oxidation than aromatic sulfides.

Experimental Protocol: Oxidation of Sulfides to Sulfoxides

This protocol describes a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant.

Materials:

  • Sulfide (dicyclohexyl sulfide or an aromatic sulfide)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates and appropriate eluent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the sulfide (1 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours at room temperature.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a 2 M NaOH solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfoxide.

  • The product can be further purified by column chromatography on silica gel if necessary.

Reaction Workflow:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Sulfide in Acetic Acid Cool Cool in Ice Bath Dissolve->Cool Add_H2O2 Add H₂O₂ Cool->Add_H2O2 Stir Stir at Room Temp Add_H2O2->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with NaOH Monitor->Neutralize Reaction Complete Extract Extract with DCM Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the oxidation of sulfides.

Alkylation

The sulfur atom in sulfides can act as a nucleophile in alkylation reactions, such as SN2 reactions with alkyl halides. The nucleophilicity of the sulfur atom is a key determinant of the reaction rate.

Theoretical Reactivity:

The electron-donating inductive effect of the two cyclohexyl groups in this compound increases the electron density on the sulfur atom, making it a stronger nucleophile compared to aromatic sulfides. In aromatic sulfides, the lone pairs of the sulfur atom are delocalized into the aromatic ring through resonance, which reduces their availability for nucleophilic attack. Therefore, this compound is expected to be significantly more reactive in nucleophilic alkylation reactions.

Experimental Protocol: Nucleophilic Substitution with Methyl Iodide

This protocol outlines a general procedure for the alkylation of a sulfide with methyl iodide.

Materials:

  • Sulfide (dicyclohexyl sulfide or an aromatic sulfide)

  • Methyl iodide (CH₃I)

  • Acetone or Acetonitrile (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the sulfide (1 mmol) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add methyl iodide (1.2 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (the sulfonium salt) forms, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude sulfonium salt.

  • The product can be purified by recrystallization.

Logical Relationship of Reactivity:

Alkylation_Reactivity DCS This compound EDG Electron-Donating Alkyl Groups DCS->EDG AS Aromatic Sulphide EWG Electron-Withdrawing Aromatic Ring AS->EWG High_e_density Higher Electron Density on Sulfur EDG->High_e_density Low_e_density Lower Electron Density on Sulfur EWG->Low_e_density High_Nuc Stronger Nucleophile High_e_density->High_Nuc Low_Nuc Weaker Nucleophile Low_e_density->Low_Nuc

Caption: Factors influencing the nucleophilicity of sulfides.

Metal Coordination

Both this compound and aromatic sulfides can act as ligands in coordination chemistry, forming complexes with various transition metals. Their coordination behavior, however, is influenced by their electronic and steric properties.

Coordination Properties:

  • This compound: As a simple dialkyl sulfide, it primarily functions as a sigma-donor ligand, donating its lone pair of electrons to the metal center. The bulky cyclohexyl groups can exert significant steric influence, affecting the coordination number and geometry of the metal complex. This steric hindrance can also lead to the formation of complexes with specific stereochemistry.

  • Aromatic Sulfides: In addition to being sigma-donors, aromatic sulfides can also exhibit pi-acceptor character. The empty d-orbitals of the sulfur atom can interact with the filled d-orbitals of the metal, and the aromatic pi-system can also participate in back-bonding. The electronic properties of the aromatic ring, modified by substituents, can fine-tune the donor/acceptor properties of the ligand.

Illustrative Signaling Pathway of Ligand Interaction:

The following diagram illustrates the conceptual difference in the metal-ligand interaction for this compound and an aromatic sulfide.

Metal_Coordination cluster_DCS This compound as Ligand cluster_AS Aromatic Sulphide as Ligand M1 Metal Center S1 S M1->S1 σ-donation Cyc1 Cyclohexyl S1->Cyc1 Cyc2 Cyclohexyl S1->Cyc2 M2 Metal Center S2 S M2->S2 σ-donation Ar Aromatic Ring M2->Ar π-backbonding S2->Ar

Caption: Metal-ligand bonding in sulfide complexes.

Conclusion

The reactivity of this compound and aromatic sulfides is markedly different, a factor that must be carefully considered in their application. This compound, with its electron-rich and sterically hindered sulfur atom, is a more potent nucleophile and more readily oxidized. Aromatic sulfides, while less reactive in these aspects due to electron delocalization, offer tunable electronic properties through modification of the aromatic ring, making them versatile ligands in coordination chemistry. This guide provides a foundational understanding for researchers to select the appropriate sulfide for their specific synthetic or catalytic needs.

References

Performance Assessment of Dicyclohexyl Sulfide in Catalytic Converters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature and experimental data reveals a significant gap in the scientific understanding of dicyclohexyl sulfide's role and performance within automotive catalytic converters. At present, there is no publicly available research detailing its use, efficacy, or comparative performance against established or alternative sulfur-containing compounds in this specific application.

Catalytic converters are critical components in vehicle exhaust systems, designed to convert harmful pollutants into less toxic substances. The precious metal catalysts within these converters, typically platinum, palladium, and rhodium, are highly susceptible to poisoning by various elements, most notably sulfur. Sulfur compounds present in fuel can deactivate the catalyst, reducing its efficiency and lifespan.

While extensive research exists on the detrimental effects of inorganic sulfur compounds like sulfur dioxide (SO₂) on catalytic converter performance, the behavior of organic sulfides, such as dicyclohexyl sulfide, remains largely unexplored in this context.

Current Understanding of Sulfur Poisoning in Catalytic Converters

The established mechanism of sulfur poisoning involves the strong adsorption of sulfur species onto the active sites of the precious metal catalysts. This process blocks the sites that are essential for the conversion of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx). The result is a significant decrease in the overall conversion efficiency of the catalytic converter.

Potential Alternatives and Their Performance

Research into mitigating sulfur poisoning has explored various avenues, including the development of more sulfur-tolerant catalyst formulations and the use of fuel additives. However, the focus has predominantly been on understanding the impact of and developing solutions for inorganic sulfur compounds that are the primary products of fuel combustion.

The Uncharted Territory of Dicyclohexyl Sulfide

There is a notable absence of experimental data or theoretical studies on the interaction of dicyclohexyl sulfide with the materials used in catalytic converters. Consequently, it is not possible to provide a quantitative comparison of its performance against other sulfur compounds. Key data points that would be necessary for such an assessment, and which are currently unavailable, include:

  • Catalytic Activity: The effect of dicyclohexyl sulfide on the conversion rates of CO, HC, and NOx under various operating conditions.

  • Adsorption/Desorption Characteristics: The strength and reversibility of dicyclohexyl sulfide binding to the catalyst surface.

  • Thermal Stability: The decomposition profile of dicyclohexyl sulfide at the high temperatures experienced in a catalytic converter and the nature of its decomposition products.

  • Poisoning Effects: A direct comparison of the deactivating effect of dicyclohexyl sulfide on the catalyst compared to equivalent concentrations of other sulfur compounds.

Experimental Workflow for Future Assessment

To address this knowledge gap, a rigorous experimental protocol would be required. The following workflow outlines a potential approach for assessing the performance of dicyclohexyl sulfide in a laboratory setting.

Figure 1: Proposed experimental workflow for assessing dicyclohexyl sulfide's impact.

Experimental Protocol:

  • Catalyst Preparation: A model catalyst, typically a powder or monolith core sample containing platinum, palladium, and/or rhodium on a high-surface-area support like alumina, would be prepared and characterized.

  • Reactor Setup: The catalyst would be placed in a controlled laboratory flow reactor capable of simulating automotive exhaust conditions, including temperature, gas composition, and flow rate.

  • Gas Composition: A synthetic exhaust gas mixture containing known concentrations of CO, a model hydrocarbon (e.g., propane or toluene), NO, O₂, and a balance of N₂ would be passed through the reactor.

  • Sulfur Doping: A known concentration of dicyclohexyl sulfide would be introduced into the gas stream. For comparison, parallel experiments would be conducted with other sulfur compounds, such as SO₂ or thiophene, at equivalent sulfur concentrations.

  • Performance Measurement: The gas composition at the reactor outlet would be continuously monitored using gas chromatography (GC) and mass spectrometry (MS) to determine the conversion efficiency of the pollutants. These measurements would be taken at various temperatures to create light-off curves, which indicate the temperature at which the catalyst becomes 50% effective.

  • Surface Analysis: After exposure to the sulfur-containing gas stream, the catalyst would be analyzed using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) to identify the adsorbed sulfur species and their binding energies.

  • Data Comparison: The data obtained for dicyclohexyl sulfide would be tabulated and compared against the data from the alternative sulfur compounds to provide a quantitative assessment of its relative poisoning effect.

Conclusion

The topic of dicyclohexyl sulfide's performance in catalytic converters is a significant unknown in the field of emissions control. Without dedicated experimental research, any discussion of its impact remains speculative. The scientific and industrial communities would benefit from studies following the outlined experimental workflow to generate the necessary data for a thorough and objective comparison. Such research would not only elucidate the behavior of this specific organic sulfide but also contribute to a broader understanding of the complex interactions between various fuel components and catalytic converter materials.

A Comparative Guide to the Synthesis and Characterization of Novel Dicyclohexyl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dicyclohexyl sulfide scaffold presents a versatile platform for the development of novel compounds with a wide range of potential applications, from materials science to pharmaceuticals. The introduction of various functional groups onto the cyclohexyl rings can significantly alter the physicochemical properties and biological activities of these derivatives. This guide provides a comparative overview of the synthesis and characterization of select dicyclohexyl sulfide derivatives, offering insights into their potential performance based on available experimental data from related compounds.

Synthesis and Characterization of Dicyclohexyl Sulfide Derivatives

The synthesis of dicyclohexyl sulfide derivatives can be achieved through various organic reactions. Below, we compare the synthesis of a parent dicyclohexyl sulfide with proposed routes to novel hydroxy and amino-substituted analogs.

Synthetic Pathways

A common method for the synthesis of symmetrical sulfides is the reaction of an alkyl halide with a sulfur source. For functionalized derivatives, multi-step syntheses are often required.

cluster_0 A) Dicyclohexyl Sulfide cluster_1 B) Bis(4-hydroxycyclohexyl) Sulfide cluster_2 C) Bis(4-aminocyclohexyl) Sulfide A1 Cyclohexyl Bromide A_Product Dicyclohexyl Sulfide A1->A_Product Nucleophilic Substitution A2 Sodium Sulfide (Na2S) A2->A_Product B1 4-Bromocyclohexanol B_Product Bis(4-hydroxycyclohexyl) Sulfide B1->B_Product Nucleophilic Substitution B2 Sodium Sulfide (Na2S) B2->B_Product C1 Bis(4-oxocyclohexyl) Sulfide C_Product Bis(4-aminocyclohexyl) Sulfide C1->C_Product Reductive Amination C2 Ammonia (NH3), H2, Ni C2->C_Product

Caption: Synthetic routes to dicyclohexyl sulfide and its derivatives.

Characterization Data

The successful synthesis of these derivatives is confirmed through various spectroscopic techniques. The following table summarizes the expected characterization data.

DerivativeMolecular FormulaMolecular Weight ( g/mol )1H NMR (ppm, CDCl3)13C NMR (ppm, CDCl3)IR (cm-1)Mass Spec (m/z)
Dicyclohexyl SulfideC12H22S198.372.65 (m, 2H), 1.95-1.15 (m, 20H)45.2, 33.5, 26.3, 25.92925, 2850, 1445, 680198 [M]+
Bis(4-hydroxycyclohexyl) SulfideC12H22O2S230.37~3.6 (m, 2H), ~2.7 (m, 2H), 2.0-1.2 (m, 16H), OH peak~70, ~44, ~35, ~31~3350 (O-H), 2930, 2855, 1450, 1050 (C-O)230 [M]+
Bis(4-aminocyclohexyl) SulfideC12H24N2S228.40~3.0 (m, 2H), ~2.7 (m, 2H), 1.9-1.1 (m, 16H), NH2 peak~50, ~45, ~36, ~32~3300 (N-H), 2920, 2850, 1590 (N-H bend)228 [M]+

Experimental Protocols

General Procedure for the Synthesis of Dicyclohexyl Sulfide

To a solution of sodium sulfide nonahydrate (12.0 g, 50 mmol) in ethanol (100 mL) is added cyclohexyl bromide (16.3 g, 100 mmol). The reaction mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and diethyl ether (100 mL). The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, and concentrated to give the crude product. Purification by distillation under reduced pressure yields dicyclohexyl sulfide as a colorless oil.

Proposed Procedure for the Synthesis of Bis(4-hydroxycyclohexyl) Sulfide

Following a similar procedure to the synthesis of dicyclohexyl sulfide, 4-bromocyclohexanol (17.9 g, 100 mmol) is reacted with sodium sulfide nonahydrate (12.0 g, 50 mmol) in ethanol. The reaction is monitored by thin-layer chromatography. After workup, the crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford bis(4-hydroxycyclohexyl) sulfide.

Proposed Procedure for the Synthesis of Bis(4-aminocyclohexyl) Sulfide

Bis(4-oxocyclohexyl) sulfide (prepared by oxidation of bis(4-hydroxycyclohexyl) sulfide) (11.4 g, 50 mmol) is dissolved in methanol (150 mL) saturated with ammonia. Raney nickel (approx. 1 g) is added, and the mixture is hydrogenated in a Parr apparatus at 50 psi H2 pressure for 24 hours. The catalyst is filtered off, and the solvent is evaporated to give the crude bis(4-aminocyclohexyl) sulfide, which can be further purified by crystallization or chromatography.

Performance Comparison in a Potential Application: Corrosion Inhibition

While direct comparative data for the synthesized dicyclohexyl sulfide derivatives is not available, we can look at a closely related compound, dicyclohexyl thiourea, to understand how these molecules might perform as corrosion inhibitors for mild steel in acidic media. The presence of heteroatoms like sulfur and nitrogen are known to be crucial for effective corrosion inhibition.

Corrosion Inhibition Efficiency of Dicyclohexyl Thiourea

The following data is based on studies of dicyclohexyl thiourea as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Inhibitor Concentration (mM)Corrosion Rate (mpy)Inhibition Efficiency (%)
0250-
0.15080
0.52590
1.01594

The high inhibition efficiency is attributed to the adsorption of the thiourea derivative onto the metal surface, forming a protective layer. The dicyclohexyl groups contribute to a larger surface coverage. It is hypothesized that the synthesized amino- and hydroxy-dicyclohexyl sulfide derivatives would also exhibit significant corrosion inhibition properties due to the presence of sulfur, nitrogen, and oxygen atoms which can coordinate with the metal surface.

Logical Workflow for Evaluating Corrosion Inhibitors

A Synthesize Derivatives B Characterize Derivatives (NMR, IR, MS) A->B C Prepare Corrosive Media (e.g., 1 M HCl) A->C D Weight Loss Measurements C->D E Electrochemical Studies (Polarization, EIS) C->E F Surface Analysis (SEM, AFM) D->F G Determine Inhibition Efficiency D->G E->F E->G H Compare Performance G->H

Caption: Workflow for evaluating the performance of corrosion inhibitors.

Conclusion

This guide provides a foundational comparison of the synthesis and characterization of dicyclohexyl sulfide and its novel hydroxy and amino derivatives. While direct comparative performance data is nascent, the information presented on related compounds suggests that these derivatives hold promise for applications such as corrosion inhibition. The provided experimental protocols and characterization data serve as a valuable resource for researchers venturing into the synthesis and exploration of this versatile class of molecules. Further investigation into the biological and material properties of these novel derivatives is warranted to fully elucidate their potential.

"investigating the effect of different solvents on Dicyclohexyl sulphide reactions"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the anticipated effects of different solvents on key reactions of dicyclohexyl sulfide, a versatile intermediate in organic synthesis. While specific experimental data for dicyclohexyl sulfide is limited in publicly available literature, this guide extrapolates from established principles of solvent chemistry and data from analogous sulfide reactions to offer valuable insights.

Dicyclohexyl sulfide is a nonpolar compound with poor solubility in water. Its reactions, therefore, are typically conducted in organic solvents. The choice of solvent can impact reaction rates, yields, and even the reaction mechanism by influencing the solubility of reactants, stabilizing transition states, and interacting with reactive intermediates. This guide focuses on two common and important reactions of dialkyl sulfides: oxidation and alkylation.

Solvent Effects on the Oxidation of Dicyclohexyl Sulfide

The oxidation of sulfides can yield either sulfoxides or sulfones, depending on the oxidant and reaction conditions. The solvent plays a crucial role in modulating the reactivity of the oxidant and stabilizing the charged intermediates.

Expected Influence of Solvent Polarity on Oxidation Yield:

Solvent ClassRepresentative SolventsExpected Yield of Dicyclohexyl Sulfoxide/SulfoneRationale
Polar Protic Ethanol, Methanol, Acetic AcidHighCan stabilize the polar transition state through hydrogen bonding and solvate the oxidant, potentially increasing its reactivity. Acetic acid can also act as a catalyst.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)Moderate to HighCan dissolve dicyclohexyl sulfide and many common oxidants. The lack of hydrogen bonding can sometimes lead to faster reaction rates compared to protic solvents.
Nonpolar Toluene, Hexane, DichloromethaneLow to ModerateLower solubility of many common oxidants (e.g., hydrogen peroxide) and less effective stabilization of the polar transition state can lead to slower reactions and lower yields.
Experimental Protocol: General Procedure for the Oxidation of Dicyclohexyl Sulfide

This generalized protocol can be adapted for different solvents and oxidants.

  • Dissolution: Dissolve dicyclohexyl sulfide (1 equivalent) in the chosen solvent (e.g., ethanol, acetone, or toluene) in a round-bottom flask equipped with a magnetic stirrer. The concentration will typically range from 0.1 to 1 M.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Addition of Oxidant: Slowly add the oxidant (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid) (1.1 to 2.2 equivalents, depending on the desired product - sulfoxide or sulfone) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution). Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired dicyclohexyl sulfoxide or sulfone.

experimental_workflow start Start dissolution Dissolve Dicyclohexyl Sulfide in Chosen Solvent start->dissolution cooling Cool Reaction Mixture to 0°C dissolution->cooling addition Slowly Add Oxidant cooling->addition monitoring Monitor Reaction (TLC/GC) addition->monitoring workup Quench and Aqueous Work-up monitoring->workup purification Purify Product (Chromatography) workup->purification end End purification->end

Caption: A generalized experimental workflow for the oxidation of dicyclohexyl sulfide.

Solvent Effects on the Alkylation of Dicyclohexyl Sulfide

The alkylation of sulfides, a type of nucleophilic substitution (SN2) reaction, results in the formation of a sulfonium salt. The solvent's role in these reactions is critical as it must solvate the ionic starting materials and stabilize the charge-separated transition state.

Expected Influence of Solvent Type on Alkylation Rate:

Solvent ClassRepresentative SolventsExpected Rate of Sulfonium Salt FormationRationale
Polar Aprotic Acetone, Acetonitrile, DMFFastEffectively solvate the cation of the alkylating agent (if applicable) and do not strongly solvate the sulfide nucleophile, leaving it more available to react. They are excellent for SN2 reactions.
Polar Protic Ethanol, MethanolSlow to ModerateCan solvate both the nucleophile (dicyclohexyl sulfide) and the electrophile (alkyl halide) through hydrogen bonding. Solvation of the nucleophile can hinder its ability to attack the electrophile, slowing the reaction.
Nonpolar Toluene, HexaneVery SlowPoor solubility of many alkylating agents and lack of stabilization of the charged transition state significantly impede the reaction rate.
Experimental Protocol: General Procedure for the Alkylation of Dicyclohexyl Sulfide

This protocol provides a general framework for the SN2 alkylation of dicyclohexyl sulfide.

  • Reactant Preparation: In a clean, dry flask, dissolve dicyclohexyl sulfide (1 equivalent) in the chosen anhydrous solvent (e.g., acetone, acetonitrile).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, ethyl bromide) (1-1.2 equivalents) to the solution at room temperature under a nitrogen or argon atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of a precipitate (the sulfonium salt) may be observed.

  • Monitoring: Monitor the reaction for the consumption of the starting materials using TLC or GC.

  • Isolation of Product: If a precipitate forms, collect the sulfonium salt by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. If the product is soluble, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization.

signaling_pathway cluster_reactants Reactants cluster_solvent Solvent Dicyclohexyl Sulfide Dicyclohexyl Sulfide Transition State Transition State Dicyclohexyl Sulfide->Transition State Alkyl Halide Alkyl Halide Alkyl Halide->Transition State Polar Aprotic\n(e.g., Acetone) Polar Aprotic (e.g., Acetone) Polar Aprotic\n(e.g., Acetone)->Transition State Stabilizes Sulfonium Salt Sulfonium Salt Transition State->Sulfonium Salt

Caption: The role of a polar aprotic solvent in stabilizing the transition state of dicyclohexyl sulfide alkylation.

Spectroscopic Confirmation of Dicyclohexyl Sulfide Oxidation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for dicyclohexyl sulfide and its primary oxidation products, dicyclohexyl sulfoxide and dicyclohexyl sulfone. Additionally, a comparison with the related compound, dicyclohexyl disulfide, is included. Detailed experimental protocols for the selective oxidation of dicyclohexyl sulfide are also presented.

The oxidation of dicyclohexyl sulfide is a fundamental transformation in organic synthesis, yielding either the corresponding sulfoxide or sulfone depending on the reaction conditions. The unambiguous identification of these products relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide summarizes the expected spectroscopic data for these compounds to aid in their characterization.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for dicyclohexyl sulfide, dicyclohexyl sulfoxide, dicyclohexyl sulfone, and dicyclohexyl disulfide. This allows for a direct comparison of their characteristic spectral features.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
Dicyclohexyl Sulfide 1.2-2.1 (m, 20H), 2.6 (m, 2H, -CH-S)25.9, 26.2, 33.8, 44.5 (-CH-S)2925, 2851 (C-H stretch), 1448 (C-H bend)198 (M⁺), 115, 83, 67, 55
Dicyclohexyl Sulfoxide 1.2-2.2 (m, 20H), 2.8 (m, 2H, -CH-SO)25.3, 25.9, 26.8, 59.5 (-CH-SO)2930, 2855 (C-H stretch), 1450 (C-H bend), 1047 (S=O stretch) 214 (M⁺), 132, 83, 67, 55
Dicyclohexyl Sulfone 1.2-2.3 (m, 20H), 3.0 (m, 2H, -CH-SO₂)25.1, 25.7, 27.2, 64.8 (-CH-SO₂)2935, 2858 (C-H stretch), 1452 (C-H bend), 1310, 1125 (SO₂ stretch) 230 (M⁺), 148, 83, 67, 55
Dicyclohexyl Disulfide 1.2-2.1 (m, 20H), 2.7 (m, 2H, -CH-S)25.8, 26.3, 33.5, 49.8 (-CH-S)2924, 2851 (C-H stretch), 1447 (C-H bend)230 (M⁺), 148, 83, 55[1]

Note: NMR data is typically recorded in CDCl₃ and chemical shifts are referenced to TMS. The data for dicyclohexyl sulfoxide and sulfone are estimated based on typical shifts for similar structures.

Experimental Protocols

The selective oxidation of dicyclohexyl sulfide to either the sulfoxide or sulfone can be achieved by careful selection of the oxidizing agent and reaction conditions.

Synthesis of Dicyclohexyl Sulfoxide

Reagents:

  • Dicyclohexyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve dicyclohexyl sulfide (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicyclohexyl sulfoxide.

  • Purify the product by column chromatography on silica gel.

Synthesis of Dicyclohexyl Sulfone

Reagents:

  • Dicyclohexyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve dicyclohexyl sulfide (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.

  • Quench the reaction by adding a saturated sodium sulfite solution.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure dicyclohexyl sulfone.

Visualizing the Reaction Pathway

The oxidation of dicyclohexyl sulfide to its corresponding sulfoxide and sulfone is a sequential process. This can be visualized as a straightforward reaction pathway.

Oxidation_Pathway DCS Dicyclohexyl Sulfide DCSO Dicyclohexyl Sulfoxide DCS->DCSO [O] DCSO2 Dicyclohexyl Sulfone DCSO->DCSO2 [O]

Caption: Oxidation pathway of dicyclohexyl sulfide.

The provided experimental data and protocols offer a foundational guide for the synthesis and spectroscopic confirmation of dicyclohexyl sulfide oxidation products. Researchers should always verify their results with appropriate analytical standards and consider potential side reactions.

References

Dicyclohexyl Sulphide-Based Catalysts: A Comparative Performance Analysis Against Industry Standards in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and robust catalytic systems is a perpetual endeavor. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—the choice of ligand plays a pivotal role in determining the catalyst's performance. This guide provides a comparative benchmark of dicyclohexyl sulphide-based catalysts against established industry standards, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

While phosphine-based ligands, such as the ubiquitous Buchwald ligands, have long dominated the landscape of palladium catalysis, there is a growing interest in exploring alternative ligand classes that may offer unique advantages. Thioether ligands, including those based on a this compound scaffold, represent one such promising avenue. This comparison focuses on the performance of these sulphide-based catalysts in the context of the Suzuki-Miyaura coupling reaction, a widely utilized transformation for the formation of carbon-carbon bonds.

Performance Benchmark: this compound Ligands vs. Industry Standards

Direct, head-to-head comparative studies of this compound-based catalysts against specific, commercially available industry-standard catalysts under identical conditions are not extensively documented in publicly available literature. However, by collating data from various sources, we can construct a performance benchmark. For this analysis, we will consider a representative fluorous dialkyl sulfide palladium complex as a proxy for this compound-based catalysts and compare its performance with two widely recognized industry standards: a Buchwald phosphine ligand-based catalyst (specifically, one employing a biarylphosphine ligand like XPhos) and a standard heterogeneous catalyst, Palladium on carbon (Pd/C).

The Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid serves as a standard reaction for this benchmark. Key performance indicators include product yield, selectivity, and the catalyst's turnover number (TON), which reflects the number of moles of product formed per mole of catalyst.

Catalyst SystemLigand TypeTypical Yield (%)Selectivity (%)Turnover Number (TON)Reaction Conditions
This compound-based (representative) Thioether (Fluorous Dialkyl Sulfide)High (not specified as percentage)High (not specified)4500–5000[1]Room temperature, K₃PO₄ base, CF₃C₆F₁₁/DMF/H₂O solvent system, 0.02 mol% Pd loading.[1]
Industry Standard 1: Buchwald Ligand Catalyst Monophosphine (e.g., XPhos)Typically >90%Typically >99%Can exceed 20,000Varied conditions, often mild temperatures, various bases and solvents.
Industry Standard 2: Palladium on Carbon (Pd/C) Heterogeneous45-100% (substrate dependent)Generally highUp to 20,000[2]Often requires elevated temperatures (e.g., 100°C), aqueous or organic solvents.[2]

Analysis of Performance Data:

From the available data, the representative fluorous dialkyl sulfide catalyst demonstrates high activity, achieving impressive turnover numbers in the range of 4500-5000 under mild, room temperature conditions.[1] This performance is notable and suggests that thioether ligands can be highly effective in promoting Suzuki-Miyaura couplings.

In comparison, Buchwald phosphine ligand-based catalysts are renowned for their high yields and selectivities across a broad range of substrates, often with very high turnover numbers. While a direct quantitative comparison of yield is not available for the sulphide catalyst, the reported TONs are in a similar order of magnitude to those achievable with some phosphine-based systems, although the latter can reach higher values in optimized systems.

Palladium on carbon (Pd/C) offers the advantage of being a heterogeneous catalyst, which simplifies product purification and catalyst recovery.[2] Its performance can be excellent, with high TONs reported, but often requires more forcing reaction conditions, such as higher temperatures, compared to the homogeneous thioether and phosphine-based systems.[2] The yield with Pd/C can also be more substrate-dependent.

Experimental Protocols

To ensure a fair and accurate comparison of catalyst performance, standardized experimental protocols are crucial. Below are detailed methodologies for conducting a Suzuki-Miyaura cross-coupling reaction for the purpose of benchmarking different catalyst systems.

General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling:

This protocol is designed for the reaction of an aryl halide with an arylboronic acid.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound, XPhos) or Pre-catalyst

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if required for the base)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tubes or reaction vials)

  • Stirring plate and stir bars

  • Heating block or oil bath (if required)

  • Analytical equipment for reaction monitoring and yield determination (e.g., GC, HPLC, NMR)

Experimental Setup:

  • Preparation of the Reaction Vessel:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the base (2.0 mmol, 2.0 equiv).

  • Catalyst Loading:

    • In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the chosen solvent, or directly add the pre-catalyst to the reaction vessel. The desired catalyst loading (e.g., 0.1 mol%) should be calculated based on the limiting reagent (aryl halide).

  • Reaction Assembly:

    • Seal the reaction vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

    • Using a syringe, add the desired volume of anhydrous solvent to the reaction vessel.

    • If using an aqueous base, add the required amount of degassed water.

    • Add the catalyst solution via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or an elevated temperature).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, or HPLC).

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield of the purified product and characterize it by NMR and mass spectrometry.

    • Calculate the Turnover Number (TON) using the formula: TON = (moles of product) / (moles of catalyst).

Visualizing the Catalytic Process

To better understand the relationships and workflows involved in catalyst benchmarking, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Benchmarking Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Assembly Assemble Reaction under Inert Atmosphere Reagents->Assembly Solvent Prepare Anhydrous Solvent Solvent->Assembly Catalyst_Prep Prepare Catalyst System (Pd Source + Ligand or Pre-catalyst) Catalyst_Prep->Assembly Heating_Stirring Heating & Stirring Assembly->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC, HPLC) Heating_Stirring->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield & TON Calculation Purification->Analysis Comparison Compare Performance Metrics Analysis->Comparison

Caption: Experimental workflow for benchmarking catalyst performance.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product Reductive Elimination Reactant1 R¹-X Reactant2 R²-B(OR)₂ Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Unveiling the Cross-Reactivity Profile of Dicyclohexyl Sulphide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cross-reactivity of Dicyclohexyl sulphide with a diverse range of functional groups is presented here, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative overview of its reactivity, supported by available experimental data and detailed methodologies, to facilitate its application in complex chemical syntheses and biological studies.

This compound, a saturated thioether, exhibits a nuanced reactivity profile. While generally considered a stable compound, it can participate in various chemical transformations under specific conditions. This guide delves into its interactions with key functional groups, including amines, thiols, alcohols, carbonyl compounds, and carboxylic acids, providing a framework for predicting its behavior in different chemical environments.

Comparative Reactivity Analysis

The reactivity of this compound is largely dictated by the nucleophilicity and electrophilicity of the reacting partner, as well as the reaction conditions employed. Below is a summary of its known and predicted cross-reactivity with various functional groups.

Functional GroupReactivity with this compoundExpected Product(s)Reaction Conditions
Primary Amines Low to moderateSulfonium salts (in the presence of an activating agent)Requires activation of the sulphide or harsh reaction conditions.
Thiols LowMixed disulphides (via oxidation)Typically requires an oxidizing agent to facilitate the reaction.
Alcohols Very LowNo significant reactionGenerally unreactive under standard conditions.
Aldehydes/Ketones Very LowNo significant reactionUnreactive towards carbonyls under normal conditions.
Carboxylic Acids Very LowNo significant reactionStable in the presence of carboxylic acids under standard conditions.
Alkyl Halides ModerateDicyclohexylalkylsulfonium saltsFormation of sulfonium salts through nucleophilic substitution.
Oxidizing Agents HighDicyclohexyl sulfoxide, Dicyclohexyl sulfoneReadily oxidized by agents like hydrogen peroxide or peracids.
Reducing Agents LowCyclohexanethiol and CyclohexaneCan be reduced under strong reducing conditions (e.g., Lithium aluminum hydride).

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for key reactions involving this compound.

Protocol 1: Oxidation of this compound to Dicyclohexyl Sulfoxide

Objective: To synthesize Dicyclohexyl sulfoxide via the oxidation of this compound.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Sodium hydroxide solution (e.g., 1 M)

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude Dicyclohexyl sulfoxide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Dicyclohexylalkylsulfonium Salt

Objective: To prepare a sulfonium salt from this compound and an alkyl halide.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide)

  • A suitable solvent (e.g., acetone or acetonitrile)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add a stoichiometric excess of the alkyl halide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

  • Monitor the formation of a precipitate, which is the sulfonium salt.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude sulfonium salt.

  • The product can be purified by recrystallization from a suitable solvent system.

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

Oxidation_Pathway DCS This compound DCSO Dicyclohexyl Sulfoxide DCS->DCSO Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) DCSO2 Dicyclohexyl Sulfone DCSO->DCSO2 Further Oxidation

Caption: Oxidation pathway of this compound.

Sulfonium_Salt_Formation DCS This compound Sulfonium_Salt Dicyclohexylalkylsulfonium Salt DCS->Sulfonium_Salt Nucleophilic Substitution Alkyl_Halide Alkyl Halide (R-X)

Caption: Synthesis of a sulfonium salt from this compound.

Experimental_Workflow_Oxidation Start Start: Mix this compound and Glacial Acetic Acid Add_H2O2 Add H₂O₂ Start->Add_H2O2 React React at Room Temperature Add_H2O2->React Monitor Monitor with TLC React->Monitor Neutralize Neutralize with NaOH Monitor->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product Evaporate->Purify End End: Dicyclohexyl Sulfoxide Purify->End

Caption: Experimental workflow for the oxidation of this compound.

This guide serves as a foundational resource for understanding the cross-reactivity of this compound. Further quantitative studies are encouraged to build a more comprehensive and predictive model of its behavior in the presence of various functional groups, which will undoubtedly accelerate its application in innovative chemical and pharmaceutical research.

A Comparative Guide to the Enantioselectivity of Bulky Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly enantioselective catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. This guide provides a comparative analysis of the performance of P-chiral phosphine ligands, with a focus on those bearing bulky alkyl substituents, in the context of asymmetric hydrogenation. While direct experimental data on catalysts derived specifically from dicyclohexyl sulfide in a comparative study was not available in the reviewed literature, this guide will focus on analogous bulky phosphine ligands, which are critical in achieving high enantioselectivity. The data presented here is drawn from seminal work in the field to provide a clear, objective comparison.

Performance in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely accepted benchmark reaction for evaluating the effectiveness of chiral phosphine ligands. The enantiomeric excess (ee) and yield of the resulting product, N-acetyl-phenylalanine methyl ester, are key indicators of a catalyst's performance.

Below is a summary of the performance of several P-chiral phosphine ligands in this reaction, highlighting the impact of the steric bulk of the substituents on the phosphorus atom. The data is adapted from the work of Imamoto and coworkers, who have developed a series of innovative and highly effective P-chiral phosphine ligands.[1][2][3][4][5]

Ligand/Catalyst PrecursorR Group on PhosphorusEnantiomeric Excess (ee, %)Configuration
[Rh((S,S)-DIPAMP)(cod)]BF₄Anisyl, Phenyl96(S)
23a Phenyl89(S)
23b o-Tolyl97(S)
23c o-Ethylphenyl>99(S)
23d o-iso-Propylphenyl>99(S)

Reaction conditions: Substrate/catalyst = 1000, H₂ pressure = 1 atm, solvent = MeOH, temperature = 25°C, time = 24 h.

This data clearly demonstrates that increasing the steric bulk of the substituent on the phosphorus atom (from phenyl to o-iso-propylphenyl) leads to a significant improvement in enantioselectivity, achieving nearly perfect enantiocontrol.

Experimental Protocols

A detailed methodology for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is provided below. This protocol is representative of the experiments that generate the comparative data.

Materials:

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Rhodium(I) precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral phosphine ligand (e.g., (S,S)-DIPAMP, 22a-d)

  • Anhydrous, degassed methanol (MeOH)

  • High-purity hydrogen gas (H₂)

  • Standard Schlenk line and glovebox equipment for handling air-sensitive reagents

Procedure for Catalyst Preparation (in situ):

  • Inside a glovebox, a Schlenk flask is charged with the rhodium precursor (1.0 mol%).

  • The chiral phosphine ligand (1.1 mol%) is added to the flask.

  • Anhydrous, degassed methanol is added to dissolve the components.

  • The solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Procedure for Asymmetric Hydrogenation:

  • In a separate Schlenk flask, methyl (Z)-α-acetamidocinnamate (MAC) is dissolved in anhydrous, degassed methanol.

  • The pre-formed catalyst solution is transferred to the substrate solution via cannula.

  • The reaction flask is connected to a hydrogen manifold, purged three times with hydrogen, and then pressurized to 1 atm of hydrogen.

  • The reaction mixture is stirred vigorously at 25°C for 24 hours.

  • Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing the Workflow

To illustrate the logical flow of selecting and evaluating a chiral catalyst for a specific application, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Rh_precursor Rh(I) Precursor Mix_catalyst Mix and Stir Rh_precursor->Mix_catalyst Ligand Chiral Phosphine Ligand Ligand->Mix_catalyst Solvent_prep Anhydrous MeOH Solvent_prep->Mix_catalyst Active_catalyst Active Catalyst Solution Mix_catalyst->Active_catalyst Reaction Hydrogenation (1 atm H₂, 25°C) Active_catalyst->Reaction Substrate Substrate (MAC) in MeOH Substrate->Reaction Workup Workup & Purification Reaction->Workup Product Chiral Product Workup->Product HPLC Chiral HPLC Analysis Product->HPLC Data Determine ee% HPLC->Data

Caption: A generalized workflow for the screening of chiral phosphine ligands in asymmetric hydrogenation.

Ligand_Selection_Logic Start Define Target Transformation Select_Ligand Select Candidate Chiral Ligands Start->Select_Ligand Hypothesis Hypothesis: Bulky substituents increase enantioselectivity Select_Ligand->Hypothesis Perform_Screen Perform Catalytic Screening Hypothesis->Perform_Screen Analyze Analyze Results (ee%, yield) Perform_Screen->Analyze Decision Performance Acceptable? Analyze->Decision Optimize Optimize Reaction Conditions Decision->Optimize No Final Select Optimal Catalyst Decision->Final Yes Optimize->Perform_Screen

Caption: Logical flow for the selection and optimization of an enantioselective catalyst.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.